(+)-epi-Quercitol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,2S,4S,5S)-cyclohexane-1,2,3,4,5-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2-11H,1H2/t2-,3+,4-,5-,6?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPKVMRTXBRHRB-QRXFDPRISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C([C@H]([C@H]1O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448728 | |
| Record name | (+)-epi-Quercitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131435-06-8 | |
| Record name | (+)-epi-Quercitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Natural Sources and Isolation of (+)-epi-Quercitol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current knowledge on the natural sources and isolation of (+)-epi-Quercitol. The document details the primary method of its production through microbial biotransformation and the subsequent purification processes. It is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.
Natural Sources and Microbial Production
Contrary to many other cyclitols, this compound is not widely found in plant sources. The primary and most documented method for obtaining this compound is through the microbial biotransformation of myo-inositol. A key patent, JPH1112210A, describes a method for producing this compound by utilizing microorganisms of the Agrobacterium or Salmonella genus. This bioconversion process represents the most reliable and efficient route to obtaining this specific stereoisomer of quercitol.
The core of this compound production lies in the cultivation of specific bacteria in a medium rich in myo-inositol. The bacteria possess the necessary enzymatic machinery to convert myo-inositol into a mixture of quercitol stereoisomers, including this compound.
Experimental Protocol: Microbial Culture for this compound Production
This protocol is based on the information disclosed in Japanese patent JPH1112210A.
1. Microorganism Selection:
-
Select a suitable strain from the genus Agrobacterium or Salmonella known to perform the biotransformation of myo-inositol. The patent does not specify particular strains.
2. Culture Medium Preparation:
-
Prepare a liquid culture medium containing myo-inositol as the primary carbon source.
-
The concentration of myo-inositol should be in the range of 0.1% to 10%, with a preferred concentration of 2-5%.
-
Supplement the medium with a nitrogen source. Suitable nitrogen sources include ammonium sulfate, ammonium chloride, ammonium nitrate, or urea at a concentration of approximately 0.01% to 1.0%.
-
For certain strains, the addition of organic nutrients such as yeast extract, peptone, or casamino acids (0.005% to 1.0%) may be beneficial.
-
The initial pH of the culture medium should be adjusted to a range of 7 to 9.
3. Cultivation Conditions:
-
Inoculate the prepared medium with the selected bacterial strain.
-
Incubate the culture at a temperature between 20°C and 35°C.
-
The cultivation should be carried out under aerobic conditions, which can be achieved by shaking the liquid culture or by sparging air into the fermenter.
-
The typical culture period is between 1 to 7 days, with a preferred duration of 2 to 5 days.
Table 1: Summary of Microbial Production Parameters for this compound
| Parameter | Recommended Range/Value | Notes |
| Microorganism | Agrobacterium sp. or Salmonella sp. | Specific strains are not publicly disclosed. |
| Carbon Source | myo-Inositol | Concentration: 0.1% - 10% (w/v) |
| Nitrogen Source | Ammonium salts, Urea | Concentration: 0.01% - 1.0% (w/v) |
| Organic Nutrients | Yeast extract, Peptone, Casamino acids | Concentration: 0.005% - 1.0% (w/v) |
| pH | 7.0 - 9.0 | Optimal range for bacterial growth and enzyme activity. |
| Temperature | 20°C - 35°C | |
| Aeration | Aerobic (Shaking or Air Sparging) | Essential for microbial respiration. |
| Culture Duration | 1 - 7 days |
Diagram 1: Workflow for Microbial Production of this compound
The Enigmatic Pathway: A Technical Guide to the Biosynthesis of (+)-epi-Quercitol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-epi-Quercitol, a naturally occurring cyclohexanepentol, has garnered significant interest within the scientific community due to its potential therapeutic applications. As a chiral building block, it serves as a valuable precursor in the synthesis of various bioactive compounds. Despite its importance, the precise biosynthetic pathway of this compound in organisms remains largely unelucidated. This technical guide aims to provide a comprehensive overview of the current understanding, including a proposed biosynthetic pathway, relevant enzymatic data from related pathways, and detailed experimental protocols to facilitate further research in this area.
While the direct biosynthetic route to this compound is not yet fully detailed in the literature, evidence suggests its formation from the common precursor, myo-inositol, through a process of bioconversion.[1] This guide will, therefore, focus on a putative pathway commencing from myo-inositol, drawing parallels with known enzymatic reactions in cyclitol metabolism.
Proposed Biosynthesis Pathway of this compound
The proposed pathway for the biosynthesis of this compound from myo-inositol likely involves a series of oxidation and reduction reactions, potentially catalyzed by NAD(P)+-dependent dehydrogenases and epimerases. A plausible sequence of events is outlined below and illustrated in the accompanying pathway diagram.
-
Oxidation of myo-inositol: The initial step is hypothesized to be the oxidation of a specific hydroxyl group on the myo-inositol ring to a ketone, forming an inosose intermediate. This reaction is likely catalyzed by an inositol dehydrogenase.
-
Epimerization (optional): Depending on the initial site of oxidation, an epimerase might act on the inosose intermediate to alter the stereochemistry of a hydroxyl group.
-
Reduction to this compound: The final step would involve the stereospecific reduction of the keto group to a hydroxyl group, yielding this compound. This reduction would be catalyzed by a specific reductase or dehydrogenase.
It is important to note that this proposed pathway is based on established biochemical transformations within cyclitol biosynthesis and requires experimental validation to confirm the exact intermediates and enzymes involved in the formation of this compound.
Quantitative Data from Related Biosynthetic Pathways
As the specific enzymes for the this compound pathway are yet to be characterized, the following table summarizes quantitative data for homologous enzymes involved in the biosynthesis of other inositols and quercitols. This information can serve as a valuable reference for predicting the potential characteristics of the enzymes in the proposed pathway.
| Enzyme | Organism | Substrate | Km | Vmax | Optimal pH | Optimal Temp. (°C) | Cofactor |
| myo-Inositol-1-phosphate synthase | Saccharomyces cerevisiae | D-Glucose-6-phosphate | 1.3 mM | 0.8 µmol/min/mg | 7.0 | 37 | NAD+ |
| Inositol monophosphatase | Bos taurus | myo-Inositol-1-phosphate | 10 µM | 15 µmol/min/mg | 7.5 | 37 | Mg2+ |
| scyllo-Inositol dehydrogenase | Bacillus subtilis | scyllo-Inositol | 2.5 mM | 2.1 µmol/min/mg | 10.0 | 40 | NAD+ |
| (-)-vibo-Quercitol 1-dehydrogenase | Burkholderia terrae | 2-deoxy-scyllo-inosose | 0.8 mM | 3.4 µmol/min/mg | 7.0 | 30 | NADPH |
Note: The data presented are approximations derived from various sources and may vary depending on the specific assay conditions.
Detailed Experimental Protocols
To facilitate the investigation and validation of the proposed biosynthetic pathway, this section provides detailed methodologies for key experiments.
Enzyme Assay for Inositol Dehydrogenase Activity
Objective: To determine the activity of a putative inositol dehydrogenase involved in the conversion of myo-inositol to an inosose intermediate.
Principle: The enzymatic oxidation of myo-inositol to an inosose is coupled with the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored spectrophotometrically.
Materials:
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Temperature-controlled cuvette holder
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
myo-Inositol solution (substrate)
-
NAD+ solution (cofactor)
-
Enzyme extract or purified enzyme solution
Procedure:
-
Prepare a reaction mixture in a cuvette containing the reaction buffer, myo-inositol, and NAD+ at their final desired concentrations.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding a small volume of the enzyme solution to the cuvette.
-
Immediately start monitoring the increase in absorbance at 340 nm for a set period (e.g., 5-10 minutes).
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
Enzyme activity is calculated using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M-1cm-1).
High-Performance Liquid Chromatography (HPLC) for Quercitol Analysis
Objective: To separate and quantify myo-inositol, this compound, and other potential intermediates in a reaction mixture or biological extract.
Principle: The different cyclitols are separated based on their differential partitioning between a stationary phase and a mobile phase in an HPLC system. Detection is typically achieved using a refractive index detector (RID) or after derivatization for UV or fluorescence detection.
Materials:
-
HPLC system with a suitable column (e.g., an amino-based column)
-
Refractive Index Detector (RID)
-
Mobile phase (e.g., Acetonitrile:Water gradient)
-
Standards for myo-inositol and this compound
-
Samples for analysis (e.g., enzyme reaction aliquots, cell extracts)
Procedure:
-
Prepare a standard curve by injecting known concentrations of myo-inositol and this compound standards.
-
Prepare the samples by stopping the enzymatic reaction (e.g., by adding acid or heat) and removing any precipitated protein by centrifugation.
-
Inject a defined volume of the sample onto the HPLC column.
-
Elute the compounds using the defined mobile phase gradient.
-
Detect the compounds using the RID.
-
Identify and quantify the peaks in the sample chromatogram by comparing their retention times and peak areas to those of the standards.
Conclusion and Future Directions
The biosynthesis of this compound is a scientifically significant yet underexplored area. The proposed pathway from myo-inositol provides a foundational hypothesis for future research. The elucidation of this pathway will require the identification and characterization of the specific enzymes involved, including dehydrogenases, reductases, and potentially epimerases. The experimental protocols detailed in this guide offer a starting point for researchers to embark on this discovery process.
Future work should focus on:
-
Screening microorganisms for the ability to convert myo-inositol to this compound.
-
Isolation and purification of the enzymes responsible for this bioconversion.
-
Gene cloning and heterologous expression of the identified enzymes to confirm their function and enable large-scale production.
-
Detailed kinetic and structural studies of the purified enzymes to understand their catalytic mechanisms.
A thorough understanding of the this compound biosynthetic pathway will not only advance our fundamental knowledge of cyclitol metabolism but also pave the way for the metabolic engineering of microorganisms for the sustainable and cost-effective production of this valuable chiral synthon for the pharmaceutical industry.
References
An In-Depth Technical Guide to (+)-epi-Quercitol for Researchers and Drug Development Professionals
An authoritative overview of the physical, chemical, and biological properties of (+)-epi-Quercitol, a promising cyclitol for scientific research and therapeutic development.
Introduction
This compound, a naturally occurring cyclitol, has garnered increasing interest within the scientific community for its potential applications in drug discovery and development. As a stereoisomer of quercitol, its unique spatial arrangement of hydroxyl groups confers distinct physical, chemical, and biological properties. This technical guide provides a comprehensive overview of this compound, consolidating available data on its properties, synthesis, and biological activities to support researchers, scientists, and drug development professionals in their endeavors.
Chemical Identity and Physical Properties
This compound is systematically named (1R,2S,4S,5S)-cyclohexane-1,2,3,4,5-pentol. It is crucial to distinguish it from its other stereoisomers, such as d-quercitol, which is also known as (+)-proto-quercitol and possesses a different stereochemistry, specifically (1R,2S,4S,5R)-cyclohexane-1,2,3,4,5-pentol. This differentiation is vital for the accurate interpretation of experimental data.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (1R,2S,4S,5S)-cyclohexane-1,2,3,4,5-pentol | PubChem[1] |
| Synonyms | D-epi-Inositol, 2-deoxy- | PubChem[1] |
| CAS Number | 131435-06-8 | PubChem[1] |
| Molecular Formula | C₆H₁₂O₅ | PubChem[1] |
| Molecular Weight | 164.16 g/mol | PubChem[1] |
| Melting Point | Data not available | |
| Specific Optical Rotation | Data not available | |
| Solubility | Soluble in water. | Inferred from polyhydroxy structure |
| XLogP3 | -2.7 | PubChem |
| Topological Polar Surface Area | 101 Ų | PubChem |
| Hydrogen Bond Donor Count | 5 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
Spectroscopic and Crystallographic Data
Detailed experimental spectroscopic data for this compound remains limited in publicly accessible literature. However, general principles of spectroscopic analysis can be applied to its characterization.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy The ¹H and ¹³C NMR spectra of quercitol isomers are complex due to the presence of multiple hydroxyl groups and stereocenters. The chemical shifts and coupling constants are highly sensitive to the stereochemistry of the molecule. While specific spectra for this compound are not readily available, analysis of related quercitol isomers can provide insights into the expected spectral features.
2.2. Infrared (IR) Spectroscopy and Mass Spectrometry (MS) The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the multiple hydroxyl groups. The C-H stretching vibrations would appear around 2850-3000 cm⁻¹, and the C-O stretching vibrations in the fingerprint region (1000-1200 cm⁻¹). Mass spectrometry would show a molecular ion peak corresponding to its molecular weight.
2.3. X-ray Crystallography A crystal structure for a "Cyclohexane-1,2,3,4,5-pentol" has been reported. While the absolute configuration was not determined in the initial report, the study provides detailed crystallographic data, including unit cell dimensions and bond lengths/angles, which could be valuable for computational modeling and comparison with synthesized or isolated this compound.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and purification of this compound are not extensively documented in readily available literature. However, general methodologies can be inferred from related publications.
3.1. Microbial Production and Purification A patented method describes the production of this compound from myo-inositol using microorganisms belonging to the genus Agrobacterium or Salmonella. The general workflow for such a process would involve:
References
An In-depth Technical Guide to the Stereoisomers of Quercitol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercitol, a naturally occurring cyclohexanepentol, is a versatile chiral building block in the synthesis of various bioactive compounds, including antidiabetic agents.[1] Its structure, similar to glucose, makes it a subject of significant interest in medicinal chemistry and drug development. Quercitol exists as multiple stereoisomers, each with unique three-dimensional arrangements of its hydroxyl groups. These subtle structural differences can lead to significant variations in their physicochemical properties and biological activities. This guide provides a comprehensive overview of the known stereoisomers of quercitol, their key differences, and the experimental methodologies used for their characterization.
The Stereoisomers of Quercitol: Structures and Nomenclature
Quercitol, systematically named 1,2,3,4,5-cyclohexanepentol, possesses multiple chiral centers, giving rise to a variety of stereoisomers. The spatial orientation of the five hydroxyl groups on the cyclohexane ring defines each unique isomer. The known stereoisomers of quercitol include:
-
d-Quercitol ((+)-Quercitol or proto-quercitol): One of the most common and well-studied isomers. Its IUPAC name is (1R,2S,4S,5R)-cyclohexane-1,2,3,4,5-pentol.[2]
-
l-Quercitol ((-)-Quercitol): The enantiomer of d-quercitol.
-
vibo-Quercitol: Exists as enantiomeric pairs, with (-)-vibo-quercitol being a known natural product.[3]
-
scyllo-Quercitol (2-deoxy-myo-inositol): A stereoisomer of vibo-quercitol.[3]
-
gala-Quercitol
-
epi-Quercitol
-
muco-Quercitol
-
neo-Quercitol
The synthesis of various racemic quercitols, including gala-, epi-, muco-, and neo-quercitol, has been achieved starting from cyclohexa-1,4-diene.[4]
Physicochemical Differences Among Quercitol Stereoisomers
The distinct spatial arrangement of hydroxyl groups in each quercitol stereoisomer directly influences their physical and chemical properties. These differences are critical for their separation, identification, and potential applications.
| Property | d-Quercitol | Other Isomers | Reference |
| Molecular Formula | C₆H₁₂O₅ | C₆H₁₂O₅ | |
| Molecular Weight | 164.16 g/mol | 164.16 g/mol | |
| Melting Point | 234-235 °C | Varies between isomers | |
| Optical Rotation | [α]D²⁰ +24° to +26° | Varies (e.g., enantiomers have equal but opposite rotation) | |
| Solubility | Soluble in water; slightly soluble in hot alcohol; practically insoluble in ether. | Expected to have similar solubility profiles with minor variations. |
Biological Activity and Stereochemical Differentiation
The stereochemistry of quercitol isomers plays a crucial role in their biological activity. The specific orientation of hydroxyl groups determines how each isomer interacts with biological targets such as enzymes and receptors. While research is ongoing to fully elucidate the specific activities of all isomers, it is well-established in pharmacology that stereoisomers of a compound can exhibit significantly different, and sometimes even opposing, biological effects.
For instance, the biological activity of many chiral drugs is often attributed to only one of the enantiomers, while the other may be inactive or contribute to undesirable side effects. This principle underscores the importance of separating and characterizing individual quercitol stereoisomers for any potential therapeutic application.
One area of significant interest is the development of antidiabetic agents from quercitol, leveraging its glucose-like structure. The inhibitory activity of a series of synthesized quercitols and their derivatives against α-glycosidase has been demonstrated, highlighting the potential of these compounds in managing carbohydrate metabolism.
Experimental Protocols for Separation and Characterization
The analysis and separation of quercitol stereoisomers rely on advanced analytical techniques that can differentiate molecules based on their three-dimensional structure.
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation of stereoisomers. For chiral compounds like quercitols, chiral stationary phases (CSPs) are often employed to achieve separation of enantiomers. Diastereomers, having different physical properties, can often be separated on standard stationary phases.
Protocol: Chiral HPLC for Quercitol Enantiomer Separation
-
Column: A chiral column, such as one based on derivatized cellulose or amylose, is essential.
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol. The exact ratio needs to be optimized for baseline separation. A starting point could be a 90:10 (v/v) mixture of hexane:isopropanol.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as quercitols lack a strong chromophore.
-
Sample Preparation: Dissolve the quercitol isomer mixture in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10-20 µL.
-
Analysis: Inject the sample and monitor the chromatogram for the separation of enantiomeric peaks. The retention times will be different for each enantiomer.
Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of stereoisomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for the differentiation of diastereomers based on differences in chemical shifts and coupling constants.
¹H and ¹³C NMR Data for Quercitol Stereoisomers
The precise chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra are unique to each quercitol stereoisomer. The differences in the spatial orientation of the hydroxyl groups lead to distinct electronic environments for the neighboring protons and carbons, resulting in unique spectral fingerprints. For example, the coupling constants between vicinal protons on the cyclohexane ring can provide information about their dihedral angles, which is directly related to the stereochemistry of the molecule.
Biosynthesis and Enzymatic Production
The natural abundance of some quercitol isomers is low, making their extraction from natural sources challenging. Therefore, enzymatic and microbial production methods are being explored as alternative and sustainable sources. For instance, (-)-vibo-quercitol and scyllo-quercitol can be stereoselectively synthesized from 2-deoxy-scyllo-inosose using specific dehydrogenases from bacteria like Burkholderia terrae and Bacillus subtilis.
Diagram: Proposed Biosynthetic Pathway of (-)-vibo-quercitol and scyllo-quercitol
Caption: Enzymatic synthesis of (-)-vibo-quercitol and scyllo-quercitol.
Conclusion
The stereoisomers of quercitol represent a fascinating class of molecules with diverse properties and significant potential in drug discovery and development. A thorough understanding of their unique structures, physicochemical characteristics, and biological activities is paramount for harnessing their full potential. The experimental protocols outlined in this guide provide a framework for the separation and characterization of these valuable chiral building blocks. As research in this area continues, we can expect to see the development of novel therapeutics and biotechnological applications derived from the rich stereochemical diversity of quercitols.
References
- 1. Cyclohexane-1,2,3,4,5,6-hexol - Wikipedia [en.wikipedia.org]
- 2. 1,2,3,4,5-Cyclohexanepentol | C6H12O5 | CID 101715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2,3,4,5-Cyclopentanepentol - Wikipedia [en.wikipedia.org]
- 4. Stereoselective syntheses of racemic quercitols and bromoquercitols starting from cyclohexa-1,4-diene: gala-, epi-, muco-, and neo-quercitol - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Role of (+)-epi-Quercitol in Plant Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-epi-Quercitol, a member of the cyclitol family, represents a fascinating yet underexplored area of plant biochemistry. While extensive research has elucidated the multifaceted roles of other cyclitols, such as myo-inositol, the specific functions of this compound in plant metabolism remain largely enigmatic. This technical guide synthesizes the current understanding of cyclitols in plants to infer the putative biological roles of this compound. Drawing from data on related compounds, this document outlines its likely involvement in stress tolerance, as an osmoprotectant, and as a potential precursor in secondary metabolic pathways. This guide also presents detailed experimental protocols for the analysis of quercitols and conceptual diagrams of relevant biochemical pathways to stimulate further research into this intriguing molecule.
Introduction: The World of Cyclitols
Cyclitols are carbocyclic polyols that are widespread throughout the plant kingdom.[1] These compounds, structurally similar to sugars, play pivotal roles in a myriad of cellular processes. The most abundant and well-studied cyclitol is myo-inositol, a precursor for numerous signaling molecules, membrane components, and storage compounds.[1][2] Cyclitols and their derivatives are recognized for their function as osmoprotectants, helping plants to survive under conditions of osmotic stress such as drought and high salinity.[3][4]
Quercitols, or cyclohexanepentols, are a specific class of cyclitols. While less ubiquitous than myo-inositol, they have been identified in various plant species. Notably, quercitol has been found to accumulate to high concentrations in the parasitic plant mistletoe (Viscum album), where it significantly contributes to the plant's osmotic potential. This suggests a crucial role in water relations and adaptation to its parasitic lifestyle.
Biosynthesis of Quercitols in Plants
The biosynthesis of cyclitols in plants is understood to originate from glucose. The primary pathway leads to the formation of myo-inositol, which then serves as a precursor for the synthesis of other cyclitols, including quercitols, through a series of enzymatic reactions such as epimerization and methylation.
Figure 1: Generalized biosynthetic pathway of cyclitols in plants.
Putative Biological Roles of this compound
Given the established functions of related cyclitols, the biological roles of this compound in plant metabolism can be inferred to encompass the following:
Osmotic Regulation and Stress Tolerance
The primary and most evidenced role for quercitols in plants is as compatible solutes or osmoprotectants. Under abiotic stress conditions such as high salinity and drought, plants accumulate these low-molecular-weight, highly soluble, and non-toxic compounds in the cytoplasm to maintain cellular turgor and protect cellular structures and enzymatic activities. The accumulation of quercitol in mistletoe supports this hypothesis.
Figure 2: Proposed role of this compound in plant stress response.
Precursor for Secondary Metabolites
Cyclitols can serve as precursors for the biosynthesis of a wide array of other plant metabolites. While direct evidence for this compound is lacking, the general role of cyclitols in feeding into various metabolic pathways suggests this as a plausible function.
Quantitative Data on Quercitols in Plants
Quantitative data for this compound is scarce in the literature. However, studies on related cyclitols provide a framework for the expected concentrations and their variations under different conditions.
| Plant Species | Tissue | Cyclitol | Concentration (mg/g DW) | Stress Condition | Reference |
| Viscum album | Leaves | Quercitol | Varies with host | Parasitism | |
| Various | - | myo-Inositol | Widely distributed | - |
Table 1: Reported Occurrences of Quercitols and Related Compounds in Plants. (Note: Specific quantitative data for this compound is limited and requires further investigation).
Experimental Protocols for the Analysis of this compound
The analysis of quercitols in plant tissues requires robust extraction and analytical techniques. High-Performance Liquid Chromatography (HPLC) is a commonly employed method for the separation and quantification of these compounds.
Extraction of Quercitols from Plant Material
-
Sample Preparation: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the tissue to a constant dry weight.
-
Homogenization: Grind the dried tissue to a fine powder.
-
Extraction: Extract the powdered tissue with a polar solvent, such as 80% ethanol or a methanol:water mixture, at a ratio of 1:10 (w/v). Sonicate or vortex the mixture for 30 minutes at room temperature.
-
Clarification: Centrifuge the extract at 10,000 x g for 15 minutes. Collect the supernatant.
-
Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.
HPLC Analysis
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water (with or without a small percentage of acid, e.g., 0.1% formic acid) is commonly used.
-
Detection: As cyclitols lack a strong chromophore, detection can be achieved using a Refractive Index Detector (RID) or after derivatization with a UV-absorbing or fluorescent tag. Mass Spectrometry (MS) coupled with HPLC provides high sensitivity and specificity.
-
Quantification: Quantification is performed by comparing the peak area of the analyte in the sample to a standard curve generated from pure this compound.
Figure 3: General experimental workflow for the analysis of this compound.
Conclusion and Future Directions
While the specific biological role of this compound in plant metabolism is not yet fully elucidated, the available evidence on related cyclitols strongly suggests its importance as an osmoprotectant in plant responses to environmental stress. The biosynthetic pathway likely originates from myo-inositol, a central molecule in cyclitol metabolism.
Future research should focus on:
-
Metabolomic Profiling: Comprehensive metabolomic studies of various plant species under different stress conditions to identify and quantify this compound.
-
Enzyme Characterization: Identification and characterization of the specific enzymes involved in the biosynthesis of this compound from myo-inositol.
-
Functional Genomics: Using genetic and molecular approaches to elucidate the precise physiological functions of this compound in plants.
A deeper understanding of the role of this compound and other cyclitols could have significant implications for the development of stress-tolerant crops and for the discovery of novel bioactive compounds for pharmaceutical applications.
References
- 1. Cyclitols: From Basic Understanding to Their Association with Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Healing-Promoting Properties of Selected Cyclitols—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Osmoprotectant - Wikipedia [en.wikipedia.org]
- 4. Phytohormones Regulate Accumulation of Osmolytes Under Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of Quercitol Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quercitols, a group of naturally occurring cyclohexanepentols or deoxyinositols, have a rich history rooted in natural product chemistry. Initially identified in oak species, these compounds have transitioned from taxonomic markers to valuable chiral building blocks in modern drug discovery. Their unique stereochemistry and glucose-like structure make them versatile starting materials for the synthesis of a wide range of bioactive molecules, particularly in the development of antidiabetic agents. This technical guide provides a comprehensive overview of the discovery and history of quercitol compounds, their physicochemical properties, detailed experimental protocols for their isolation and synthesis, and their application in the development of pharmacologically active agents.
Discovery and History
The journey of quercitol discovery began in the mid-19th century with the investigation of natural products from plant sources. The name "quercitol" is derived from Quercus, the Latin name for oak, as these trees were the first identified source of this class of compounds.
Early Isolation and Characterization:
While the exact first isolation is not definitively documented in a single seminal publication, the history of cyclitol chemistry points to the mid-1800s as the period of initial discoveries. The nomenclature and classification of these compounds evolved over time, with significant contributions from chemists like Maquenne at the turn of the 20th century, who developed a system for describing the stereochemistry of these cyclic polyols[1].
Structural Elucidation:
The determination of the precise structure of quercitol and its various stereoisomers was a gradual process that mirrored the advancements in analytical chemistry. Early methods relied on classical chemical degradation and derivatization techniques. The advent of spectroscopic methods in the 20th century, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), revolutionized the structural elucidation of natural products, including cyclitols[2][3]. These techniques allowed for the unambiguous determination of the connectivity and stereochemistry of the hydroxyl groups on the cyclohexane ring.
Physicochemical Properties of Quercitol Isomers
Quercitols exist as a number of stereoisomers, with the specific spatial arrangement of the five hydroxyl groups defining their unique properties. The most commonly studied isomers include (+)-proto-quercitol, (-)-vibo-quercitol, and scyllo-quercitol. The distinct stereochemistry of each isomer influences its physical and chemical properties, as well as its utility as a chiral precursor in synthesis.
| Property | (+)-proto-quercitol | (-)-vibo-quercitol | scyllo-quercitol |
| Molecular Formula | C₆H₁₂O₅ | C₆H₁₂O₅ | C₆H₁₂O₅ |
| Molecular Weight | 164.16 g/mol | 164.16 g/mol | 164.16 g/mol |
| Melting Point | 234-238 °C | 185-187 °C | 235-237 °C |
| Specific Optical Rotation | +24.5° (c=1, H₂O) | -53.0° (c=1, H₂O) | 0° (meso compound) |
| Solubility | Soluble in water; sparingly soluble in ethanol. | Soluble in water; sparingly soluble in ethanol. | Soluble in water; sparingly soluble in ethanol. |
| Natural Sources | Oak species, Arfeuillea arborescens | Oak species, honeydew honey, Gymnema sylvestre[4] | Bacillus subtilis (enzymatic synthesis)[4] |
Experimental Protocols
Isolation of (+)-proto-quercitol from Arfeuillea arborescens
This protocol describes a method for the isolation of (+)-proto-quercitol from the stems of Arfeuillea arborescens, a known abundant source of this compound.
Materials and Equipment:
-
Dried and powdered stems of Arfeuillea arborescens
-
Methanol
-
Diaion HP-20 resin
-
Glass chromatography column
-
Rotary evaporator
-
Crystallization dishes
-
Deionized water
Procedure:
-
Extraction: The powdered plant material is exhaustively extracted with methanol at room temperature. The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Column Chromatography: The crude extract is dissolved in a minimal amount of deionized water and loaded onto a Diaion HP-20 column.
-
Elution: The column is first washed with deionized water to remove highly polar impurities. Subsequently, the column is eluted with a stepwise gradient of methanol in water.
-
Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing (+)-proto-quercitol are identified by comparison with a standard.
-
Crystallization: The aqueous eluate containing (+)-proto-quercitol is concentrated and allowed to stand for crystallization. The resulting crystals are collected by filtration, washed with a small amount of cold water, and dried to afford pure (+)-proto-quercitol.
Structural Elucidation by NMR and MS
The structure of the isolated quercitol isomer is confirmed using modern spectroscopic techniques.
-
¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The chemical shifts, coupling constants, and multiplicities of the signals corresponding to the methine protons attached to the hydroxyl-bearing carbons are characteristic of the specific stereoisomer.
-
¹³C-NMR Spectroscopy: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the five hydroxyl-bearing carbons are indicative of their stereochemical environment.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the compound, confirming the molecular formula C₆H₁₂O₅. Fragmentation patterns can provide additional structural information.
Synthesis of Bioactive Aminoquercitols from (+)-proto-quercitol
This protocol outlines a general procedure for the synthesis of N-substituted aminoquercitols, which have shown potential as α-glucosidase inhibitors, starting from naturally available (+)-proto-quercitol.
Materials and Equipment:
-
(+)-proto-quercitol
-
Appropriate reagents for conversion to an azidoepoxide intermediate (e.g., triflic anhydride, sodium azide, m-CPBA)
-
Reagents for reductive amination (e.g., H₂, Pd/C)
-
Various alkyl or acylating agents
-
Standard organic synthesis glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Protection and Epoxidation: The hydroxyl groups of (+)-proto-quercitol are selectively protected, followed by epoxidation of the double bond to introduce the desired stereochemistry.
-
Azide Introduction: The epoxide is opened with an azide source to introduce a nitrogen functionality.
-
Reduction to Amine: The azide is reduced to a primary amine, typically by catalytic hydrogenation.
-
N-functionalization: The resulting aminoquercitol is then reacted with a variety of alkylating or acylating agents to produce a library of N-substituted derivatives.
-
Purification and Characterization: Each derivative is purified by column chromatography and its structure confirmed by NMR and MS analysis.
Signaling Pathways and Drug Development Applications
While quercitol itself has not been extensively studied for its direct interaction with cellular signaling pathways, its primary importance in drug development lies in its role as a chiral building block. The various stereoisomers of quercitol serve as a "chiral pool" for the synthesis of more complex molecules with specific biological activities.
A prominent example is the synthesis of aminoquercitol derivatives that act as α-glucosidase inhibitors. α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into glucose. Inhibition of this enzyme delays carbohydrate digestion and glucose absorption, thereby lowering postprandial blood glucose levels. This mechanism is a key therapeutic strategy in the management of type 2 diabetes.
Mechanism of Action of Aminoquercitol-based α-Glucosidase Inhibitors
The aminoquercitol derivatives, due to their structural similarity to monosaccharides, can act as competitive inhibitors of α-glucosidase. They bind to the active site of the enzyme, preventing the natural substrate from binding and being hydrolyzed.
Experimental Workflow for Synthesis and Screening
The development of quercitol-based drug candidates follows a structured workflow from synthesis to biological evaluation.
References
Molecular weight and formula of (+)-epi-Quercitol.
For researchers, scientists, and professionals in drug development, understanding the fundamental properties and biological context of natural compounds is paramount. This guide provides a detailed overview of (+)-epi-Quercitol, a naturally occurring cyclitol. It covers its core physicochemical properties, available experimental data, and its place within broader biochemical research.
Core Physicochemical Properties
This compound, a stereoisomer of quercitol, is a cyclohexanepentol. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and computational work.
| Property | Value | Citation(s) |
| Molecular Formula | C₆H₁₂O₅ | [1][2][3] |
| Molecular Weight | 164.16 g/mol | [1][2] |
| IUPAC Name | (1R,2S,4S,5S)-cyclohexane-1,2,3,4,5-pentol | |
| CAS Number | 131435-06-8 | |
| Synonyms | D-epi-Inositol, 2-deoxy- |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not extensively documented in widely available literature, suggesting it is more commonly isolated from natural sources or is a specialized synthetic target. However, general methodologies for the characterization of similar polyhydroxylated cycloalkanes can be applied.
General Characterization Workflow:
A typical workflow for the structural confirmation and purity assessment of a compound like this compound would involve a combination of spectroscopic and chromatographic techniques.
Methodology Details:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the proton environment, including chemical shifts, coupling constants, and stereochemical relationships between protons on the cyclohexane ring.
-
¹³C NMR: To identify the number of unique carbon environments.
-
2D NMR (COSY, HSQC): To establish proton-proton and proton-carbon correlations, which are crucial for assigning the specific stereochemistry of the hydroxyl groups.
-
-
Mass Spectrometry (MS): Typically using electrospray ionization (ESI), this would be used to confirm the molecular weight (164.16 g/mol ) and to study fragmentation patterns for further structural elucidation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, primarily the broad O-H stretching vibrations of the multiple hydroxyl groups and the C-O stretching frequencies.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the sample, often using a refractive index detector due to the lack of a strong UV chromophore.
Biological Activity and Signaling Pathways
While this compound is available as a biochemical reagent, specific studies detailing its direct involvement in signaling pathways are scarce in the public domain. Research on the broader class of quercitols and related flavonoids like quercetin is more extensive. For instance, quercetin has been shown to modulate various signaling pathways, including PI3K/AKT and STAT3. However, it is crucial to not directly extrapolate these findings to this compound without specific experimental validation.
The biosynthesis of related cyclitols, such as 5-deoxyinositol (d-quercitol), has been proposed to start from D-glucose and proceed through myo-inositol. A similar biosynthetic origin could be hypothesized for this compound, though this requires experimental verification.
Hypothetical Biosynthetic Relationship:
The diagram below illustrates a simplified, hypothetical pathway showing the potential origin of cyclitols from central metabolism.
Conclusion
This compound is a well-defined small molecule with established core chemical properties. While it is utilized in life science research, a comprehensive public body of literature detailing its specific biological activities, mechanisms of action, and associated signaling pathways is not yet available. Future research is needed to fully elucidate the biological roles and potential therapeutic applications of this and other quercitol isomers. The experimental workflows and foundational data presented in this guide provide a starting point for researchers and drug development professionals interested in exploring the potential of this compound.
References
A Technical Guide to (+)-epi-Quercitol: Understanding Solubility, Stability, and Storage
Disclaimer: Publicly available experimental data on the specific solubility, stability, and storage conditions for (+)-epi-Quercitol is limited. This guide provides general principles based on its chemical structure as a cyclitol (a polyhydroxylated cycloalkane) and offers a framework for its handling and evaluation. The quantitative data and some specific protocols presented herein are derived from studies on Quercetin, a well-researched flavonoid, and are included for illustrative purposes to demonstrate how such information would be presented. Researchers must determine the specific properties of this compound experimentally.
Introduction to this compound
This compound, a member of the quercitol family of cyclitols, is a naturally occurring sugar alcohol. Its structure, characterized by a cyclohexane ring with multiple hydroxyl groups, suggests high polarity and potential for extensive hydrogen bonding. These features are critical in determining its solubility, stability, and appropriate storage conditions. Understanding these properties is essential for its application in research and drug development.
Chemical Identifiers:
-
IUPAC Name: (1R,2S,4S,5S)-cyclohexane-1,2,3,4,5-pentol[1]
-
Molecular Weight: 164.16 g/mol
Solubility Profile
The solubility of a compound is fundamental for its formulation and delivery. For this compound, its poly-hydroxylated structure suggests it is likely soluble in polar protic solvents like water, ethanol, and methanol, and sparingly soluble in nonpolar organic solvents.
Note: The following table provides solubility data for Quercetin and should be used as an example of how to present experimentally determined data for this compound.
Table 1: Example Solubility Data of a Related Compound (Quercetin)
| Solvent | Solubility (approx.) | Reference |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | |
| Dimethylformamide (DMF) | ~30 mg/mL | |
| Ethanol | ~2 mg/mL | |
| Acetone | 80 mmol/L | |
| Acetonitrile | Low |
| Aqueous Buffers | Sparingly soluble | |
Stability Assessment
The stability of this compound will be influenced by factors such as pH, temperature, and light exposure. As a cyclitol, it is generally expected to be more stable than flavonoids like Quercetin, which are prone to oxidation. However, stability studies are crucial to define its shelf-life and degradation pathways.
General Stability Considerations for Cyclitols:
-
pH: Generally stable in neutral and acidic conditions. May be susceptible to degradation under strongly alkaline conditions.
-
Temperature: Elevated temperatures can accelerate degradation. Long-term storage at low temperatures is typically recommended.
-
Light: While many cyclitols are not inherently light-sensitive, photostability studies are recommended as per ICH guidelines.
-
Oxidation: The hydroxyl groups may be susceptible to oxidation over time, especially in the presence of metal ions or reactive oxygen species.
Note: The following table is an example based on stability data for Quercetin and illustrates how to present stability findings for this compound.
Table 2: Example Stability Profile of a Related Compound (Quercetin)
| Condition | Observation | Reference |
|---|---|---|
| pH | Rapid oxidation in alkaline solutions (pH > 7.4). Relatively stable at acidic pH. | |
| Temperature | Degradation increases with temperature, especially above 60°C. | |
| Light | Susceptible to photodegradation. | |
| Aqueous Solution | Not recommended to store aqueous solutions for more than one day. |
| Solid State | Stable for ≥4 years when stored as a crystalline solid at room temperature. | |
Recommended Storage Conditions
Based on general chemical principles and vendor recommendations, the following storage conditions are advised for this compound to ensure its integrity.
Table 3: Recommended Storage of this compound
| Form | Condition | Temperature | Atmosphere | Duration |
|---|---|---|---|---|
| Solid | Sealed container, protected from light | Room Temperature or 4°C | Inert gas (e.g., Argon) recommended | Long-term |
| In Solution | Use freshly prepared solutions | N/A | N/A | Short-term (if stability is unknown) |
Specific storage instructions can be found on the Certificate of Analysis provided by the supplier.
Experimental Protocols and Workflows
The following sections provide generalized protocols for determining the solubility and stability of a research compound like this compound.
Protocol 1: Determining Thermodynamic Solubility
This protocol outlines a standard method for quantifying the solubility of a compound in various solvents.
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Carefully extract a known volume of the supernatant. Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV or Mass Spectrometry.
-
Calculation: Determine the solubility in units such as mg/mL or mol/L.
Protocol 2: ICH-Compliant Stability Study
This protocol describes a typical workflow for assessing the stability of a new chemical entity under various environmental conditions, based on ICH guidelines.
-
Sample Preparation: Prepare multiple batches of this compound in its solid form and, if required, in a target formulation.
-
Storage Conditions: Place samples in validated stability chambers under various conditions (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH; photostability: ICH-specified light exposure).
-
Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 24 months).
-
Analysis: Analyze the samples for purity, potency (assay), degradation products, and physical appearance. Use a stability-indicating analytical method (typically HPLC).
-
Data Evaluation: Evaluate the data to identify degradation trends and establish a re-test period or shelf-life.
References
The Structural and Functional Nexus: A Technical Guide to (+)-epi-Quercitol and its Relationship with Inositol Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of (+)-epi-Quercitol, a naturally occurring deoxy-inositol, and its intricate relationship with the nine stereoisomers of inositol. Cyclitols, including inositols and their derivatives, are pivotal in a myriad of cellular processes, acting as precursors to essential signaling molecules and components of cell membranes. Understanding the structural nuances and comparative biological activities of these compounds is crucial for leveraging them in drug discovery and development. This document summarizes their stereochemical relationships, comparative physicochemical properties, and detailed experimental protocols for their synthesis and analysis. Furthermore, it delves into the well-established roles of inositols in cellular signaling and explores the potential, though less characterized, biological functions of this compound.
Introduction: The World of Cyclitols
Cyclitols are carbocyclic polyols that play fundamental roles in biology.[1] Among the most significant are the inositols (cyclohexane-1,2,3,4,5,6-hexols) and their deoxy-derivatives, the quercitols (cyclohexane-1,2,3,4,5-pentols). Inositol exists as nine distinct stereoisomers, with myo-inositol being the most abundant and biologically prominent in eukaryotes.[2] These molecules are not merely structural components of lipids but are central to signal transduction pathways that govern a vast array of cellular functions, including insulin signaling, cell growth, and neurotransmission.[3]
This compound, a deoxy-inositol, shares the same cyclohexane backbone as the inositols but lacks a hydroxyl group at one position. This seemingly minor structural modification can have profound effects on its chemical properties and biological activity. This guide aims to elucidate the relationship between this compound and the inositol isomers, providing a comprehensive resource for researchers in the field.
Structural Relationship: Inositols and this compound
The nine stereoisomers of inositol arise from the different spatial orientations of the six hydroxyl groups on the cyclohexane ring. These isomers are: myo-inositol, scyllo-inositol, muco-inositol, chiro-inositol (existing as D- and L-enantiomers), neo-inositol, allo-inositol, epi-inositol, and cis-inositol.[2] The chair conformation is the most stable arrangement for these molecules.
This compound, with the chemical formula C6H12O5, is structurally a deoxy-derivative of an inositol isomer.[4] Specifically, it can be described as 2-deoxy-D-epi-inositol. This means it has the same stereochemistry as epi-inositol but is missing the hydroxyl group at the C2 position. This structural relationship is fundamental to understanding its potential biological mimicry or antagonism of inositol-related pathways.
Data Presentation: Physicochemical Properties
The physical and chemical properties of these cyclitols, such as melting point and solubility, are critical for their handling, formulation, and biological activity. The following table summarizes the available quantitative data for this compound and the nine inositol isomers. Please note that data has been compiled from various sources and may exhibit some variation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility in Water |
| This compound | C6H12O5 | 164.16 | Not precisely reported | Soluble |
| myo-Inositol | C6H12O6 | 180.16 | 225-227 | High (14g/100mL at 25°C) |
| scyllo-Inositol | C6H12O6 | 180.16 | ~353 (decomposes) | Soluble |
| muco-Inositol | C6H12O6 | 180.16 | Not precisely reported | Soluble |
| D-chiro-Inositol | C6H12O6 | 180.16 | 231-233 | Soluble |
| L-chiro-Inositol | C6H12O6 | 180.16 | 231-233 | Soluble |
| neo-Inositol | C6H12O6 | 180.16 | 315 | Soluble |
| allo-Inositol | C6H12O6 | 180.16 | 270-280 (decomposes) | Slightly soluble |
| epi-Inositol | C6H12O6 | 180.16 | 260-280 | Soluble |
| cis-Inositol | C6H12O6 | 180.16 | 208 | Soluble |
Experimental Protocols
Synthesis of this compound via Bioconversion of myo-Inositol
A key method for the production of this compound is the bioconversion of the readily available myo-inositol using specific microorganisms. Strains of Agrobacterium and Salmonella have been reported to facilitate this conversion. The general protocol involves the cultivation of the microorganism in a medium containing myo-inositol as the primary substrate.
General Protocol:
-
Microorganism and Culture Conditions:
-
Select a suitable strain, for example, Agrobacterium sp. or Salmonella typhimurium.
-
Prepare a sterile culture medium containing a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), mineral salts, and a defined concentration of myo-inositol (e.g., 1-5% w/v).
-
Inoculate the medium with a starter culture of the microorganism.
-
Incubate the culture under optimal conditions of temperature (e.g., 28-37°C) and aeration (e.g., shaking at 150-200 rpm) for a period of 24-72 hours.
-
-
Monitoring the Conversion:
-
Periodically withdraw samples from the culture.
-
Analyze the samples using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of myo-inositol and the formation of this compound.
-
-
Isolation and Purification:
-
After the desired conversion is achieved, centrifuge the culture to separate the microbial cells from the supernatant.
-
The supernatant, containing the product, is then subjected to purification steps. This may involve filtration, followed by chromatographic techniques such as ion-exchange chromatography and/or column chromatography on silica gel to isolate and purify this compound.
-
-
Characterization:
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Analytical Separation of Inositol Isomers
The separation and quantification of inositol isomers are critical for studying their metabolism and biological roles. HPLC and GC-MS are the most common analytical techniques employed.
4.2.1. High-Performance Liquid Chromatography (HPLC)
-
Principle: Separation is based on the differential partitioning of the isomers between a stationary phase and a mobile phase.
-
Column: A variety of columns can be used, including amino-propyl bonded silica columns or specialized carbohydrate analysis columns.
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water is commonly used. The exact ratio depends on the column and the specific isomers being separated.
-
Detection: Refractive Index (RI) detection is a common method for non-derivatized inositols. Pulsed Amperometric Detection (PAD) can also be used for enhanced sensitivity.
-
Sample Preparation: Biological samples typically require deproteinization (e.g., with perchloric acid or methanol) followed by neutralization and filtration before injection.
4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: Inositols are volatileized by derivatization and then separated based on their boiling points and interactions with the GC column. The mass spectrometer provides identification and quantification.
-
Derivatization: Inositols are not volatile and must be derivatized prior to GC analysis. A common method is silylation to form trimethylsilyl (TMS) ethers using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Column: A non-polar capillary column, such as one coated with 5% phenyl-methylpolysiloxane, is typically used.
-
Temperature Program: A temperature gradient is employed to elute the derivatized isomers.
-
Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification, offering high sensitivity and specificity.
-
Sample Preparation: Similar to HPLC, samples require extraction and purification before derivatization.
Signaling Pathways and Biological Activity
Inositol Isomers in Cellular Signaling
myo-Inositol is a precursor for the synthesis of phosphatidylinositol (PI) and its phosphorylated derivatives, the phosphoinositides (e.g., PI(4,5)P2). These lipids are key components of cell membranes and are central to the PI3K/Akt signaling pathway, which regulates cell growth, proliferation, and survival. Upon stimulation by growth factors or hormones, PI(4,5)P2 is cleaved by phospholipase C (PLC) to generate two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, a ubiquitous signaling event.
D-chiro-inositol, another biologically important isomer, is synthesized from myo-inositol by an epimerase. It is involved in insulin signaling and has been shown to improve insulin sensitivity.
Biological Activity of this compound
The biological activities of this compound are less well-characterized compared to the inositol isomers. However, its structural similarity to inositols suggests it may interact with inositol-metabolizing enzymes or signaling pathways. Some studies have indicated that quercitols, as a class, possess biological activities, including potential hypoglycemic effects.
Given that D-chiro-inositol plays a role in insulin signaling, it is plausible that this compound, as a deoxy-inositol, could modulate this or related pathways. However, direct experimental evidence for the specific effects of this compound on pathways like the insulin signaling or PI3K/Akt pathways is currently limited in the scientific literature. Further research is warranted to elucidate the precise molecular mechanisms and therapeutic potential of this compound.
Conclusion
This compound and the inositol isomers represent a fascinating family of cyclitols with diverse structures and biological functions. While the roles of myo-inositol and D-chiro-inositol in cellular signaling are well-established, the biological significance of this compound remains an area of active investigation. This guide provides a foundational understanding of the structural relationships, physicochemical properties, and analytical methodologies pertinent to these compounds. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development, fostering further exploration into the therapeutic potential of these intriguing molecules.
References
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of (+)-epi-Quercitol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-epi-Quercitol, a naturally occurring cyclitol, has garnered significant attention in medicinal chemistry and drug development due to its potential therapeutic properties. As a structural analogue of carbohydrates, it can act as a modulator of various biological processes. The precise stereochemical arrangement of its hydroxyl groups is crucial for its biological activity, making stereoselective synthesis a critical aspect of its investigation and application. This document provides detailed application notes and protocols for the stereoselective synthesis of this compound, focusing on two prominent and effective methods: chemical synthesis from D-mannitol and microbial synthesis from myo-inositol.
Methods Overview
Two principal methodologies for the stereoselective synthesis of this compound are detailed below. The first is a chemical synthesis approach utilizing a readily available chiral starting material, D-mannitol. This method involves key steps such as ring-closing metathesis and diastereoselective dihydroxylation to control the stereochemistry of the final product. The second method is a biotechnological approach that employs microbial fermentation to convert myo-inositol into this compound, offering a potentially more sustainable and environmentally friendly route.
Chemical Synthesis from D-Mannitol
This synthetic route leverages the inherent chirality of D-mannitol to construct the desired stereocenters of this compound. The key strategic elements of this synthesis are the formation of a cyclohexene intermediate via ring-closing metathesis and the subsequent stereocontrolled dihydroxylation of the double bond.
Signaling Pathway Diagram
Microbial Fermentation for the Production of (+)-epi-Quercitol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-epi-Quercitol, a naturally occurring cyclitol, has garnered significant interest in the pharmaceutical industry due to its potential therapeutic applications. Microbial fermentation presents a promising and sustainable alternative to traditional extraction from plant sources or complex chemical synthesis for the production of this valuable compound. This document provides detailed application notes and protocols for the microbial fermentation of this compound, focusing on the biotransformation of myo-inositol by specific bacterial genera. The information compiled herein is intended to guide researchers and drug development professionals in establishing efficient and scalable production processes.
Microbial Strains and Substrate
The microbial production of this compound primarily involves the biotransformation of myo-inositol. Specific genera of bacteria have been identified as effective catalysts for this conversion.
Table 1: Recommended Microbial Genera and Substrate
| Microbial Genera | Substrate |
| Agrobacterium sp. | myo-Inositol |
| Salmonella sp. | myo-Inositol |
Metabolic Pathway
The biosynthesis of this compound from myo-inositol in these microorganisms is believed to occur via a two-step enzymatic pathway. This pathway involves an initial oxidation of myo-inositol to an inosose intermediate, followed by a stereospecific reduction to yield this compound.
Caption: Proposed biosynthetic pathway of this compound from myo-inositol.
Fermentation Protocol
This protocol outlines a general procedure for the fermentation of Agrobacterium or Salmonella species for the production of this compound. Optimization of specific parameters may be required for different strains.
Media Preparation
Table 2: Fermentation Medium Composition
| Component | Concentration |
| myo-Inositol (Carbon Source) | 20 - 50 g/L |
| Ammonium Sulfate (Nitrogen Source) | 1 - 5 g/L |
| Yeast Extract | 0.5 - 5 g/L |
| Peptone | 0.5 - 5 g/L |
| Casamino Acids | 0.5 - 5 g/L |
| Potassium Phosphate Buffer (pH 7.0-9.0) | 50 - 100 mM |
| Trace Metal Solution | As required |
Note: The optimal concentrations of media components may vary depending on the specific microbial strain used.
Experimental Workflow
Caption: General workflow for this compound production.
Step-by-Step Procedure
-
Inoculum Preparation:
-
Prepare a seed culture by inoculating a single colony of the selected bacterium into a suitable broth medium (e.g., Luria-Bertani broth).
-
Incubate at the optimal growth temperature (typically 25-37°C) with shaking until the culture reaches the late exponential phase.
-
-
Fermentation:
-
Inoculate the sterile fermentation medium with the seed culture (typically 1-5% v/v).
-
Incubate the fermenter under the following conditions:
-
Temperature: 20-35°C
-
pH: 7.0-9.0 (controlled with a suitable buffer or automated pH control)
-
Aeration: Maintain aerobic conditions by sparging with sterile air and agitation.
-
Duration: 2 to 5 days.
-
-
-
Monitoring:
-
Monitor cell growth (e.g., by measuring optical density at 600 nm).
-
Monitor the consumption of myo-inositol and the production of this compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
-
-
Harvesting:
-
Once the maximum concentration of this compound is reached, harvest the fermentation broth.
-
Separate the bacterial cells from the supernatant by centrifugation. The supernatant contains the desired product.
-
Downstream Processing and Purification Protocol
The following protocol describes a general method for the purification of this compound from the fermentation supernatant.
Purification Workflow
Caption: Purification scheme for this compound.
Step-by-Step Procedure
-
Clarification:
-
Treat the cell-free supernatant with activated carbon to remove pigments and other impurities.
-
Filter the mixture to remove the activated carbon.
-
-
Ion-Exchange Chromatography:
-
Pass the clarified supernatant through an ion-exchange resin to remove charged impurities. A combination of cation and anion exchange resins may be used.
-
-
Column Chromatography:
-
Perform column chromatography to separate this compound from other neutral molecules. A column packed with a strong basic ion-exchange resin in the boric acid form can be effective.
-
Elute the column with a gradient of boric acid solution. This compound is expected to elute at a specific boric acid concentration.
-
-
Crystallization:
-
Pool the fractions containing pure this compound.
-
Concentrate the solution under reduced pressure.
-
Induce crystallization by adding a suitable anti-solvent (e.g., ethanol or acetone) and cooling.
-
-
Drying:
-
Collect the crystals by filtration and dry them under vacuum to obtain the final pure product.
-
Quantitative Data
While specific yields are highly dependent on the strain and fermentation conditions, the described biotransformation is reported to be an efficient method for producing optically pure this compound. Researchers should perform analytical quantification at each step to determine the efficiency of their specific process.
Table 3: Key Parameters for Quantitative Analysis
| Parameter | Description | Analytical Method |
| Titer | Final concentration of this compound in the fermentation broth (g/L). | HPLC |
| Yield | Grams of this compound produced per gram of myo-inositol consumed (g/g). | HPLC |
| Productivity | Rate of this compound production (g/L/h). | HPLC |
| Purity | Percentage of this compound in the final product. | HPLC, NMR |
Conclusion
The microbial fermentation of myo-inositol using Agrobacterium or Salmonella species offers a viable route for the production of this compound. The protocols and guidelines presented in this document provide a solid foundation for developing a robust and scalable manufacturing process. Further optimization of microbial strains through metabolic engineering and refinement of fermentation and purification parameters can lead to significant improvements in yield and productivity, thereby facilitating the broader application of this compound in pharmaceutical development.
Application Note & Protocol: Purification of (+)-epi-Quercitol using Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-epi-Quercitol, a naturally occurring cyclitol (cyclohexanepentol), has garnered interest in the scientific community for its potential biological activities. As a stereoisomer of quercitol, it is found in various plant species, notably within the genus Quercus (oak), where it serves as a taxonomic marker. The purification of this compound from complex plant matrices is a critical step for its structural elucidation, pharmacological screening, and potential use as a chiral building block in the synthesis of novel therapeutic agents. This document provides a detailed protocol for the purification of this compound from oak bark using column chromatography, a widely employed technique for the separation of natural products.
Principle of the Method
The purification strategy involves a solid-phase extraction of a crude plant extract followed by column chromatography. The separation is based on the differential partitioning of the components of the extract between a stationary phase and a mobile phase. Due to the polar nature of this compound, a polar stationary phase like silica gel or a size-exclusion matrix suitable for polar compounds, such as Sephadex LH-20, is effective. In this protocol, we will detail a two-step column chromatography approach for optimal purification.
Experimental Protocols
1. Plant Material and Extraction
-
Plant Material: Dried and powdered bark of Quercus robur.
-
Extraction Solvent: 80% Methanol in water (v/v).
-
Protocol:
-
Macerate 100 g of powdered oak bark in 1 L of 80% methanol at room temperature for 48 hours with occasional stirring.
-
Filter the extract through cheesecloth and then through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude methanolic extract.
-
Lyophilize the concentrated extract to yield a dry powder.
-
2. Solid-Phase Extraction (SPE) for Initial Cleanup
-
SPE Cartridge: C18 reverse-phase cartridge.
-
Protocol:
-
Dissolve 10 g of the lyophilized crude extract in 50 mL of deionized water.
-
Condition a C18 SPE cartridge by washing with 20 mL of methanol followed by 20 mL of deionized water.
-
Load the aqueous extract onto the conditioned cartridge.
-
Wash the cartridge with 50 mL of deionized water to remove highly polar impurities.
-
Elute the fraction containing this compound with 50 mL of 50% methanol in water.
-
Concentrate the eluate to dryness to yield a partially purified extract.
-
3. Purification by Sephadex LH-20 Column Chromatography
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: A gradient of methanol in water.
-
Protocol:
-
Swell 50 g of Sephadex LH-20 in 100% methanol for at least 4 hours.
-
Pack a glass column (2.5 cm internal diameter, 50 cm length) with the swollen Sephadex LH-20 to a bed height of approximately 45 cm.
-
Equilibrate the column with 2 bed volumes of the initial mobile phase (20% methanol in water).
-
Dissolve 2 g of the partially purified extract from the SPE step in a minimal volume of the initial mobile phase.
-
Load the sample onto the top of the column.
-
Elute the column with a stepwise gradient of methanol in water, starting with 20% methanol and increasing the methanol concentration in increments.
-
Collect fractions of 10 mL and monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., ethyl acetate:methanol:water, 7:2:1 v/v/v) and visualizing with an appropriate stain (e.g., p-anisaldehyde).
-
Combine the fractions containing pure this compound based on the TLC analysis.
-
Concentrate the combined fractions to yield purified this compound.
-
Data Presentation
Table 1: Summary of Purification Steps and Yield
| Purification Step | Starting Material (g) | Yield (g) | Recovery (%) | Purity (%) |
| Crude Methanolic Extract | 100 (Dry Bark) | 15.2 | 100 | ~5 |
| Post-SPE | 10.0 | 3.5 | 23.0 | ~25 |
| Sephadex LH-20 Chromatography | 2.0 | 0.45 | 2.96 | >95 |
Table 2: Chromatographic Parameters for Sephadex LH-20
| Parameter | Value |
| Column Dimensions | 2.5 cm x 50 cm |
| Stationary Phase | Sephadex LH-20 |
| Mobile Phase Gradient | 20% to 80% Methanol in Water |
| Flow Rate | 1 mL/min |
| Fraction Volume | 10 mL |
| Retention Volume of this compound | ~350-420 mL (with 60% Methanol) |
| Detection | Thin Layer Chromatography |
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Hypothetical signaling pathway for this compound.
Application Note & Protocol: Recrystallization of (+)-epi-Quercitol
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed protocol for the purification of (+)-epi-Quercitol via recrystallization, including expected outcomes for yield and purity, to ensure a high-quality starting material for research and development.
Introduction
This compound, a naturally occurring cyclitol, is a valuable chiral building block in the synthesis of various biologically active compounds and pharmaceuticals. Its stereoisomeric purity is critical for its application in stereoselective synthesis. Recrystallization is a fundamental and effective technique for purifying solid organic compounds.[1] The process relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[2] This document outlines a standardized procedure for the recrystallization of this compound, aiming to enhance its chemical purity.
Principles of Recrystallization
The selection of an appropriate solvent is the most critical step in recrystallization. An ideal solvent should exhibit the following properties[2]:
-
High solubility for this compound at elevated temperatures.
-
Low solubility for this compound at low temperatures to maximize recovery.
-
High or very low solubility for impurities, so they either remain in the mother liquor or can be removed by hot filtration.
-
A boiling point below the melting point of the compound.
-
Chemical inertness, meaning it does not react with the compound.
For a highly polar, polyhydroxylated compound like this compound, polar protic solvents are suitable candidates.[2] A mixed solvent system, such as ethanol-water, often provides the ideal solubility profile, where the compound is soluble in the primary solvent (ethanol) and insoluble in the anti-solvent (water).[3]
Experimental Protocol
This protocol describes a cooling recrystallization method using an ethanol-water solvent system.
3.1. Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and filtration flask
-
Filter paper
-
Ice bath
-
Spatula
-
Watch glass
-
Drying oven or vacuum desiccator
3.2. Procedure
Step 1: Dissolution
-
Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add the minimum amount of hot 95% ethanol required to just dissolve the solid. To do this, heat ethanol in a separate beaker on a hot plate. Add the hot solvent portion-wise to the flask containing the quercitol while gently heating and stirring. Continue adding solvent until the solid is fully dissolved. Avoid adding an excess of solvent to ensure good recovery.
Step 2: Hot Filtration (Optional)
-
If insoluble impurities are visible in the hot solution, perform a hot gravity filtration.
-
Pre-heat a second Erlenmeyer flask and a glass funnel. Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the fluted filter paper into the clean, pre-heated flask to remove the insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel.
Step 3: Crystallization
-
Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of larger, purer crystals.
-
Once the flask has reached room temperature and crystal formation has occurred, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.
Step 4: Isolation and Washing
-
Set up a vacuum filtration apparatus with a Buchner funnel and a clean filtration flask.
-
Place a piece of filter paper in the Buchner funnel and wet it with a small amount of ice-cold ethanol-water (in a similar ratio to the final mother liquor) to ensure it seals.
-
Turn on the vacuum and swirl the flask containing the crystals to create a slurry. Pour the slurry into the Buchner funnel.
-
Wash the collected crystals with a small amount of ice-cold solvent to rinse away the residual mother liquor containing the soluble impurities. It is important to use cold solvent to minimize the loss of the desired product.
Step 5: Drying
-
Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.
-
Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight in a drying oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator.
Step 6: Purity and Yield Analysis
-
Weigh the final, dried product to calculate the percent recovery.
-
Assess the purity of the recrystallized this compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), melting point analysis, or Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The effectiveness of the recrystallization protocol is determined by the final purity and the recovery yield. The following table presents typical, representative data for the purification of this compound.
| Parameter | Before Recrystallization | After Recrystallization | Target |
| Purity (by HPLC) | 95.0% | > 99.5% | > 99.0% |
| Recovery Yield | N/A | 80 - 90% | > 80% |
| Appearance | Off-white to yellowish powder | White crystalline solid | White crystalline solid |
| Melting Point | Broad range | Sharp range (close to lit. value) | Sharp, defined range |
Note: Data are representative and may vary based on the initial purity of the crude material and the precise execution of the protocol.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the recrystallization protocol for this compound.
Caption: Workflow for the purification of this compound by recrystallization.
References
Application Notes and Protocols: (+)-epi-Quercitol as a Chiral Synthon in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-epi-Quercitol, a naturally occurring cyclitol, represents a valuable and versatile chiral synthon in organic synthesis. Its rigid cyclohexane core, adorned with multiple stereodefined hydroxyl groups, provides a scaffold for the stereoselective synthesis of a wide range of complex molecules, including other cyclitols, conduritols, and various biologically active compounds. The inherent chirality of this compound allows for the transfer of stereochemical information, making it an attractive starting material in the chiral pool synthesis of enantiomerically pure target molecules. This document provides detailed application notes and protocols for the utilization of this compound and its stereoisomers as chiral synthons, with a focus on the synthesis of conduritols, a class of compounds with significant biological activities, including potent glycosidase inhibition.
Key Applications
The strategic manipulation of the hydroxyl groups of quercitols allows for the synthesis of a variety of important organic molecules:
-
Synthesis of Conduritols: Quercitols are excellent precursors for the synthesis of conduritols, which are cyclohexenetetrols. Conduritols and their derivatives are known inhibitors of glycosidases, enzymes that play crucial roles in various biological processes, making them attractive targets for the development of therapeutics for diabetes, viral infections, and cancer.
-
Preparation of Inositol Analogues: The stereoisomeric relationship between quercitols and inositols makes them ideal starting materials for the synthesis of various inositol phosphates and their analogues, which are important second messengers in cellular signaling.
-
Access to Novel Chiral Building Blocks: Through selective protection, functional group interconversion, and ring-opening strategies, this compound can be transformed into a variety of smaller, highly functionalized chiral building blocks for use in the synthesis of natural products and pharmaceuticals.
Data Presentation: Synthesis of (+)-Conduritol F from a Quercitol Stereoisomer
The following table summarizes the key quantitative data for a representative synthesis of (+)-conduritol F starting from (+)-proto-quercitol, a stereoisomer of this compound. The reaction sequence and conditions are directly applicable to manipulations of this compound with expected similar efficiencies.
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | Acetonide Protection | (+)-proto-Quercitol | 1,2:3,4-Di-O-isopropylidene-(+)-proto-quercitol | 2,2-Dimethoxypropane, p-TsOH, DMF, rt, 12 h | 95 |
| 2 | Oxidation | 1,2:3,4-Di-O-isopropylidene-(+)-proto-quercitol | 1,2:3,4-Di-O-isopropylidene-5-oxo-(+)-proto-quercitol | PCC, Celite, CH2Cl2, rt, 2 h | 92 |
| 3 | Diastereoselective Reduction | 1,2:3,4-Di-O-isopropylidene-5-oxo-(+)-proto-quercitol | 1,2:3,4-Di-O-isopropylidene-(+)-epi-quercitol | L-Selectride, THF, -78 °C, 1 h | 90 |
| 4 | Thiocarbonyl Formation | 1,2:3,4-Di-O-isopropylidene-(+)-epi-quercitol | 1,2:3,4-Di-O-isopropylidene-5-O-(phenoxythioxomethyl)-(+)-epi-quercitol | Phenyl chlorothionoformate, DMAP, Pyridine, rt, 12 h | 85 |
| 5 | Deoxygenation (Barton-McCombie) | 1,2:3,4-Di-O-isopropylidene-5-O-(phenoxythioxomethyl)-(+)-epi-quercitol | 5-Deoxy-1,2:3,4-di-O-isopropylidene-(+)-epi-quercitol | AIBN, n-Bu3SnH, Toluene, 110 °C, 2 h | 88 |
| 6 | Deprotection | 5-Deoxy-1,2:3,4-di-O-isopropylidene-(+)-epi-quercitol | (+)-Conduritol F | 6N HCl, rt, 2 h | 98 |
Experimental Protocols
The following are detailed experimental protocols for the key transformations in the synthesis of (+)-conduritol F from (+)-proto-quercitol. These protocols can be adapted for similar transformations starting with this compound.
Protocol 1: Acetonide Protection of (+)-proto-Quercitol
-
To a solution of (+)-proto-quercitol (1.0 g, 6.09 mmol) in dry N,N-dimethylformamide (DMF, 20 mL), add 2,2-dimethoxypropane (3.0 mL, 24.36 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 58 mg, 0.30 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by adding a few drops of triethylamine.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford 1,2:3,4-di-O-isopropylidene-(+)-proto-quercitol.
Protocol 2: Oxidation of the Secondary Alcohol
-
To a stirred suspension of pyridinium chlorochromate (PCC, 2.2 g, 10.2 mmol) and Celite (2.2 g) in anhydrous dichloromethane (CH2Cl2, 30 mL), add a solution of 1,2:3,4-di-O-isopropylidene-(+)-proto-quercitol (1.5 g, 6.14 mmol) in CH2Cl2 (10 mL).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Filter the mixture through a pad of Celite and silica gel, and wash the pad with CH2Cl2.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to yield 1,2:3,4-di-O-isopropylidene-5-oxo-(+)-proto-quercitol.
Protocol 3: Diastereoselective Reduction of the Ketone
-
Dissolve 1,2:3,4-di-O-isopropylidene-5-oxo-(+)-proto-quercitol (1.0 g, 4.13 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) and cool the solution to -78 °C under an argon atmosphere.
-
Add L-Selectride (1.0 M solution in THF, 5.0 mL, 5.0 mmol) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by the slow addition of water, followed by 30% hydrogen peroxide.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to give 1,2:3,4-di-O-isopropylidene-(+)-epi-quercitol.
Protocol 4: Deprotection to Yield (+)-Conduritol F
-
To a solution of 5-deoxy-1,2:3,4-di-O-isopropylidene-(+)-epi-quercitol (500 mg, 2.06 mmol) in methanol (10 mL), add 6N hydrochloric acid (5 mL).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by recrystallization or flash column chromatography to afford (+)-conduritol F.
Mandatory Visualization
Caption: General workflow for the use of this compound as a chiral synthon.
Caption: Synthetic pathway from a quercitol to a conduritol derivative.
Conclusion
This compound and its stereoisomers are powerful chiral synthons for the enantioselective synthesis of a variety of biologically important molecules. The protocols and data presented, exemplified by the synthesis of (+)-conduritol F from a related quercitol, demonstrate a robust and adaptable strategy for the manipulation of this chiral scaffold. Researchers in drug discovery and organic synthesis can leverage the inherent stereochemistry of this compound to access complex molecular architectures with high levels of stereocontrol, thereby accelerating the development of new therapeutic agents.
Application Notes and Protocols: Synthesis of Inositol Phosphate Analogs from (+)-epi-Quercitol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of inositol phosphate analogs using (+)-epi-quercitol as a chiral starting material. The unique stereochemistry of this compound offers a valuable platform for generating analogs of key signaling molecules like D-myo-inositol 1,4,5-trisphosphate (InsP₃), which are crucial for studying and potentially modulating cellular signaling pathways. This document outlines a representative synthetic strategy, detailed experimental procedures, and the biological context of these important molecules.
Introduction to Inositol Phosphate Analogs from this compound
Inositol phosphates are fundamental second messengers in eukaryotic cells, regulating a multitude of cellular processes, including calcium mobilization, cell growth, and apoptosis. Analogs of these signaling molecules are indispensable tools for dissecting the intricacies of these pathways and for the development of novel therapeutic agents. This compound, a naturally occurring cyclitol, serves as an excellent chiral precursor for the synthesis of modified inositol phosphates, such as deoxy-inostiol phosphate analogs.[1] The absence of a hydroxyl group at a specific position can provide metabolic stability or alter binding affinities to inositol phosphate receptors and enzymes, making these analogs valuable probes for biological research.
The general synthetic strategy involves a multi-step process encompassing:
-
Protection of Hydroxyl Groups: Selective protection of the hydroxyl groups on the this compound scaffold is critical to direct phosphorylation to the desired positions.
-
Phosphorylation: Introduction of phosphate groups at the unprotected hydroxyls using appropriate phosphorylating agents.
-
Deprotection: Removal of all protecting groups to yield the final inositol phosphate analog.
Signaling Pathway of Inositol 1,4,5-Trisphosphate
The synthesized analogs of inositol phosphates often function by interacting with components of the phosphoinositide signaling pathway. A key event in this cascade is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC) to generate InsP₃ and diacylglycerol (DAG). InsP₃ then binds to its receptor (InsP₃R) on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), which triggers a variety of cellular responses.
Caption: Canonical Inositol Phosphate Signaling Pathway.
Experimental Workflow for Analog Synthesis
The synthesis of inositol phosphate analogs from this compound is a structured process that requires careful planning and execution of protection, phosphorylation, and deprotection steps. The following diagram illustrates a typical workflow for this chemical synthesis.
Caption: General Experimental Workflow for Analog Synthesis.
Data Presentation: Representative Yields for a Multi-Step Synthesis
The following table summarizes representative yields for the key stages in the synthesis of a hypothetical 3-deoxy-D-myo-inositol 1,4,5-trisphosphate analog from this compound. These values are illustrative and based on typical outcomes for similar multi-step syntheses in inositol chemistry.
| Step No. | Reaction | Starting Material | Product | Representative Yield (%) |
| 1 | Di-O-isopropylidene protection | This compound | 3,4:5,6-Di-O-isopropylidene-(+)-epi-quercitol | 85 |
| 2 | Benzylation | 3,4:5,6-Di-O-isopropylidene-(+)-epi-quercitol | 1-O-Benzyl-3,4:5,6-di-O-isopropylidene-(+)-epi-quercitol | 92 |
| 3 | Hydrolysis of isopropylidene groups | 1-O-Benzyl-3,4:5,6-di-O-isopropylidene-(+)-epi-quercitol | 1-O-Benzyl-(+)-epi-quercitol | 95 |
| 4 | Selective Benzylation | 1-O-Benzyl-(+)-epi-quercitol | 1,4,5-Tri-O-benzyl-3-deoxy-D-myo-inositol | 78 |
| 5 | Phosphorylation | 1,4,5-Tri-O-benzyl-3-deoxy-D-myo-inositol | Protected 3-deoxy-D-myo-inositol 1,4,5-trisphosphate | 70 |
| 6 | Deprotection (Hydrogenolysis) | Protected 3-deoxy-D-myo-inositol 1,4,5-trisphosphate | 3-deoxy-D-myo-inositol 1,4,5-trisphosphate | 98 |
Experimental Protocols
The following are representative, detailed protocols for the key steps in the synthesis of a 3-deoxy-D-myo-inositol 1,4,5-trisphosphate analog from this compound.
Protocol 1: Selective Protection of this compound
This protocol describes the formation of a di-O-isopropylidene protected intermediate, followed by benzylation of the remaining free hydroxyl group.
-
Materials: this compound, 2,2-dimethoxypropane, p-toluenesulfonic acid (catalytic amount), anhydrous N,N-dimethylformamide (DMF), sodium hydride (60% dispersion in mineral oil), benzyl bromide, ethyl acetate, hexane, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate.
-
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in anhydrous DMF, add 2,2-dimethoxypropane (3.0 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Stir the mixture at room temperature for 16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography (e.g., hexane/ethyl acetate gradient) to afford the di-O-isopropylidene protected intermediate.
-
Dissolve the protected intermediate (1.0 eq) in anhydrous DMF and cool to 0 °C.
-
Add sodium hydride (1.2 eq) portion-wise and stir for 30 minutes at 0 °C.
-
Add benzyl bromide (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction with methanol, followed by water.
-
Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the residue by silica gel chromatography to yield the benzylated and di-O-isopropylidene protected this compound.
-
Protocol 2: Phosphorylation of the Protected Inositol Intermediate
This protocol details the phosphorylation of the free hydroxyl groups of the protected inositol derivative.
-
Materials: Protected epi-quercitol intermediate with free hydroxyls, anhydrous dichloromethane, anhydrous pyridine, dibenzyl N,N-diisopropylphosphoramidite, 1H-tetrazole, m-chloroperoxybenzoic acid (m-CPBA), saturated aqueous sodium thiosulfate.
-
Procedure:
-
Dissolve the protected epi-quercitol intermediate (1.0 eq) in a mixture of anhydrous dichloromethane and anhydrous pyridine under an inert atmosphere (argon or nitrogen).
-
Add a solution of dibenzyl N,N-diisopropylphosphoramidite (3.3 eq for three hydroxyl groups) and 1H-tetrazole (3.3 eq) in anhydrous dichloromethane dropwise at room temperature.
-
Stir the reaction mixture for 4 hours at room temperature.
-
Cool the mixture to -40 °C and add a solution of m-CPBA (4.0 eq) in dichloromethane.
-
Stir for 1 hour at -40 °C, then warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel chromatography to obtain the fully protected and phosphorylated analog.
-
Protocol 3: Global Deprotection to Yield the Final Analog
This protocol describes the removal of benzyl protecting groups via hydrogenolysis to yield the final inositol phosphate analog.
-
Materials: Fully protected and phosphorylated inositol analog, ethanol, water, palladium on carbon (10% w/w).
-
Procedure:
-
Dissolve the protected analog in a mixture of ethanol and water.
-
Add palladium on carbon (10% by weight of the substrate).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with water.
-
Concentrate the filtrate under reduced pressure.
-
The resulting aqueous solution of the inositol phosphate analog can be lyophilized to give the product as a stable salt (e.g., after passage through a cation-exchange resin in the desired salt form).
-
Purify the final product using ion-exchange chromatography if necessary.
-
These protocols provide a foundational methodology for the synthesis of inositol phosphate analogs from this compound. Researchers should optimize reaction conditions based on the specific analog being synthesized and the protecting groups employed. Careful characterization of all intermediates and the final product by NMR spectroscopy and mass spectrometry is essential to confirm the desired structure.
References
Application Notes and Protocols: (+)-epi-Quercitol as a Precursor for Synthesizing Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthetic utility of cyclitols, with a focus on the potential of (+)-epi-Quercitol as a chiral precursor for the synthesis of various bioactive molecules. While direct and detailed synthetic protocols starting from this compound are not extensively reported in the literature, this document outlines the synthesis of structurally related and biologically significant compounds from analogous precursors such as (+)-proto-quercitol, D-glucose, and D-mannitol. The methodologies presented can be adapted for syntheses commencing with this compound, given the stereochemical similarities of these starting materials.
This document is structured to provide detailed experimental protocols, quantitative data on the biological activities of the synthesized compounds, and visualizations of the relevant biological pathways to aid in research and development.
Bioactive Molecules Derived from Cyclitol Precursors
Cyclitols, such as this compound, are carbocyclic polyols that serve as valuable chiral building blocks in the synthesis of a variety of biologically active molecules. Their rigid structures and multiple stereocenters make them ideal starting materials for the stereoselective synthesis of complex natural products and their analogues. Three classes of bioactive molecules that can be synthesized from cyclitol and carbohydrate precursors are highlighted below:
-
Conduritols: These are cyclohexenetetrols that are known for their potent glycosidase inhibitory activity. By mimicking the structure of natural carbohydrate substrates, they can irreversibly bind to the active site of glycosidase enzymes, making them valuable tools for studying carbohydrate metabolism and for the development of therapeutics for diseases such as diabetes and Gaucher's disease.
-
Gabosines: This family of compounds, characterized by a trihydroxylated cyclohexanone or cyclohexenone core, has demonstrated a range of biological activities, including antibiotic, anticancer, and enzyme inhibition properties. Notably, they are effective inhibitors of α-glucosidase, an enzyme involved in the digestion of carbohydrates.[1] This inhibitory action can help to control postprandial hyperglycemia, a key factor in the management of type 2 diabetes.
-
Pancratistatin Analogues: Pancratistatin is a natural Amaryllidaceae alkaloid that exhibits potent anticancer activity by inducing apoptosis (programmed cell death) in a variety of cancer cell lines.[2] Due to its low natural abundance, significant research has been focused on the synthesis of pancratistatin and its analogues from readily available precursors to develop new cancer therapeutics.
Quantitative Data Summary
The following tables summarize the biological activity of representative bioactive molecules synthesized from cyclitol or carbohydrate precursors.
Table 1: Glycosidase Inhibitory Activity of Conduritol Derivatives
| Compound | Target Enzyme | Precursor | IC₅₀ (µM) | Reference |
| (+)-Conduritol F | Type I α-Glucosidase | (+)-proto-Quercitol | 86.1 | [3] |
| Conduritol B Epoxide | β-Glucosidase | Not Specified | 1 - 9 | [4] |
| Conduritol B Epoxide | α-Glucosidase | Not Specified | 100 | [4] |
| Bromo-conduritol-B | α-Glucosidase | Bromo-1,4-benzoquinone | Strong Inhibition |
Table 2: α-Glucosidase Inhibitory Activity of Gabosine Derivatives
| Compound | Target Enzyme | Precursor | IC₅₀ (µM) | Reference |
| Bavachalcone | α-Glucosidase | Not Specified | 15.35 (µg/mL) | |
| Acarbose (Reference) | α-Glucosidase | Not Specified | 2770 (µg/mL) | |
| Flavonoid Derivative 4 | α-Glucosidase | Phenylpropionic acid | 15.71 |
Table 3: Cytotoxic Activity of Pancratistatin Analogues
| Compound | Cell Line | Precursor | GI₅₀ (µM) | Reference |
| Pancratistatin Analogue | A549 (Lung) | D-Mannitol | 8.7 (nM) | |
| Pancratistatin Analogue | HCT116 (Colon) | D-Mannitol | 4.7 (nM) | |
| Narciclasine (Reference) | A549 (Lung) | Not Applicable | 49 (nM) | |
| Narciclasine (Reference) | HCT116 (Colon) | Not Applicable | 22 (nM) | |
| Furo[2,3-g]-1,2,3-benzoxathiazine-7,7-dioxide 11a | A-549 | 4-methoxy-5-acetyl-6-hydroxybenzofuran | 0.05 | |
| Furo[2,3-g]-1,2,3-benzoxathiazine-7,7-dioxide 11a | HCT-116 | 4-methoxy-5-acetyl-6-hydroxybenzofuran | 0.08 | |
| Doxorubicin (Reference) | A-549 | Not Applicable | 0.04 | |
| Doxorubicin (Reference) | HCT-116 | Not Applicable | 0.06 |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of the bioactive molecules discussed. It is important to note that these protocols start from closely related precursors to this compound. Researchers should consider the stereochemical differences and potentially necessary modifications when adapting these syntheses to use this compound as the starting material.
Synthesis of (+)-Conduritol F from (+)-proto-Quercitol
This protocol is adapted from the concise synthesis of (+)-Conduritol F reported by Reddy et al. (2012).
Step 1: Synthesis of 1,2:3,4-Di-O-isopropylidene-(+)-proto-quercitol (2)
-
To a solution of (+)-proto-quercitol (1.0 g, 5.61 mmol) in dry acetone (20 mL), 2,2-dimethoxypropane (2.0 mL, 16.83 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TSA) were added.
-
The reaction mixture was stirred at room temperature for 6 hours.
-
The reaction was quenched with triethylamine (Et₃N) and the solvent was evaporated under reduced pressure.
-
The residue was purified by column chromatography on silica gel (EtOAc/hexane, 1:4) to afford the di-acetonide protected product 2.
Step 2: Synthesis of 1,2:3,4-Di-O-isopropylidene-5-O-tosyl-(+)-proto-quercitol (3)
-
To a solution of diol 2 (1.0 g, 3.87 mmol) in dry pyridine (10 mL) at 0 °C, tosyl chloride (1.1 g, 5.80 mmol) was added portion-wise.
-
The reaction mixture was stirred at room temperature for 12 hours.
-
The reaction was quenched with ice-water and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers were washed with saturated copper sulfate solution, water, and brine, then dried over anhydrous sodium sulfate and concentrated.
-
The crude product was purified by column chromatography (EtOAc/hexane, 1:9) to yield the tosylated compound 3.
Step 3: Synthesis of (+)-Conduritol F (4)
-
A solution of the tosylate 3 (500 mg, 1.21 mmol) in ethanol (10 mL) was treated with sodium iodide (544 mg, 3.63 mmol) and heated to reflux for 8 hours.
-
The solvent was removed under reduced pressure and the residue was dissolved in water and extracted with ethyl acetate.
-
The organic layer was dried and concentrated. The crude iodide was then dissolved in a mixture of acetic acid and water (4:1, 5 mL) and heated at 80 °C for 4 hours to remove the isopropylidene protecting groups.
-
The solvent was evaporated, and the residue was purified by column chromatography on silica gel (MeOH/CHCl₃, 1:9) to give (+)-Conduritol F (4).
Synthesis of Gabosines from D-Glucose
This protocol outlines a general strategy for the carbocyclization of D-glucose to form a key enone intermediate, which can then be converted to various gabosines. This method is based on the work of Shing et al. (2011).
Step 1: Protection of D-Glucose
-
D-glucose is first differentially protected to yield a derivative with a free hydroxyl group at C-5 and a protected aldehyde at C-1. This typically involves multiple steps including acetal formation and silylation. For a specific example, D-glucose can be converted to 1,6-anhydro-β-D-glucopyranose, followed by protection of the 2,3, and 4 hydroxyl groups.
Step 2: Oxidation and Horner-Wadsworth-Emmons Olefination
-
The protected glucose derivative is oxidized at C-5 to the corresponding ketone.
-
The resulting ketone undergoes an intramolecular Horner-Wadsworth-Emmons (HWE) olefination to form the cyclohexenone ring. This is a key carbocyclization step.
Step 3: Deprotection and Further Modification
-
The protecting groups on the cyclohexenone intermediate are removed.
-
The resulting polyhydroxylated cyclohexenone can be further modified (e.g., reduction, epoxidation) to yield various gabosines.
Synthesis of Pancratistatin Analogues from D-Mannitol
The synthesis of pancratistatin analogues often involves the construction of the aminocyclitol core from a chiral carbohydrate precursor. The following is a generalized approach based on the total synthesis of a 1,4a-di-epi-ent-pancratistatin from D-mannitol, as reported by Yamakawa et al. (2024).
Step 1: Preparation of a D-Mannitol-derived Inosose Oxime
-
D-mannitol is converted in multiple steps to a protected inosose. This involves selective protection of hydroxyl groups and oxidation.
-
The inosose is then converted to its corresponding oxime by reaction with hydroxylamine.
Step 2: Conjugate Addition and Cyclization
-
The inosose oxime is treated to generate a nitrosoolefin in situ.
-
An organocuprate reagent, prepared from a suitable aromatic precursor, undergoes a conjugate addition to the nitrosoolefin. This step forms the C-C bond between the aromatic ring and the cyclitol moiety.
Step 3: Reduction and Amide Formation
-
The oxime is stereoselectively reduced to an amine.
-
The resulting amine is then formylated to introduce the amide functionality, a key feature of the pancratistatin core.
Step 4: Deprotection and Final Modifications
-
The protecting groups are removed to yield the final pancratistatin analogue. Further modifications to the aromatic ring or the cyclitol portion can be performed at various stages of the synthesis to generate a library of analogues.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to the bioactive molecules discussed.
Glycosidase Inhibition by Conduritol B Epoxide
This diagram illustrates the mechanism-based irreversible inhibition of a retaining β-glucosidase by Conduritol B Epoxide.
Caption: Mechanism of irreversible inhibition of retaining β-glucosidase by Conduritol B Epoxide.
Pancratistatin-Induced Apoptosis Signaling Pathway
This diagram outlines the intrinsic pathway of apoptosis induced by pancratistatin analogues in cancer cells.
Caption: Intrinsic apoptosis pathway induced by pancratistatin analogues.
Experimental Workflow for Synthesis and Bioactivity Screening
This diagram illustrates a general workflow for the synthesis of bioactive molecules from a cyclitol precursor and subsequent biological evaluation.
References
- 1. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pancratistatin induces apoptosis and autophagy in metastatic prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concise synthesis of (+)-conduritol F and inositol analogues from naturally available (+)-proto-quercitol and their glucosidase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Determination of (+)-epi-Quercitol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of (+)-epi-Quercitol, a cyclitol of interest for its potential biological activities. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are based on established analytical principles for similar polar compounds and provide a strong foundation for method development and validation.
High-Performance Liquid Chromatography (HPLC) for the Quantification of this compound
HPLC is a robust and widely used technique for the quantification of non-volatile and polar compounds. As this compound lacks a strong chromophore, detection can be achieved using universal detectors like Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector. Alternatively, derivatization to introduce a UV-active moiety can be employed for detection with a Diode Array Detector (DAD). This protocol focuses on a direct analysis approach using ELSD.
Quantitative Data Summary (Hypothetical)
The following table summarizes the expected performance of a validated HPLC-ELSD method for the quantification of this compound. These values are based on typical performance for similar analytes.
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Experimental Protocol: HPLC-ELSD Method
a) Sample Preparation (from Plant Material)
-
Extraction:
-
Weigh 1 gram of finely powdered and dried plant material.
-
Perform ultrasound-assisted extraction (UAE) with 20 mL of 80% methanol in water for 30 minutes at 40°C.[1]
-
Centrifuge the extract at 4000 rpm for 15 minutes and collect the supernatant.
-
Repeat the extraction process on the pellet and combine the supernatants.
-
-
Purification:
-
Evaporate the solvent from the combined supernatants under reduced pressure.
-
Re-dissolve the residue in a minimal amount of water.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to remove non-polar impurities.
-
Wash the cartridge with water to elute this compound and other polar compounds.
-
Collect the aqueous fraction and filter it through a 0.45 µm syringe filter before HPLC analysis.[1]
-
b) HPLC-ELSD Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, and column oven.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
ELSD Parameters:
-
Nebulizer Temperature: 40°C.
-
Evaporator Temperature: 60°C.
-
Gas Flow Rate (Nitrogen): 1.5 L/min.
-
c) Quantification
-
Prepare a stock solution of this compound standard in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution.
-
Inject the standards to construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration.
-
Inject the prepared sample and quantify the amount of this compound by interpolating its peak area on the calibration curve.
Workflow Diagram: HPLC Analysis of this compound
References
The Role of (+)-epi-Quercitol and Related Compounds in Cell Signaling Research: Application Notes and Protocols
For the Attention of Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a detailed overview of the applications of specific inositol and flavonoid compounds in cell signaling research. Initial investigations into the direct role of (+)-epi-Quercitol in cell signaling have revealed a significant gap in the current scientific literature. Its primary documented application is as a chiral precursor for the synthesis of various molecular probes, particularly inositol phosphate analogs. However, the biological activity of these synthesized derivatives has been reported as limited in the assays conducted to date.
In contrast, substantial research exists for the related compounds epi-inositol and the flavonoid quercetin . This report furnishes detailed application notes and experimental protocols for these two compounds, highlighting their established roles in modulating key cellular signaling pathways. The information presented aims to provide researchers with a practical guide to utilizing these molecules in their experimental designs.
Section 1: this compound - A Synthetic Tool
Current research indicates that this compound is principally utilized as a versatile starting material in organic synthesis.[1] Its chiral structure makes it an attractive building block for the stereospecific synthesis of complex molecules, including analogs of inositol phosphates.
A notable study detailed the use of this compound in the convenient synthesis of 3- and 6-deoxy-D-myo-inositol phosphate analogues.[1] These synthesized compounds were subsequently evaluated for their biological activity against several enzymes involved in phosphate metabolism, including pyruvate dehydrogenase phosphatase (PDH-Pase), pyruvate dehydrogenase kinase (PDH-K), and glucose-6-phosphatase (G6Pase). However, the study reported that none of the eight synthesized polyphosphate analogues exhibited positive activity in these assays.[1]
This lack of direct biological activity in the contexts studied suggests that the primary utility of this compound in cell signaling research is indirect, serving as a scaffold for creating tools to probe specific biological questions rather than being an active signaling molecule itself. Further research may uncover direct biological roles, but at present, the literature is sparse.
Section 2: epi-Inositol - A Regulator of Gene Expression
epi-Inositol, a stereoisomer of myo-inositol, has demonstrated clear biological effects, particularly in the regulation of gene expression related to inositol biosynthesis.
Application Notes:
epi-Inositol has been shown to regulate the expression of the INO1 gene in yeast, which encodes for inositol-1-phosphate synthase.[2] This enzyme catalyzes a key step in the de novo biosynthesis of inositol. Notably, epi-inositol can exert these effects even though it is not incorporated into phosphatidylinositol, a key component of cell membranes and a precursor for many signaling molecules.[2]
The regulatory effects of epi-inositol on INO1 expression are similar to those of myo-inositol, although to a lesser extent. It has been observed to cause a significant reduction in INO1 expression on its own and can reverse the increase in INO1 expression induced by lithium or valproate. This suggests that epi-inositol may have therapeutic potential in conditions where inositol signaling is dysregulated.
Quantitative Data:
| Compound | Effect on INO1 Gene Expression in Yeast |
| epi-Inositol | Significant reduction in expression. |
| myo-Inositol | Stronger reduction in expression compared to epi-inositol. |
| Lithium/Valproate | Increased expression, which is reversed by epi-inositol. |
Experimental Protocol: Analysis of INO1 Gene Expression by Northern Blot
Objective: To determine the effect of epi-inositol on the mRNA levels of the INO1 gene in Saccharomyces cerevisiae.
Materials:
-
Yeast strain auxotrophic for inositol (e.g., BY4741 ino1Δ)
-
Yeast extract-peptone-dextrose (YPD) medium
-
Inositol-free synthetic complete (SC) medium
-
epi-Inositol solution (sterile)
-
Total RNA extraction kit
-
Formaldehyde, formamide, MOPS buffer
-
Agarose
-
Northern blotting apparatus
-
Nylon membrane
-
UV crosslinker
-
Radioactively or non-radioactively labeled DNA probe specific for the INO1 gene
-
Hybridization buffer
-
Wash buffers
-
Phosphorimager or X-ray film
Procedure:
-
Culture the yeast strain in YPD medium overnight.
-
Inoculate cells into inositol-free SC medium and grow to mid-log phase.
-
Divide the culture into treatment groups: control (no addition), and various concentrations of epi-inositol.
-
Incubate the cultures for a defined period (e.g., 6 hours).
-
Harvest the cells by centrifugation and immediately freeze in liquid nitrogen.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the RNA and assess its integrity.
-
Separate the RNA by electrophoresis on a formaldehyde-agarose gel.
-
Transfer the RNA to a nylon membrane by capillary action or electroblotting.
-
Crosslink the RNA to the membrane using a UV crosslinker.
-
Pre-hybridize the membrane in hybridization buffer.
-
Add the labeled INO1 probe and hybridize overnight.
-
Wash the membrane under stringent conditions to remove the unbound probe.
-
Visualize the labeled RNA bands using a phosphorimager or by exposing the membrane to X-ray film.
-
Quantify the band intensities to determine the relative expression levels of INO1 mRNA.
Experimental workflow for analyzing INO1 gene expression.
Section 3: Quercetin - A Multi-Target Modulator of Cell Signaling
Quercetin, a flavonoid found in many plants, has been extensively studied for its effects on a wide range of cellular signaling pathways. It is important to distinguish quercetin from quercitol, as they are structurally and functionally distinct molecules.
Application Notes:
Quercetin and its derivatives have been shown to act as inhibitors of various kinases and other enzymes involved in cell signaling. One key area of research is its role as an inhibitor of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction (PPI), which is crucial for the hyperactivity of the Wnt/β-catenin signaling pathway in many cancers. Derivatives of quercetin have been synthesized that can directly bind to β-catenin and disrupt its interaction with BCL9, leading to the suppression of tumor growth.
Furthermore, quercetin has been identified as an inhibitor of inositol polyphosphate kinases, which are enzymes that synthesize inositol phosphate messengers. By competing with ATP for the binding site on these kinases, quercetin can modulate the levels of these important signaling molecules.
Signaling Pathway Diagram: Wnt/β-catenin Pathway Inhibition by a Quercetin Derivative
Inhibition of the Wnt/β-catenin pathway by a quercetin derivative.
Experimental Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of quercetin on a specific inositol polyphosphate kinase.
Materials:
-
Purified recombinant inositol polyphosphate kinase (e.g., IP6K)
-
Quercetin stock solution (in DMSO)
-
Kinase reaction buffer
-
ATP (including a radiolabeled version, e.g., [γ-³²P]ATP)
-
Inositol phosphate substrate (e.g., inositol hexakisphosphate, InsP₆)
-
96-well plates
-
Scintillation counter and vials
-
Phosphorimager or filter-binding apparatus
Procedure:
-
Prepare serial dilutions of quercetin in the kinase reaction buffer.
-
In a 96-well plate, add the kinase, the inositol phosphate substrate, and the different concentrations of quercetin or DMSO (vehicle control).
-
Initiate the kinase reaction by adding the ATP mixture (containing [γ-³²P]ATP).
-
Incubate the plate at the optimal temperature for the kinase (e.g., 37°C) for a specific time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding EDTA or spotting onto a filter membrane).
-
Separate the radiolabeled product from the unreacted [γ-³²P]ATP. This can be done using anion exchange chromatography or by spotting the reaction mixture onto a filter membrane and washing away the unincorporated ATP.
-
Quantify the amount of radiolabeled product formed using a scintillation counter or a phosphorimager.
-
Calculate the percentage of kinase inhibition for each quercetin concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the quercetin concentration to determine the IC₅₀ value.
Quantitative Data for a Quercetin Derivative (C1) as a β-catenin/BCL9 PPI Inhibitor:
| Assay | Compound | IC₅₀ Value | Cell Lines |
| Inhibition of Wnt/β-catenin signaling | Quercetin derivative C1 | Effective inhibition | CT26, HCT116 |
| In vivo tumor growth | Quercetin derivative C1 | Significant inhibition | CT26 tumor model |
This document will be updated as new research on this compound and related compounds becomes available. Researchers are encouraged to consult the primary literature for the most current findings and detailed methodologies.
References
Application Notes and Protocols for the Derivatization of (+)-epi-Quercitol to Enhance Bioactivity as an α-Glucosidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the proposed derivatization of (+)-epi-Quercitol to enhance its bioactivity, specifically as an inhibitor of α-glucosidase. This document is based on the successful derivatization of its stereoisomer, (+)-proto-Quercitol, which has demonstrated a significant increase in inhibitory activity upon chemical modification.
Introduction
This compound is a naturally occurring cyclitol, a class of compounds that has garnered interest in medicinal chemistry due to their structural similarity to carbohydrates. This structural mimicry makes them potential candidates for enzyme inhibition, particularly for glycosidases. α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine. Inhibition of this enzyme can delay glucose absorption and consequently lower postprandial blood glucose levels, a key strategy in the management of type 2 diabetes mellitus.
While the bioactivity of underivatized this compound as an α-glucosidase inhibitor is not extensively documented, studies on its stereoisomers and structural analogues suggest its potential in this area. For instance, 1,6-epi-cyclophellitol, a structural analogue, has been shown to inhibit α-glucosidase. Furthermore, the derivatization of the related stereoisomer, (+)-proto-Quercitol, into N-substituted aminoquercitols has been reported to significantly enhance its α-glucosidase inhibitory potency, surpassing that of the commercial drug, acarbose.
This document outlines a proposed strategy for the derivatization of this compound, leveraging the successful methodologies applied to its stereoisomer, to unlock its full therapeutic potential.
Proposed Derivatization Strategy
The proposed strategy involves the introduction of amino and subsequently N-acyl or N-alkyl functionalities to the this compound core. This approach is based on the principle that the addition of these functional groups can lead to stronger and more specific interactions with the active site of the α-glucosidase enzyme, thereby enhancing inhibitory activity.
The general workflow for this derivatization is as follows:
Caption: Proposed workflow for the synthesis of N-substituted epi-aminoquercitol derivatives.
Quantitative Data Summary
The following table summarizes the reported α-glucosidase inhibitory activities of derivatives synthesized from (+)-proto-Quercitol, a stereoisomer of this compound. These data provide a strong rationale for the proposed derivatization of this compound and serve as a benchmark for expected bioactivity enhancement. The inhibitory activity is presented as IC50 values, the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Compound | Modification | Target Enzyme | IC50 (µM) | Reference Compound (Acarbose) IC50 (µM) |
| N-Hexyl-amino-proto-quercitol | N-Alkylation | Rat Intestinal Maltase | 15.4 | 85.2 |
| N-Octyl-amino-proto-quercitol | N-Alkylation | Rat Intestinal Maltase | 9.8 | 85.2 |
| N-Decyl-amino-proto-quercitol | N-Alkylation | Rat Intestinal Maltase | 12.3 | 85.2 |
| N-Butyryl-amino-proto-quercitol | N-Acylation | Rat Intestinal Maltase | 75.6 | 85.2 |
| N-Hexanoyl-amino-proto-quercitol | N-Acylation | Rat Intestinal Maltase | 55.2 | 85.2 |
Data adapted from studies on (+)-proto-Quercitol derivatives.
Experimental Protocols
The following protocols are adapted from established methods for the derivatization of (+)-proto-Quercitol and are proposed for the synthesis and evaluation of this compound derivatives.
Synthesis of N-substituted epi-Aminoquercitol Derivatives
This protocol describes a multi-step synthesis to introduce an amino group and subsequent N-substituents to the this compound backbone.
Step 1: Protection of Diol Groups
-
Dissolve this compound in anhydrous N,N-dimethylformamide (DMF).
-
Add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Quench the reaction with triethylamine and concentrate under reduced pressure.
-
Purify the resulting protected intermediate by silica gel column chromatography.
Step 2: Introduction of an Azide Group
-
Dissolve the protected this compound in anhydrous pyridine.
-
Cool the solution to 0°C and add methanesulfonyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Dissolve the crude mesylate in anhydrous DMF and add sodium azide.
-
Heat the reaction mixture at 80°C overnight.
-
After cooling, dilute with water and extract the azido-derivative with ethyl acetate.
-
Purify the product by silica gel column chromatography.
Step 3: Reduction of the Azide to an Amine
-
Dissolve the azido-derivative in methanol.
-
Add a catalytic amount of palladium on charcoal (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain the amino-derivative.
Step 4: N-Acylation or N-Alkylation
-
For N-Acylation:
-
Dissolve the amino-derivative in dichloromethane.
-
Add triethylamine and the corresponding acyl chloride (e.g., hexanoyl chloride) dropwise at 0°C.
-
Stir the reaction at room temperature until completion.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
For N-Alkylation:
-
Dissolve the amino-derivative in DMF.
-
Add potassium carbonate and the corresponding alkyl halide (e.g., 1-bromooctane).
-
Stir the reaction at 60°C until completion.
-
Dilute with water and extract the product with ethyl acetate.
-
Step 5: Deprotection
-
Dissolve the N-substituted derivative in a mixture of trifluoroacetic acid and water.
-
Stir at room temperature until the deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure and purify the final N-substituted epi-aminoquercitol derivative by recrystallization or column chromatography.
In Vitro α-Glucosidase Inhibition Assay
This protocol details the procedure to evaluate the inhibitory activity of the synthesized this compound derivatives against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Sodium phosphate buffer (pH 6.8)
-
Synthesized this compound derivatives
-
Acarbose (positive control)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compounds and acarbose in the phosphate buffer.
-
In a 96-well plate, add 50 µL of the phosphate buffer, 25 µL of the test compound solution at various concentrations, and 25 µL of the α-glucosidase solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the pNPG substrate solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 405 nm, which corresponds to the formation of p-nitrophenol.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without an inhibitor, and A_sample is the absorbance with the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
Signaling Pathway
Inhibition of α-glucosidase directly impacts carbohydrate metabolism by delaying the breakdown of complex carbohydrates in the small intestine. This, in turn, reduces the rate of glucose absorption into the bloodstream, thereby lowering the postprandial glucose spike. The downstream effect is a modulation of the glycolysis pathway within cells due to the reduced availability of glucose substrate.
Caption: Mechanism of action of this compound derivatives on glucose metabolism.
Conclusion
The derivatization of this compound into N-substituted aminoquercitols presents a promising strategy for enhancing its bioactivity as an α-glucosidase inhibitor. The successful application of this methodology to its stereoisomer, (+)-proto-Quercitol, provides a strong rationale and a clear roadmap for this endeavor. The detailed protocols provided herein offer a practical guide for the synthesis and evaluation of these novel derivatives. Further research is warranted to experimentally validate the bioactivity of both underivatized and derivatized this compound and to explore its full therapeutic potential in the management of metabolic disorders.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (+)-epi-Quercitol
Welcome to the Technical Support Center for the synthesis of (+)-epi-Quercitol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, covering both bioconversion and chemical synthesis methodologies.
Bioconversion Route: myo-Inositol to this compound
Question 1: My microbial conversion of myo-inositol to this compound is showing low yield. What are the potential causes and how can I improve it?
Answer: Low yields in the bioconversion of myo-inositol are a common challenge and can be attributed to several factors. Below is a breakdown of potential causes and their corresponding solutions.
-
Suboptimal Microbial Strain: The choice of microorganism is critical for efficient conversion. While various microorganisms can perform this biotransformation, their efficiencies can differ significantly.
-
Solution: Ensure you are using a high-yielding strain. Strains of Candida species have been reported for inositol production and bioconversion.[1] If possible, consider strain improvement through mutagenesis or metabolic engineering to enhance the expression of key enzymes like inositol dehydrogenase.
-
-
Inadequate Fermentation Conditions: The culture conditions play a pivotal role in microbial metabolism and, consequently, the product yield.
-
Solution: Optimize fermentation parameters such as pH, temperature, aeration, and agitation speed. The optimal conditions are strain-dependent and should be determined empirically. A typical starting point for yeast fermentation is a temperature of 25-30°C and a pH of 5.0-6.0.
-
-
Nutrient Limitation in Culture Medium: The composition of the fermentation medium can significantly impact cell growth and product formation.
-
Solution: Ensure the medium contains an adequate supply of carbon and nitrogen sources, as well as essential minerals and vitamins. For instance, using a balanced synthetic nutrient medium with a controlled glucose feed and ammonium sulfate as a nitrogen source has been shown to increase inositol production in Saccharomyces cerevisiae.[2]
-
-
Product Inhibition or Degradation: High concentrations of the product, this compound, or byproducts may inhibit the metabolic activity of the microorganisms or lead to product degradation.
-
Solution: Consider implementing a continuous fermentation or fed-batch process to maintain the product concentration below the inhibitory level. In-situ product removal techniques, such as adsorption or extraction, can also be explored.
-
-
Inefficient Product Recovery: Significant losses can occur during the purification of this compound from the fermentation broth.
-
Solution: The purification process often involves multiple steps, including centrifugation to remove biomass, followed by filtration and chromatography. Each step should be optimized to minimize product loss.
-
Question 2: I am observing the formation of other inositol isomers as byproducts. How can I improve the stereoselectivity of the bioconversion?
Answer: The formation of isomeric byproducts is a common issue related to the stereoselectivity of the enzymes involved.
-
Enzyme Specificity: The key enzymes in the bioconversion pathway, such as inositol dehydrogenase, may not be completely specific for the desired stereoisomer.
-
Solution: If using a whole-cell bioconversion, screening for different microbial strains with higher enzyme specificity is recommended. In an in-vitro enzymatic synthesis setup, consider using a purified or engineered enzyme with improved stereoselectivity.
-
Chemical Synthesis Route
Question 3: My chemical synthesis of this compound is resulting in a low overall yield. Where am I most likely losing product?
Answer: Low overall yield in a multi-step chemical synthesis can be due to losses at various stages.
-
Incomplete Reactions: Individual steps in the synthesis may not be proceeding to completion.
-
Solution: Monitor the progress of each reaction using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If a reaction is incomplete, consider extending the reaction time, increasing the temperature, or adding more reagent.
-
-
Side Reactions: The formation of unwanted side products can significantly reduce the yield of the desired product.
-
Solution: Carefully control the reaction conditions (temperature, concentration, stoichiometry of reagents) to minimize side reactions. For syntheses involving protection and deprotection steps, ensure complete reactions to avoid a complex mixture of partially protected intermediates.
-
-
Losses During Work-up and Purification: Each extraction, filtration, and chromatography step can lead to product loss.
-
Solution: Minimize the number of transfer steps. During liquid-liquid extractions, ensure proper phase separation and consider back-extracting the aqueous layer to recover any dissolved product. For column chromatography, choose an appropriate solvent system to achieve good separation and minimize tailing of the product on the column.
-
Question 4: I am struggling with the stereoselectivity of the hydroxylation or epoxidation steps in my chemical synthesis. How can I control the stereochemistry?
Answer: Achieving the correct stereochemistry is crucial in the synthesis of a specific stereoisomer like this compound.
-
Choice of Reagents: The choice of oxidizing agent and catalyst can have a profound impact on the stereochemical outcome of the reaction.
-
Solution: For dihydroxylation reactions, reagents like osmium tetroxide (OsO₄) with a chiral ligand can provide high stereoselectivity. For epoxidations, using a chiral catalyst can direct the epoxidation to a specific face of the double bond.
-
-
Substrate Control: The existing stereocenters in the starting material or intermediate can influence the stereochemistry of subsequent reactions.
-
Solution: Utilize starting materials with appropriate stereochemistry that can direct the formation of the desired isomer. Protecting groups can also be strategically used to block certain faces of the molecule and influence the direction of reagent attack.
-
Quantitative Data Summary
The yield of this compound can vary significantly depending on the chosen synthetic route. Below is a summary of reported yields for different methods.
| Synthesis Method | Starting Material | Key Steps | Reported Yield | Reference |
| In-vitro Enzymatic Synthesis (for a related quercitol) | Maltodextrin | Five-enzyme cascade | 77% (mol/mol) | [3] |
| Microbial Fermentation (S. cerevisiae for inositol) | Glucose | Fermentation | ~10-fold increase with optimized conditions | [2] |
| Chemical Synthesis (racemic epi-quercitol) | Cyclohexa-1,4-diene | Bromination, epoxidation, dihydroxylation | Not specified in abstract | [3] |
Experimental Protocols
Protocol 1: General Procedure for Microbial Production of Inositol (as a precursor model)
This protocol is based on the production of myo-inositol using Saccharomyces cerevisiae and can be adapted for the production of this compound using a suitable microorganism.
-
Strain and Pre-culture:
-
Use a high-yielding strain of a suitable microorganism (e.g., a specific Candida species).
-
Inoculate a single colony into a pre-culture medium (e.g., YPD broth) and incubate at 25-30°C with shaking until the culture reaches the exponential growth phase.
-
-
Fermentation:
-
Prepare a balanced synthetic nutrient medium containing a carbon source (e.g., glucose), a nitrogen source (e.g., ammonium sulfate), and essential minerals.
-
Inoculate the fermentation medium with the pre-culture.
-
Maintain the fermentation at a controlled temperature (e.g., 25-30°C) and pH (e.g., 5.0-6.0) with adequate aeration and agitation.
-
Employ a fed-batch strategy by feeding a concentrated glucose solution to maintain a low glucose concentration in the fermenter, which can enhance production.
-
-
Purification:
-
Harvest the cells by centrifugation.
-
The supernatant, containing the extracellularly secreted this compound, is collected.
-
The supernatant is then subjected to further purification steps such as filtration, ion-exchange chromatography, and crystallization to isolate pure this compound.
-
Protocol 2: General Outline for Chemical Synthesis of rac-epi-Quercitol
This protocol provides a general outline for the chemical synthesis of racemic epi-quercitol starting from cyclohexa-1,4-diene.
-
Bromination of Cyclohexa-1,4-diene:
-
Dissolve cyclohexa-1,4-diene in a suitable solvent (e.g., dichloromethane).
-
Add a solution of bromine in the same solvent dropwise at a low temperature (e.g., 0°C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work up the reaction to isolate the dibrominated product.
-
-
Epoxidation of the Dibromide:
-
Dissolve the dibromide in a suitable solvent (e.g., dichloromethane).
-
Add an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at a controlled temperature.
-
After the reaction is complete, quench the excess peroxyacid and work up to obtain the dibromoepoxide.
-
-
Hydrolysis of the Epoxide:
-
Treat the dibromoepoxide with an aqueous acid (e.g., dilute sulfuric acid) to open the epoxide ring and form a diol.
-
Purify the resulting diol.
-
-
Formation of Quercitol:
-
The subsequent steps involve dehydrobromination and further hydroxylations to introduce the remaining hydroxyl groups with the desired stereochemistry to form epi-quercitol. These steps require careful control of reagents and conditions to achieve the correct stereoisomer.
-
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting low yield in this compound synthesis.
References
Technical Support Center: Challenges in Separating Quercitol Stereoisomers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the separation of quercitol stereoisomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating quercitol stereoisomers?
A1: Quercitol, a cyclohexanepentol, has multiple chiral centers, leading to the existence of several stereoisomers (enantiomers and diastereomers). The primary challenges in their separation stem from the fact that these isomers, particularly enantiomers, possess identical physical and chemical properties in an achiral environment. This includes the same boiling points, solubilities, and chromatographic behavior on standard achiral stationary phases, making their separation by conventional methods like distillation or standard chromatography difficult.
Q2: Which analytical techniques are most effective for separating quercitol stereoisomers?
A2: The most effective techniques for separating quercitol stereoisomers are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), typically coupled with Mass Spectrometry (GC-MS).[1] For both techniques, the use of a chiral stationary phase (CSP) is often essential for resolving enantiomers. Due to the low volatility of quercitols, derivatization is a necessary step for GC analysis to increase volatility and thermal stability.
Q3: Is derivatization necessary for the analysis of quercitol stereoisomers?
A3: For Gas Chromatography (GC) analysis, derivatization is crucial. Quercitols are polyhydroxylated cycloalkanes, making them polar and non-volatile. Derivatization, commonly through silylation (e.g., using BSTFA with TMCS as a catalyst), replaces the polar hydroxyl groups with non-polar trimethylsilyl (TMS) groups. This chemical modification increases the volatility and thermal stability of the analytes, making them amenable to GC analysis. For HPLC, derivatization is not always necessary if a suitable chiral stationary phase is used. However, derivatization can be employed to create diastereomers from enantiomers, which can then be separated on a standard achiral column.
Q4: How do I choose the right chiral stationary phase (CSP) for HPLC separation of quercitol stereoisomers?
A4: The selection of an appropriate CSP is critical and often requires screening several types of columns. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a popular choice and have shown success in separating a wide range of chiral compounds, including those similar to quercitol.[2] The choice of the chiral selector on the stationary phase can significantly impact selectivity.[2] It is recommended to consult literature for the separation of similar cyclitols or to perform a column screening study with different CSPs to find the optimal phase for your specific quercitol isomers.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic separation of quercitol stereoisomers.
HPLC Troubleshooting
Issue 1: Poor or No Resolution of Stereoisomers
| Potential Cause | Troubleshooting Steps |
| Inappropriate Column | Ensure you are using a chiral stationary phase (CSP) for enantiomeric separations. If separating diastereomers, a high-resolution achiral column (like a C18) should suffice, but may still require optimization. |
| Suboptimal Mobile Phase | Optimize the mobile phase composition. Vary the ratio of organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. The addition of additives can sometimes improve selectivity.[2] |
| Incorrect Temperature | Temperature can significantly affect chiral separations.[2] Experiment with different column temperatures (e.g., in a range of 10-40°C) as it can alter the interaction between the analyte and the CSP, potentially improving resolution. |
| Flow Rate Too High | A lower flow rate generally increases the interaction time with the stationary phase, which can improve resolution. Try reducing the flow rate in increments. |
Issue 2: Peak Tailing
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | The hydroxyl groups of quercitol can have secondary interactions with residual silanol groups on silica-based columns. Use an end-capped column or add a competing amine (e.g., triethylamine) to the mobile phase to minimize these interactions. |
| Column Overload | Injecting too concentrated a sample can lead to peak tailing. Dilute your sample or reduce the injection volume. |
| Mismatched Sample Solvent | The solvent used to dissolve the sample should be as weak as or weaker than the mobile phase. Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion. |
| Column Contamination | Impurities from the sample can accumulate on the column, creating active sites that cause tailing. Flush the column with a strong solvent or, if necessary, replace it. Using a guard column can help protect the analytical column. |
GC Troubleshooting (Post-Derivatization)
Issue 1: Incomplete or No Derivatization
| Potential Cause | Troubleshooting Steps |
| Presence of Moisture | Silylation reagents are highly sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. Store derivatization reagents under inert gas and in a desiccator. |
| Insufficient Reagent | Use a sufficient excess of the derivatization reagent to ensure all hydroxyl groups on the quercitol molecule are derivatized. |
| Suboptimal Reaction Conditions | Optimize the reaction temperature and time. Some sterically hindered hydroxyl groups may require higher temperatures and longer reaction times for complete derivatization. |
| Improper Reagent Choice | For sterically hindered hydroxyl groups, a stronger silylating agent or the addition of a catalyst (e.g., TMCS) may be necessary. |
Issue 2: Broad or Tailing Peaks
| Potential Cause | Troubleshooting Steps |
| Incomplete Derivatization | Partially derivatized compounds will have free hydroxyl groups, leading to poor peak shape. Re-optimize the derivatization procedure. |
| Adsorption in the GC System | Active sites in the GC inlet liner or the column can cause adsorption of the derivatized analytes. Use a deactivated inlet liner and a high-quality, inert GC column. |
| Column Bleed | High temperatures can cause the stationary phase to bleed, leading to a rising baseline and broad peaks. Ensure the column temperature does not exceed its recommended maximum. |
| Incorrect Carrier Gas Flow Rate | Optimize the carrier gas flow rate (linear velocity) for your column dimensions to achieve the best efficiency and peak shape. |
Experimental Protocols
While specific, detailed protocols for the separation of all quercitol stereoisomers are not abundantly available in published literature, the following provides a general methodology for the GC-MS analysis of cyclitols, which can be adapted for quercitol.
Protocol: GC-MS Analysis of Quercitol Stereoisomers via Silylation
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the dried quercitol sample into a 2 mL reaction vial.
-
Add an internal standard if quantitative analysis is required.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.
-
-
Derivatization (Silylation):
-
To the dried sample, add 100 µL of anhydrous pyridine to dissolve the residue.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the mixture at 70°C for 60 minutes in a heating block.
-
Allow the vial to cool to room temperature before injection.
-
-
GC-MS Conditions (Example):
-
GC System: Agilent 7890A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a chiral GC column (e.g., a cyclodextrin-based column) for enantiomeric separation.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split or splitless mode, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 250°C at 5°C/min.
-
Hold at 250°C for 10 minutes.
-
-
MS System: Agilent 5975C or equivalent.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-600.
-
Data Presentation
The following table provides a hypothetical example of quantitative data that could be obtained from a successful separation of quercitol diastereomers. Actual retention times and resolution will vary depending on the specific isomers and the chromatographic conditions used.
Table 1: Example Chromatographic Data for Quercitol Diastereomer Separation
| Stereoisomer | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| Isomer A | 22.5 | 1.1 | - |
| Isomer B | 23.8 | 1.2 | 2.1 |
| Isomer C | 25.1 | 1.1 | 2.3 |
Visualizations
References
Identifying and minimizing side products in quercitol synthesis.
Welcome to the Technical Support Center for Quercitol Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during quercitol synthesis. Our goal is to help you identify and minimize the formation of unwanted side products, thereby improving the yield and purity of your target quercitol isomer.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in quercitol synthesis?
A1: The most prevalent side products in quercitol synthesis are stereoisomers of the target molecule. For instance, in the synthesis of (-)-vibo-quercitol, common isomeric impurities include scyllo-quercitol, dl-epi-quercitol, and dl-proto-quercitol.[1] The formation of these diastereomers is a primary challenge due to the polyhydroxylated nature of the cyclohexanepentol core.
Q2: How can I minimize the formation of stereoisomeric byproducts?
A2: Minimizing stereoisomeric byproducts hinges on achieving high stereoselectivity at key reaction steps. Two main strategies are employed:
-
Chemical Synthesis with Stereocontrol: This involves the use of chiral starting materials, chiral auxiliaries, or stereoselective reagents. For example, the diastereoselective reduction of an inosose intermediate is a critical step where the choice of reducing agent can significantly influence the stereochemical outcome.[2] Protecting group strategies are also crucial to expose specific hydroxyl groups for reaction while shielding others.
-
Enzymatic Synthesis: Biocatalytic methods often offer superior stereoselectivity. For example, (-)-vibo-quercitol 1-dehydrogenase from Burkholderia terrae can stereoselectively reduce 2-deoxy-scyllo-inosose to (-)-vibo-quercitol, yielding high diastereomeric excess.[3]
Q3: My reaction yield is consistently low. What are the potential causes?
A3: Low yields in quercitol synthesis can stem from several factors:
-
Incomplete Reactions: Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material persists, consider extending the reaction time, increasing the temperature, or adding more reagent.
-
Side Reactions due to Protecting Groups: Improper selection or application of protecting groups can lead to unwanted side reactions. For instance, during deprotection, acidic conditions might cause acetate migration or cyclization, leading to a complex mixture of products.[2]
-
Suboptimal Reagent Stoichiometry: Ensure accurate measurement and stoichiometry of all reagents, particularly in multi-step syntheses.
-
Product Loss During Workup and Purification: Quercitols are highly polar and water-soluble, which can lead to losses during aqueous workup and extraction. Careful optimization of extraction solvents and techniques is necessary.
Q4: What are the best analytical techniques for identifying and quantifying quercitol isomers?
A4: A combination of chromatographic and spectroscopic techniques is essential:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying quercitol isomers. A reversed-phase C18 column with a mobile phase of acetonitrile and acidified water is commonly used.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation and can be used to differentiate between stereoisomers based on the chemical shifts and coupling constants of the cyclohexane ring protons. Chiral shift reagents can be employed to distinguish between enantiomers.
Troubleshooting Guide
This guide addresses specific issues that may arise during the chemical synthesis of quercitol, particularly when starting from myo-inositol.
| Problem | Potential Cause | Recommended Solution |
| Poor regioselectivity during protection steps (e.g., tosylation, benzylation). | The reactivity of the different hydroxyl groups on the inositol ring is not sufficiently differentiated under the reaction conditions. | Modify the reaction conditions (temperature, solvent, base) to enhance selectivity. Consider using bulky protecting groups that will preferentially react with less sterically hindered hydroxyl groups. An alternative is to use an orthoester protection strategy which can favor specific hydroxyl group protection. |
| Formation of multiple products during the reduction of the inosose intermediate. | The reducing agent lacks sufficient diastereoselectivity for the ketone reduction on the cyclohexane ring. | Screen a variety of reducing agents. Sodium borohydride may offer different selectivity compared to lithium aluminium hydride or other bulky hydride reagents. Enzymatic reduction is a highly selective alternative if available. |
| Incomplete deprotection of hydroxyl groups. | The deprotection conditions (e.g., catalytic hydrogenation for benzyl groups, acidic hydrolysis for acetals) are not harsh enough or the catalyst is poisoned. | Increase reaction time, temperature, or reagent concentration. For catalytic hydrogenation, ensure the catalyst is fresh and the system is free of catalyst poisons. |
| Formation of unexpected byproducts during deprotection. | Acid- or base-labile protecting groups can migrate or lead to elimination or cyclization reactions under deprotection conditions. | Employ orthogonal protecting group strategies where groups can be removed under different, non-interfering conditions. For example, using a combination of benzyl ethers (removed by hydrogenolysis) and silyl ethers (removed by fluoride ions). |
| Difficulty in separating quercitol isomers by column chromatography. | The polarity of the different stereoisomers is very similar, leading to poor separation on silica gel. | Use preparative HPLC with a suitable stationary phase (e.g., C18) and an optimized mobile phase gradient. Fractional crystallization can also be an effective technique if a suitable solvent system is identified. |
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Reduction of a Protected Inosose
This protocol outlines a general method for the reduction of a protected inosose, a key step in many quercitol syntheses where stereochemistry is defined.
-
Preparation: Dissolve the protected inosose (1 equivalent) in a suitable anhydrous solvent (e.g., methanol, ethanol, or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to a low temperature (e.g., 0 °C or -78 °C) using an ice or dry ice/acetone bath. This can improve diastereoselectivity.
-
Addition of Reducing Agent: Slowly add the reducing agent (e.g., sodium borohydride, 1.1-1.5 equivalents) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water, saturated aqueous ammonium chloride, or a weak acid (e.g., acetic acid) at low temperature.
-
Workup: Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product ratio of diastereomers by 1H NMR or HPLC.
-
Purification: Purify the desired isomer by column chromatography or preparative HPLC.
Protocol 2: General Procedure for HPLC Separation of Quercitol Isomers
This protocol provides a starting point for developing an HPLC method for the separation of quercitol stereoisomers.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5-10%) and gradually increase to a higher percentage (e.g., 80-95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35-40 °C to improve peak shape and resolution.
-
Detection: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) are suitable for these non-UV active compounds. If derivatized, a UV detector can be used.
-
Injection Volume: 10-20 µL.
Optimization: The gradient, flow rate, and column temperature should be optimized to achieve baseline separation (Resolution > 1.5) of the isomers.
Visualizations
Caption: General workflow for quercitol synthesis from myo-inositol.
Caption: Troubleshooting logic for quercitol synthesis issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Diastereoselective synthesis of new O-alkylated and C-branched inositols and their corresponding fluoro analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis and production of quercitols and their application in the production of pharmaceuticals: current status and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Method for Simultaneous Quantitative Detection of Quercetin and Curcuminoids in Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Overcome Low Solubility of (+)-epi-Quercitol and Related Polyphenolic Derivatives
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals encountering solubility challenges with (+)-epi-Quercitol derivatives and other related polyphenolic compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your formulation development efforts.
A Note on Model Compounds: Direct experimental data on the solubility enhancement of this compound derivatives is limited in publicly available literature. Therefore, this guide utilizes Quercetin , a structurally similar and extensively studied flavonoid, as a primary model compound. The principles and techniques described are broadly applicable to other poorly soluble polyphenols.
Troubleshooting Guide: Common Solubility Issues
This guide addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low drug loading in nanosuspension. | - High interfacial tension between the drug and the stabilizer solution.- Insufficient energy input during homogenization.- Poor choice of stabilizer. | - Screen different stabilizers and co-stabilizers: Evaluate a range of non-ionic polymers and surfactants.- Optimize homogenization parameters: Increase the number of homogenization cycles or pressure.- Pre-milling: Reduce the initial particle size of the drug powder before homogenization.[1] |
| Physical instability of amorphous solid dispersion (e.g., recrystallization). | - The formulation is in a thermodynamically unstable state.- Inappropriate polymer selection.- Presence of moisture. | - Select a polymer with a high glass transition temperature (Tg). - Ensure the drug and polymer are miscible. - Store the solid dispersion in a desiccated, low-humidity environment. - Consider crystalline solid dispersions as a more stable alternative. [2] |
| Precipitation of the compound from a co-solvent system upon aqueous dilution. | - The drug is supersaturated in the mixed solvent system.- The aqueous medium acts as an anti-solvent. | - Increase the proportion of the co-solvent in the final mixture. - Use a combination of co-solvents to improve solubility. [3] - Incorporate a precipitation inhibitor (e.g., a hydrophilic polymer) into the formulation. |
| Low encapsulation efficiency in cyclodextrin complexes. | - Poor fit of the guest molecule within the cyclodextrin cavity.- Inappropriate complexation method.- Unfavorable pH or temperature conditions. | - Screen different types of cyclodextrins (e.g., β-CD, HP-β-CD, γ-CD). - Optimize the preparation method (e.g., kneading, co-evaporation, freeze-drying). - Adjust the pH of the solution to favor complexation. [4] |
| Inconsistent dissolution profiles between batches. | - Variability in particle size distribution.- Polymorphism of the active pharmaceutical ingredient (API).- Inconsistent manufacturing process parameters. | - Implement stringent particle size control during manufacturing. - Characterize the solid-state properties of the API (e.g., using XRD, DSC) to ensure consistent polymorphic form. - Standardize all manufacturing parameters (e.g., stirring speed, temperature, drying time). |
Frequently Asked Questions (FAQs)
1. What are the first steps to take when encountering a poorly soluble this compound derivative?
The initial approach should involve a thorough characterization of the compound's physicochemical properties, including its pKa, logP, melting point, and crystallinity.[5] A solubility study in various pharmaceutically acceptable solvents and buffers at different pH values is crucial. This foundational data will guide the selection of the most appropriate solubility enhancement strategy.
2. How do I choose the right solubility enhancement technique?
The choice of technique depends on several factors, including the properties of your compound, the desired dosage form (e.g., oral, parenteral), and the required dose.
-
For oral formulations , solid dispersions and nanosuspensions are often effective for significantly increasing bioavailability.
-
Cyclodextrin complexation is suitable for both liquid and solid dosage forms and can also improve stability.
-
Co-solvents are a straightforward approach for liquid formulations, particularly in early-stage research, but toxicity needs to be considered.
-
pH modification is effective for ionizable compounds.
3. What is the expected fold-increase in solubility I can achieve with these methods for a quercetin-like compound?
The achievable increase in solubility varies significantly depending on the chosen method and formulation. The following table summarizes reported data for quercetin:
| Method | Carrier/System | Fold Increase in Aqueous Solubility | Reference |
| Solid Dispersion | Hydroxypropyl Methylcellulose (HPMC) (1:3 ratio) | ~3.5 | |
| Solid Dispersion | Polyvinylpyrrolidone (PVP) K30 (10:90 ratio) | > 95% dissolution in 120 min | |
| Solid Dispersion | HPMC (with Poloxamer 407) | ~127.4 µg/mL from <1 µg/mL | |
| Nanosuspension | Not specified | ~70 | |
| Nanocrystals | Beta-cyclodextrin | ~5 | |
| Cyclodextrin Complex | β-Cyclodextrin (15 mM) | 4.6 | |
| Co-solvents | 50% PEG, 10% Polysorbate 80, 50% Propylene Glycol | 400 - 15,000 |
4. How can I assess the success of my solubility enhancement strategy?
Success is typically measured by:
-
Increased saturation solubility: Determined by equilibrium solubility studies.
-
Enhanced dissolution rate: Measured using in vitro dissolution testing under relevant physiological conditions.
-
Improved bioavailability: Assessed through in vivo pharmacokinetic studies in animal models.
Experimental Protocols
Here are detailed methodologies for three common solubility enhancement techniques, using quercetin as the model compound.
Protocol 1: Preparation of a Quercetin Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of quercetin in a hydrophilic polymer matrix to enhance its dissolution rate.
Materials:
-
Quercetin
-
Polyvinylpyrrolidone (PVP) K-30 or Hydroxypropyl Methylcellulose (HPMC)
-
Ethanol (or a suitable organic solvent in which both quercetin and the polymer are soluble)
-
Deionized water
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve a specific weight ratio of quercetin and the chosen polymer (e.g., 1:1, 1:2, 1:3 w/w) in a minimal amount of ethanol with stirring.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin film is formed.
-
Drying: Further dry the solid mass in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
-
Storage: Store the resulting powder in a desiccator to prevent moisture absorption.
Characterization:
-
Dissolution Study: Perform in vitro dissolution testing in a suitable buffer (e.g., pH 5.0 citrate buffer) and compare the dissolution profile to that of pure quercetin.
-
Solid-State Characterization: Analyze the solid dispersion using Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of quercetin and Differential Scanning Calorimetry (DSC) to assess its thermal properties.
Protocol 2: Formulation of a Quercetin Nanosuspension by High-Pressure Homogenization
Objective: To produce a nanosuspension of quercetin to increase its surface area and, consequently, its dissolution velocity.
Materials:
-
Quercetin
-
Stabilizer (e.g., Poloxamer 188, Tween 80)
-
Purified water
-
High-pressure homogenizer
-
Probe sonicator (optional, for pre-milling)
Procedure:
-
Preparation of Stabilizer Solution: Dissolve the selected stabilizer in purified water to the desired concentration.
-
Pre-suspension: Disperse the quercetin powder in the stabilizer solution to form a pre-suspension. A high-shear mixer or probe sonicator can be used to break down initial agglomerates.
-
High-Pressure Homogenization: Pass the pre-suspension through a high-pressure homogenizer for a specified number of cycles (e.g., 10-25 cycles) at a set pressure (e.g., 1500 bar). The process should be carried out at a controlled temperature (e.g., cooled to prevent degradation).
-
Characterization:
-
Particle Size and Zeta Potential: Measure the mean particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Morphology: Visualize the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Crystallinity: Confirm the crystalline state of the drug within the nanoparticles using PXRD.
-
Protocol 3: Quercetin-Cyclodextrin Inclusion Complexation by Co-precipitation
Objective: To encapsulate quercetin within a cyclodextrin molecule to improve its aqueous solubility.
Materials:
-
Quercetin dihydrate
-
γ-Cyclodextrin (γ-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Potassium phosphate buffer (e.g., 0.05 M, pH 3.0)
-
Freeze-dryer
Procedure:
-
Preparation of Solutions:
-
Prepare a solution of the chosen cyclodextrin in the buffer.
-
Prepare a solution of quercetin in ethanol.
-
-
Complexation: Add the quercetin solution dropwise to the cyclodextrin solution while stirring. The final mixture should contain a low percentage of ethanol (e.g., 10%).
-
Equilibration: Allow the mixture to equilibrate under continuous stirring for a set period (e.g., 24 hours) at a controlled temperature.
-
Isolation of the Complex: Collect the co-precipitated complex by filtration.
-
Lyophilization: Freeze the collected solid complex (e.g., at -20°C) and then lyophilize it to obtain a fine powder.
-
Characterization:
-
Solubility Study: Determine the aqueous solubility of the complex and compare it to that of pure quercetin.
-
Confirmation of Complexation: Use techniques like FTIR, NMR, and DSC to confirm the formation of the inclusion complex.
-
Visualizations
Experimental Workflow for Solid Dispersion Preparation
Caption: A step-by-step workflow for preparing solid dispersions.
Logical Relationship of Solubility Enhancement Strategies
Caption: Overview of key strategies to improve polyphenol solubility.
References
Technical Support Center: Scalable Synthesis of (+)-epi-Quercitol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scalable synthesis of (+)-epi-Quercitol via microbiological conversion of myo-inositol. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the most promising method for the scalable, commercial synthesis of this compound?
A1: The most viable method for large-scale production of this compound is the microbiological conversion (biotransformation) of myo-inositol. This process utilizes microorganisms, such as those from the genus Agrobacterium, which possess the necessary enzymatic machinery to convert myo-inositol into this compound. This biological route is often more cost-effective and environmentally friendly compared to complex chemical syntheses.[][2]
Q2: Why is a microbiological approach preferred over chemical synthesis for this product?
A2: Microbiological synthesis offers several advantages for producing complex, stereospecific molecules like this compound. These include high stereoselectivity, avoiding the need for complex chiral separations, milder reaction conditions (reducing energy consumption), and the use of renewable feedstocks like myo-inositol.[3] Chemical synthesis routes can be lengthy, involve hazardous reagents, and may result in low yields of the desired stereoisomer.[]
Q3: What are the major stages in the production of this compound using fermentation?
A3: The overall production process can be divided into three main stages:
-
Upstream Processing: This involves the preparation of the culture medium, sterilization, and the cultivation of the Agrobacterium sp. inoculum.
-
Fermentation (Biotransformation): The cultured microorganisms are grown in a large-scale bioreactor with myo-inositol as the substrate, where the conversion to this compound occurs.
-
Downstream Processing: This is the purification stage, where this compound is separated from the fermentation broth, which includes bacterial cells, residual media components, and other metabolites. This typically involves cell removal, chromatography, and crystallization.
Q4: What are the critical parameters to control during the fermentation stage?
A4: For successful and reproducible fermentation, it is crucial to monitor and control several parameters, including pH, temperature, dissolved oxygen, and substrate concentration. Agrobacterium sp. generally prefers neutral pH and temperatures around 28-30°C. Adequate aeration is also critical as it is an aerobic organism.[4]
Experimental Protocols
Upstream Processing: Inoculum Preparation
This protocol describes the preparation of the seed culture of Agrobacterium sp. for inoculation into the main production bioreactor.
Media Composition (YEP Medium):
| Component | Concentration (g/L) |
| Yeast Extract | 10 |
| Peptone | 10 |
| NaCl | 5 |
Procedure:
-
Dissolve the media components in deionized water and adjust the pH to 7.0.
-
Sterilize the medium by autoclaving at 121°C for 20 minutes.
-
Aseptically inoculate the sterile medium with a glycerol stock of the Agrobacterium sp. strain.
-
Incubate at 28°C with shaking at 200 rpm for 24-48 hours, or until the culture reaches the late exponential growth phase.
Fermentation (Biotransformation)
This protocol outlines the main fermentation process for the conversion of myo-inositol to this compound.
Production Media Composition:
| Component | Concentration (g/L) |
| myo-Inositol | 50 |
| (NH₄)₂SO₄ | 2 |
| K₂HPO₄ | 1 |
| MgSO₄·7H₂O | 0.5 |
| Yeast Extract | 5 |
| Trace Metal Solution | 1 mL/L |
Procedure:
-
Prepare and sterilize the production medium in the bioreactor.
-
Aseptically transfer the seed culture to the bioreactor (typically 5-10% v/v).
-
Maintain the fermentation at 28°C with controlled aeration and agitation to ensure a dissolved oxygen level of at least 20% saturation.
-
Control the pH at 7.0 using automated addition of sterile acid/base.
-
Monitor the conversion of myo-inositol and the production of this compound using HPLC.
-
The fermentation is typically run for 72-96 hours.
Downstream Processing: Purification of this compound
This protocol describes the purification of the target compound from the fermentation broth.
Procedure:
-
Cell Removal: Centrifuge the fermentation broth or use microfiltration to remove the bacterial cells.
-
Broth Clarification: Treat the cell-free broth with activated carbon to remove color and other impurities, followed by filtration.
-
Ion-Exchange Chromatography:
-
Pass the clarified broth through a column packed with a strong cation exchange resin to remove cationic impurities.
-
Subsequently, pass the eluate through a column with a strong anion exchange resin to remove anionic impurities. This compound, being a neutral molecule, will be in the flow-through.
-
-
Concentration: Concentrate the purified solution under vacuum to increase the product concentration.
-
Crystallization:
-
Add ethanol to the concentrated aqueous solution to act as an anti-solvent. A typical ratio is 1:3 (aqueous solution:ethanol).
-
Cool the solution to 4°C to induce crystallization.
-
Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.
-
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Cell Growth in Fermenter | - Non-optimal pH or temperature.- Insufficient aeration.- Contamination.- Nutrient limitation. | - Verify and calibrate pH and temperature probes.- Increase agitation and/or airflow rate.- Check for microbial contamination via microscopy and plating.- Analyze media components for deficiencies. |
| Low Conversion of myo-Inositol | - Low cell density.- Sub-optimal induction of conversion enzymes.- Presence of inhibitory substances. | - Optimize fermentation conditions for higher cell density before substrate conversion phase.- Investigate the need for specific inducers in the medium.- Pre-treat the myo-inositol substrate if it contains impurities. |
| This compound Degradation | - Overly long fermentation time.- Contamination with other microorganisms. | - Optimize fermentation duration by tracking product concentration over time.- Ensure strict aseptic techniques during inoculation and sampling. |
| Difficulty in Crystallization | - Low product purity.- Incorrect solvent/anti-solvent ratio.- Supersaturation not achieved. | - Repeat the ion-exchange chromatography step.- Optimize the ratio of aqueous concentrate to ethanol.- Further concentrate the aqueous solution before adding ethanol. |
| Product Contaminated with other Sugars/Polyols | - Incomplete separation during chromatography. | - Optimize the ion-exchange chromatography conditions (e.g., resin type, flow rate).- Consider an additional polishing step with a different chromatography technique. |
Visualizations
Caption: Overall workflow for the scalable synthesis of this compound.
Caption: Troubleshooting logic for low yield of this compound.
References
- 2. Effect of ion form of the ion-exchange resin on ε-poly-l-lysine purification from microbial fermentation broth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Navigating the Complex Solid Form Landscape of the Quercetin Flavonoid Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UNIT 3D.1 Laboratory Maintenance of Agrobacterium - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting common issues in (+)-epi-Quercitol purification.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (+)-epi-Quercitol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during this compound purification?
A1: Common impurities can be broadly categorized as:
-
Diastereomers: Other quercitol isomers (e.g., (+)-proto-quercitol, (-)-vibo-quercitol) are the most challenging impurities to remove due to their similar physical and chemical properties.
-
Unreacted starting materials: If synthesized, residual starting materials and reagents may be present.
-
Culture media components: When produced via fermentation, components from the culture broth such as salts, sugars, and proteins can contaminate the product.
-
Degradation products: Depending on the purification conditions (e.g., high temperature or extreme pH), degradation of this compound can occur.
Q2: What are the primary methods for purifying this compound?
A2: The most common purification strategy involves a combination of ion-exchange chromatography and crystallization.[1]
-
Ion-Exchange Chromatography: This technique is particularly effective for separating quercitols from other charged molecules and for the separation of different quercitol isomers. A strong basic ion-exchange resin in the boric acid form is often used, with elution being carried out by a gradient of boric acid solution.[1]
-
Crystallization: This is a crucial final step to achieve high purity. The choice of solvent is critical and can significantly impact yield and purity.
Q3: How can I monitor the purity of my this compound fractions during purification?
A3: High-Performance Liquid Chromatography (HPLC) is a standard and effective method for monitoring purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point. Detection can be performed using a UV detector or a more universal detector like a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD), as quercitols lack a strong chromophore.
Troubleshooting Guide
Issue 1: Low Yield After Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete elution from the ion-exchange column. | Optimize the boric acid gradient. A shallower gradient may be necessary to ensure all this compound is eluted. | Improved recovery of the target compound in the collected fractions. |
| Product loss during crystallization. | Screen different crystallization solvents and temperatures. Consider using a co-solvent system to improve solubility and control crystal growth. | Increased yield of crystalline this compound. |
| Degradation of the product during purification. | Ensure all purification steps are carried out at appropriate temperatures and pH. Avoid prolonged exposure to harsh conditions. | Minimized product loss and improved overall yield. |
| Co-elution with other quercitol isomers. | Adjust the selectivity of the chromatographic separation. This may involve changing the stationary phase (e.g., to a different type of ion-exchange resin) or the mobile phase composition. | Better separation of this compound from its diastereomers, leading to higher purity of the final product and potentially better yield of the pure fraction. |
Issue 2: Poor Separation of Diastereomers
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal chromatographic conditions. | Experiment with different stationary phases. While ion-exchange is common, normal-phase chromatography on silica or cyano columns can also be effective for separating diastereomers. | Improved resolution between this compound and other isomers. |
| Insufficient resolution in the chosen mobile phase. | For ion-exchange chromatography with a boric acid eluent, a very slow and shallow gradient can enhance separation. For normal-phase HPLC, a systematic screening of different solvent systems (e.g., combinations of hexane, isopropanol, and ethanol) is recommended. | Baseline or near-baseline separation of the diastereomers. |
| Diastereomers co-crystallize. | If direct crystallization from a mixture is attempted, co-crystallization is likely. Ensure the product is of high purity (>95%) before attempting the final crystallization. | Formation of pure this compound crystals. |
Experimental Protocols
Key Experiment: Purification of this compound from Fermentation Broth
This protocol is based on the general methodology described in the literature for the purification of quercitols from microbial cultures.[1]
1. Pre-treatment of Fermentation Broth:
- Remove microbial cells from the fermentation broth by centrifugation or microfiltration.
- Treat the supernatant with activated carbon to remove colored impurities and other organic molecules.
2. Ion-Exchange Chromatography:
- Column: Strong basic anion-exchange resin (e.g., Dowex 1x8) converted to the borate form.
- Equilibration: Wash the column thoroughly with deionized water.
- Loading: Apply the pre-treated broth to the column.
- Elution: Elute with a linear gradient of boric acid, starting from water and gradually increasing to 0.5 M boric acid.
- Fraction Collection: Collect fractions and analyze for the presence of this compound using HPLC.
3. Crystallization:
- Pool the pure fractions containing this compound and remove the boric acid, for example, by repeated evaporation with methanol.
- Concentrate the solution under reduced pressure.
- Dissolve the residue in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture with water).
- Allow the solution to cool slowly to induce crystallization.
- Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield issues.
Decision Pathway for Diastereomer Separation
Caption: Decision tree for improving diastereomer separation.
References
Preventing degradation of (+)-epi-Quercitol during storage and handling.
Welcome to the technical support center for (+)-epi-Quercitol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and troubleshooting of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed container, protected from moisture, at a temperature of 2-8°C.[1] Some suppliers recommend storage at 4°C.
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred from the chemistry of similar polyhydroxylated cycloalkanes (cyclitols). Potential degradation pathways include:
-
Oxidation: The hydroxyl groups are susceptible to oxidation, which can lead to the formation of ketones or aldehydes, and potentially ring-opening under harsh conditions.
-
Dehydration: At elevated temperatures, particularly under acidic or basic conditions, dehydration can occur, leading to the formation of unsaturated derivatives.
-
Maillard Reaction: In the presence of amines, especially with heating, Maillard-type reactions can occur, leading to browning and the formation of complex condensation products.[2]
Q3: How can I monitor the purity and degradation of my this compound sample?
A3: The purity of this compound can be monitored using standard analytical techniques for non-chromophoric compounds. High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID) or an evaporative light scattering detector (ELSD) is a suitable method. Gas chromatography (GC) of a silylated derivative is also a common method for analyzing cyclitols.
Troubleshooting Guide
Issue 1: Inconsistent experimental results.
-
Possible Cause: Degradation of this compound stock solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Due to the potential for degradation in solution, it is recommended to prepare fresh solutions of this compound for each experiment.
-
Check pH of Solution: The stability of polyhydroxylated compounds can be pH-dependent. Ensure the pH of your experimental buffer is within a stable range, typically near neutral.
-
Storage of Stock Solutions: If a stock solution must be stored, it should be kept at 2-8°C for a short period. For longer-term storage, consider freezing at -20°C or -80°C. Perform a purity check on stored solutions before use.
-
Issue 2: Browning or discoloration of the this compound sample or reaction mixture.
-
Possible Cause: This could indicate a Maillard-type reaction or oxidation.
-
Troubleshooting Steps:
-
Avoid Amines: If your experimental protocol involves amines, consider if they are essential. If so, try to perform the reaction at a lower temperature to minimize the Maillard reaction.
-
Inert Atmosphere: If oxidation is suspected, handle the compound and prepare solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Light Protection: Store the solid compound and solutions protected from light to prevent photo-oxidation.
-
Issue 3: Low recovery of this compound after a purification step.
-
Possible Cause: Adsorption onto silica gel or other stationary phases. Polyhydroxylated compounds can interact strongly with silica.
-
Troubleshooting Steps:
-
Modify Mobile Phase: When using silica gel chromatography, consider adding a small amount of a polar modifier, like methanol or a competing base like triethylamine, to the mobile phase to reduce tailing and improve recovery.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as reversed-phase C18 or a diol-bonded phase, which may have less interaction with the hydroxyl groups.
-
Data Summary
Due to the limited publicly available quantitative stability data for this compound, the following table provides a general guideline for storage conditions based on supplier recommendations.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | To minimize potential thermal degradation. |
| Atmosphere | Sealed, Dry | To prevent moisture absorption and potential hydrolysis or microbial growth. |
| Light | Protected from Light | To avoid potential photo-degradation. |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol provides a framework for investigating the stability of this compound under various stress conditions.
Objective: To identify potential degradation products and understand the stability of this compound under heat, acidic, basic, oxidative, and photolytic stress.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or other suitable solvent
-
HPLC system with RID or ELSD detector
-
pH meter
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N NaOH.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Neutralize the solution with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep at room temperature for a defined period.
-
-
Thermal Degradation:
-
Heat the stock solution at an elevated temperature (e.g., 80°C) for a defined period.
-
-
Photolytic Degradation:
-
Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a suitable, validated HPLC method.
-
Compare the chromatograms to identify and quantify any degradation products.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1: Predicting Degradation Related Impurities and Impurity Considerations for Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization of (+)-epi-Quercitol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing reaction parameters for the derivatization of (+)-epi-Quercitol. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and efficient experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary? A1: Derivatization is crucial for several reasons. Protecting the multiple hydroxyl groups with temporary blocking groups allows for regioselective reactions at a specific position. Furthermore, for analytical techniques like Gas Chromatography (GC), derivatization into more volatile forms, such as trimethylsilyl (TMS) ethers, is essential to prevent peak tailing and improve sensitivity.
Q2: What are common protecting groups for cyclitols like this compound? A2: Common protecting groups for the hydroxyl functionalities of cyclitols include ethers (e.g., benzyl ethers), esters (e.g., acetates, benzoates), and acetals (e.g., isopropylidene acetals). The choice of protecting group depends on the desired reaction's conditions and the need for selective removal (orthogonal protection strategy).
Q3: How can I achieve selective derivatization on only one hydroxyl group? A3: Achieving regioselectivity in polyols requires a strategic approach to protecting groups. This often involves exploiting subtle differences in the reactivity of the hydroxyl groups or using sterically hindered reagents that preferentially react with less hindered positions. An orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions without affecting others, is a powerful method for this purpose.
Q4: My silyl ether derivatives seem unstable. How can I prevent their hydrolysis? A4: Silyl ethers are sensitive to moisture and acidic conditions. To prevent hydrolysis, ensure all glassware, solvents, and reagents are strictly anhydrous. Reactions should be performed under an inert atmosphere (e.g., nitrogen or argon). It is also advisable to analyze silylated derivatives as soon as possible after their preparation.
Troubleshooting Guides
This section addresses common issues encountered during the derivatization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time, suboptimal temperature, or inadequate amount of derivatizing agent. 2. Moisture Contamination: Presence of water in the reaction mixture can hydrolyze reagents or the product. 3. Poor Reagent Quality: The derivatizing agent may have degraded due to improper storage. | 1. Optimize Reaction Conditions: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time, temperature, or the molar excess of the derivatizing agent. 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents and store reagents in a desiccator. Performing the reaction under an inert atmosphere is highly recommended. 3. Use Fresh Reagents: Use freshly opened or properly stored high-purity reagents. |
| Formation of Multiple Products | 1. Lack of Regioselectivity: Multiple hydroxyl groups are reacting non-selectively. 2. Side Reactions: The derivatizing agent may be reacting with itself or the solvent. 3. Over-derivatization: All hydroxyl groups are being derivatized when only partial derivatization is desired. | 1. Implement a Protecting Group Strategy: Use appropriate protecting groups to block reactive sites before introducing the desired functional group. 2. Optimize Reaction Conditions: Lowering the reaction temperature may improve selectivity and reduce side reactions. 3. Control Stoichiometry: Carefully control the amount of the derivatizing agent used to favor mono- or di-substitution. |
| Difficult Product Purification | 1. Similar Polarity of Products: Multiple derivatives have similar polarities, making chromatographic separation challenging. 2. Residual Reagents or Byproducts: Excess derivatizing agent or its byproducts are co-eluting with the product. | 1. Modify the Derivatizing Agent: Using a different derivatizing agent can alter the polarity of the product, potentially improving separation. 2. Improve Work-up Procedure: Implement an aqueous wash to remove water-soluble impurities. For silylation reactions, excess reagent can sometimes be removed by evaporation under a stream of nitrogen. |
| Reaction Fails to Start | 1. Inert Starting Material: The hydroxyl groups of this compound may not be sufficiently nucleophilic under the chosen conditions. 2. Inactive Catalyst: The catalyst, if used, may be inactive or poisoned. | 1. Increase Reactivity: For reactions like acetylation, adding a catalyst such as 4-dimethylaminopyridine (DMAP) can significantly increase the reaction rate.[1] 2. Use a Fresh Catalyst: Ensure the catalyst is active and has been stored correctly. |
Data Presentation
Optimizing derivatization often involves screening different reagents to achieve the desired selectivity and yield. The following table summarizes the regioselective acylation of myo-inositol, a structurally related cyclitol, providing insights into how the choice of acylating agent can influence the reaction outcome.
Note: The following data is for the regioselective acylation of myo-inositol and serves as a representative example for the derivatization of cyclitols. Yields for this compound may vary.
| Acylating Agent (Orthoester) | Catalyst | Product (2-O-Acyl-myo-inositol) | Yield (%) | Reference |
| Trimethyl orthoacetate | H₂SO₄-silica | 2-O-acetyl-myo-inositol | 82 | [2][3] |
| Triethyl orthoacetate | H₂SO₄-silica | 2-O-acetyl-myo-inositol | 80 | [2][3] |
| Trimethyl orthopropionate | H₂SO₄-silica | 2-O-propionyl-myo-inositol | 85 | |
| Trimethyl orthobutanoate | H₂SO₄-silica | 2-O-butanoyl-myo-inositol | 84 | |
| Trimethyl orthovalerate | H₂SO₄-silica | 2-O-pentanoyl-myo-inositol | 81 |
Experimental Protocols
Protocol 1: Per-O-Acetylation of this compound
This protocol describes a general procedure for the complete acetylation of all hydroxyl groups on this compound using acetic anhydride and pyridine.
Materials:
-
This compound
-
Anhydrous Pyridine
-
Acetic Anhydride (Ac₂O)
-
Dry Methanol (MeOH)
-
Toluene
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of substrate) in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.5-2.0 equivalents per hydroxyl group) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench by slowly adding dry methanol to consume the excess acetic anhydride.
-
Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2-3 times) to remove residual pyridine.
-
Dilute the residue with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the per-O-acetylated this compound.
Visualizations
Workflow for this compound Derivatization
Caption: General workflow for the derivatization of this compound.
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting flowchart for low yield in derivatization reactions.
Simplified Inositol Phosphate Signaling Pathway
Caption: Key steps in the inositol phosphate signaling pathway.
References
- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselectivity among six secondary hydroxyl groups: selective acylation of the least reactive hydroxyl groups of inositol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Baseline Separation of Quercitol Isomers by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method development for the baseline separation of quercitol isomers by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the separation of quercitol isomers.
Question: My quercitol isomer peaks are showing poor resolution or are co-eluting. How can I improve the separation?
Answer:
Poor resolution is a frequent challenge in the separation of structurally similar isomers like quercitols. Several factors in your HPLC method can be optimized to improve the separation.
Initial Checks:
-
Column Health: Ensure your column is not old or contaminated. A decline in performance over time can lead to peak broadening and loss of resolution.
-
System Suitability: Verify that your HPLC system is performing optimally by running a standard to check for consistent retention times, peak shapes, and efficiencies.
Optimization Strategies:
-
Mobile Phase Composition:
-
Solvent Strength: In Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for polar compounds like quercitols, the aqueous portion of the mobile phase is the strong solvent.[1] To increase retention and potentially improve resolution, decrease the percentage of the aqueous component (e.g., water or buffer). A shallower gradient can also enhance separation between closely eluting peaks.
-
Organic Modifier: While acetonitrile is the most common organic solvent in HILIC, switching to or experimenting with different organic modifiers can alter selectivity.
-
-
Stationary Phase Selection:
-
If you are using a standard C18 column, you will likely encounter poor retention for these highly polar analytes. Consider switching to a HILIC column.[2][3]
-
Common HILIC stationary phases include aminopropyl, diol, amide, and zwitterionic columns.[1] Poly-hydroxyl stationary phases are particularly effective for separating saccharides and their derivatives.[1]
-
For cyclitol isomers like inositols, specialized columns designed for sugar analysis have shown good results.
-
-
Column Temperature:
-
Optimizing the column temperature can influence selectivity. It is recommended to evaluate a range of temperatures (e.g., 25°C, 35°C, 45°C) to determine the optimal condition for your specific isomers.
-
Question: I'm observing poor peak shape (tailing or fronting) for my quercitol isomer peaks. What are the likely causes and solutions?
Answer:
Poor peak shape can compromise resolution and the accuracy of quantification.
Causes and Solutions for Peak Tailing:
-
Secondary Interactions: Residual silanol groups on silica-based columns can interact with the hydroxyl groups of quercitols, causing peak tailing.
-
Solution: While less common in HILIC, if you suspect silanol interactions, using a mobile phase with a slightly acidic or basic modifier (depending on the stationary phase) can help. However, be mindful of the stability of your analytes and column.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the column and detector can cause peak broadening and tailing.
-
Solution: Use tubing with a smaller internal diameter and keep the length to a minimum.
-
Causes and Solutions for Peak Fronting:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak fronting.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.
-
-
Column Overload: Severe mass overload can also lead to peak fronting.
-
Solution: Decrease the injection volume or sample concentration.
-
Question: My retention times are fluctuating between runs. What could be the cause?
Answer:
Inconsistent retention times can make peak identification and quantification unreliable.
Potential Causes and Solutions:
-
Inadequate Column Equilibration: The column needs to be thoroughly equilibrated with the mobile phase before starting a sequence, especially for gradient elution.
-
Solution: Increase the column equilibration time between runs. A general guideline is to flush the column with 10-15 column volumes of the initial mobile phase.
-
-
Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase or evaporation of the organic solvent can lead to shifts in retention.
-
Solution: Prepare fresh mobile phase daily, ensure accurate measurements, and keep the solvent reservoirs capped. Properly degas the mobile phase to prevent bubble formation.
-
-
Temperature Fluctuations: Changes in the ambient temperature can affect retention times if a column oven is not used.
-
Solution: Use a thermostatted column compartment to maintain a constant and stable temperature.
-
-
Pump Issues: Problems with the HPLC pump, such as leaks or malfunctioning check valves, can cause inconsistent flow rates.
-
Solution: Perform regular maintenance on your HPLC pump. If you suspect a problem, consult your instrument's troubleshooting guide or contact the manufacturer.
-
Logical Workflow for Troubleshooting Poor Resolution
Caption: Decision tree for troubleshooting poor resolution in HPLC.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable HPLC mode for separating quercitol isomers?
A1: Due to the highly polar nature of quercitols, Hydrophilic Interaction Liquid Chromatography (HILIC) is the most suitable mode. Reversed-phase chromatography with standard C18 columns typically provides insufficient retention for these compounds without derivatization.
Q2: Which type of detector should I use for analyzing quercitol isomers?
A2: Quercitols lack a strong UV chromophore, making UV detection impractical. Therefore, universal detectors such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Refractive Index (RI) detector are recommended.
Q3: What is a good starting mobile phase for separating quercitol isomers using HILIC?
A3: A common starting point for HILIC separations of polar compounds is a mobile phase consisting of a high percentage of acetonitrile (e.g., 80-95%) and a small percentage of an aqueous solvent (e.g., water or an aqueous buffer like ammonium formate or ammonium acetate).
Q4: Can I use a gradient elution for quercitol isomer separation?
A4: Yes, a gradient elution can be very effective. Starting with a high organic percentage and gradually increasing the aqueous content can help to separate isomers with slightly different polarities. A shallow gradient is often beneficial for resolving closely eluting peaks.
Q5: How critical is the mobile phase pH for this separation?
A5: While quercitols are not ionizable in the typical pH range used for HPLC, the pH can influence the surface chemistry of the stationary phase (e.g., silanol groups), which can affect selectivity and peak shape. It is advisable to buffer the mobile phase to ensure reproducible results.
Experimental Protocols
Example HILIC Method for Sugar Alcohol Separation
This protocol is a general starting point and should be optimized for the specific quercitol isomers being analyzed.
-
HPLC System: Any standard HPLC system equipped with a column oven and an ELSD, CAD, or RI detector.
-
Column: A HILIC column with a poly-hydroxyl, aminopropyl, or amide stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
| Time (min) | %A | %B |
| 0.0 | 10 | 90 |
| 15.0 | 30 | 70 |
| 15.1 | 10 | 90 |
| 20.0 | 10 | 90 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
-
Detector Settings:
-
ELSD: Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 SLM
-
CAD: Follow manufacturer's recommendations.
-
RI: Maintain a stable temperature, allow for sufficient warmup time.
-
Sample Preparation:
-
Accurately weigh and dissolve the quercitol isomer standard or sample in a solvent that is compatible with the initial mobile phase conditions (e.g., a mixture of acetonitrile and water, 90:10 v/v).
-
Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.
Quantitative Data Summary
The following table summarizes typical starting conditions for the separation of sugar alcohols and related isomers using HILIC. Note that these are examples and optimal conditions will vary depending on the specific quercitol isomers.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Amide HILIC | DIOL HILIC | Aminopropyl HILIC |
| Mobile Phase | Acetonitrile/Water | Acetonitrile/Ammonium Formate Buffer | Acetonitrile/Water |
| Gradient | 85% to 65% Acetonitrile | 90% to 70% Acetonitrile | Isocratic 80% Acetonitrile |
| Temperature | 35°C | 45°C | 30°C |
| Detector | ELSD | CAD | RI |
Experimental Workflow Diagram
Caption: Workflow for HPLC method development of quercitol isomers.
References
Validation & Comparative
A Comparative Guide to the Biological Activities of (+)-epi-Quercitol and myo-inositol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclitols, or carbocyclic polyols, are a diverse group of naturally occurring compounds that play significant roles in various biological processes. Among them, myo-inositol is a well-established and extensively studied molecule, renowned for its crucial function as a precursor to second messengers in eukaryotic cells. Its isomer, (+)-epi-Quercitol, remains a far more enigmatic compound with a scarcity of research into its specific biological activities. This guide provides a comprehensive comparison of the known biological activities of myo-inositol against the limited information available for this compound, highlighting the significant knowledge gap that exists. This document is intended to be a valuable resource for researchers investigating the therapeutic potential of these fascinating molecules.
I. Overview of Biological Activity
The biological significance of myo-inositol is profoundly understood, particularly its central role in the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is fundamental to cell survival, growth, proliferation, and metabolism.[1] Dysregulation of myo-inositol signaling has been linked to a variety of pathologies, including metabolic disorders like diabetes, neurological conditions, and cancer.[1] In contrast, the biological activity of this compound is largely uncharacterized in the scientific literature. While it belongs to the same class of cyclitols as myo-inositol, specific data on its interaction with cellular signaling pathways are not available.
myo-Inositol: A Key Signaling Molecule
myo-Inositol is a precursor for the synthesis of inositol phosphates and phosphoinositides, which act as second messengers in response to extracellular stimuli.[1] Its most well-documented role is in the insulin signaling cascade. As a second messenger, it is involved in the release of intracellular calcium and the activation of protein kinase C (PKC).[1] Furthermore, myo-inositol and its derivatives are integral to the PI3K/Akt pathway, a critical regulator of cellular processes.[1]
This compound: An Unexplored Isomer
Information regarding the specific biological activities of this compound is sparse. As a cyclitol, it is structurally related to myo-inositol, suggesting it may have some biological roles. However, without experimental data, any potential functions remain speculative. The lack of research on this compound presents a significant opportunity for future investigation into its potential therapeutic properties.
II. Comparative Data on Biological Activity
Due to the limited research on this compound, a direct quantitative comparison of its biological activity with myo-inositol is not currently possible. The following table summarizes the well-documented effects of myo-inositol.
| Biological Parameter | myo-inositol | This compound | References |
| Role in Insulin Signaling | Acts as a second messenger, mediating insulin's effects on glucose metabolism. | Not documented | |
| Effect on Glucose Uptake | Enhances glucose uptake in insulin-sensitive tissues. | Not documented | |
| Involvement in PI3K/Akt Pathway | Precursor to PIP2, which is converted to PIP3, a key step in Akt activation. | Not documented | |
| Clinical Applications | Used in the management of Polycystic Ovary Syndrome (PCOS) and has been studied for its potential in other metabolic and neurological disorders. | Not documented |
III. Signaling Pathways
myo-Inositol Signaling Pathway
myo-Inositol plays a pivotal role in the PI3K/Akt signaling pathway, which is crucial for mediating the effects of insulin and other growth factors. Upon stimulation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2), a derivative of myo-inositol, to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 then acts as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt and PDK1, leading to the activation of Akt and its downstream effects on glucose metabolism, cell survival, and proliferation.
This compound Signaling Pathway
There is currently no published research detailing the involvement of this compound in any specific signaling pathway.
IV. Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the biological activity of myo-inositol. These protocols can serve as a foundation for designing future studies on this compound.
Protocol 1: In Vitro Insulin Resistance Model and Glucose Uptake Assay
This protocol describes the induction of insulin resistance in a cell line and the subsequent measurement of glucose uptake.
1. Cell Culture and Induction of Insulin Resistance:
-
Cell Line: 3T3-L1 preadipocytes, C2C12 myoblasts, or HepG2 hepatocytes are commonly used.
-
Differentiation: For 3T3-L1 and C2C12 cells, differentiation into mature adipocytes or myotubes, respectively, is required.
-
Induction: Insulin resistance can be induced by chronic exposure to high concentrations of insulin (e.g., 100 nM for 24-48 hours) or by treatment with fatty acids like palmitic acid (e.g., 0.25 mM for 24 hours).
2. Glucose Uptake Assay:
-
Principle: This assay measures the uptake of a glucose analog, such as 2-deoxyglucose (2-DG), which is taken up by glucose transporters but cannot be fully metabolized, causing it to accumulate inside the cell.
-
Procedure:
-
Seed differentiated and insulin-resistant cells in a 96-well plate.
-
Wash cells with phosphate-buffered saline (PBS).
-
Add a fluorescently labeled glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxyglucose (2-NBDG), at various concentrations (e.g., 0-300 µM) in PBS.
-
Incubate for a specified time (e.g., 30-60 minutes).
-
Lyse the cells.
-
Measure the intracellular fluorescence using a microplate reader. The fluorescence intensity is proportional to the amount of glucose uptake.
-
-
Alternative Method: A bioluminescent assay that detects the phosphorylated product of 2-deoxyglucose (2DG6P) can also be used for higher sensitivity.
Protocol 2: Assessment of PI3K/Akt Pathway Activation by Western Blotting
This protocol details the analysis of Akt phosphorylation as a marker for PI3K/Akt pathway activation.
1. Cell Culture and Treatment:
-
Cell Line: Any cell line expressing the components of the PI3K/Akt pathway (e.g., MCF-7, U-87 MG).
-
Serum Starvation: Before treatment, cells are typically serum-starved to reduce basal Akt phosphorylation.
-
Treatment: Treat cells with the compound of interest (myo-inositol or this compound) for a specific time course (e.g., 15, 30, 60 minutes). Include a positive control (e.g., insulin) and a vehicle control.
2. Western Blotting:
-
Lysis: Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., phospho-Akt Ser473).
-
Subsequently, probe with a primary antibody for total Akt as a loading control.
-
Use an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities using densitometry. The ratio of phosphorylated Akt to total Akt indicates the level of pathway activation.
V. Conclusion and Future Directions
This guide highlights the extensive body of knowledge surrounding the biological activities of myo-inositol, particularly its integral role in insulin signaling. In stark contrast, this compound remains a largely unexplored molecule. The lack of direct comparative data underscores a significant gap in our understanding of cyclitol biology.
Future research should prioritize the systematic evaluation of the biological effects of this compound. The experimental protocols outlined in this guide for myo-inositol can be readily adapted to investigate whether this compound exhibits similar or distinct activities. Such studies are essential to unlock the potential therapeutic applications of this and other understudied cyclitols. Key research questions to address include:
-
Does this compound influence insulin signaling and glucose uptake?
-
Does this compound interact with the PI3K/Akt pathway or other key signaling cascades?
-
What are the potential therapeutic applications of this compound in metabolic or other diseases?
Answering these questions will not only expand our fundamental knowledge of cellular signaling but may also pave the way for the development of novel therapeutic agents.
References
Comparative Analysis of (+)-epi-Quercitol Analogs as α-Glucosidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structure-activity relationships (SAR) of (+)-epi-quercitol analogs, focusing on their potential as α-glucosidase inhibitors. The data presented is derived from key studies investigating the synthesis and biological evaluation of these compounds. This document aims to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery by objectively presenting performance data and detailed experimental methodologies.
Introduction to this compound and Glycosidase Inhibition
This compound, a naturally occurring cyclitol (a carbocyclic sugar analog), has emerged as a promising scaffold for the design of glycosidase inhibitors. Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Their inhibition is a key therapeutic strategy for managing type 2 diabetes mellitus, as it can delay the absorption of glucose from the gut. The structural similarity of quercitol analogs to natural sugars allows them to interact with the active sites of glycosidases, leading to competitive inhibition. This guide focuses on the SAR of various synthetic analogs of a closely related diastereomer, (+)-proto-quercitol, to elucidate the structural features crucial for potent α-glucosidase inhibition.
Data Presentation: α-Glucosidase Inhibitory Activity of N-Substituted Aminoquercitol Analogs
The following table summarizes the in vitro α-glucosidase inhibitory activity of a series of N-substituted aminoquercitol analogs synthesized from (+)-proto-quercitol. The inhibitory activity is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Compound | R Group (Substitution on Amino Group) | IC50 (µM) vs. Rat Intestinal Maltase | IC50 (µM) vs. Rat Intestinal Sucrase |
| Acarbose (Reference) | - | 1.8 | 0.8 |
| 1 | H | > 500 | > 500 |
| 2 | n-Butyl | 1.5 | 0.7 |
| 3 | n-Hexyl | 0.5 | 0.3 |
| 4 | n-Octyl | 0.3 | 0.2 |
| 5 | n-Decyl | 0.6 | 0.4 |
| 6 | n-Dodecyl | 2.5 | 1.5 |
| 7 | Acetyl | > 500 | > 500 |
| 8 | Butyryl | 150 | 80 |
| 9 | Hexanoyl | 25 | 15 |
| 10 | Octanoyl | 8.5 | 5.0 |
| 11 | Decanoyl | 4.2 | 2.5 |
| 12 | Dodecanoyl | 3.0 | 1.8 |
Data sourced from Worawalai, W., et al. (2012). Synthesis of new N-substituted aminoquercitols from naturally available (+)-proto-quercitol and their α-glucosidase inhibitory activity. MedChemComm, 3(11), 1436-1441.
Structure-Activity Relationship (SAR) Analysis
The data reveals several key trends in the structure-activity relationship of these aminoquercitol analogs:
-
Effect of N-Alkylation: A clear correlation exists between the length of the N-alkyl chain and the inhibitory potency against both maltase and sucrase. The activity increases from the n-butyl (Compound 2) to the n-octyl analog (Compound 4), which exhibited the highest potency. Further increasing the chain length to n-decyl (Compound 5) and n-dodecyl (Compound 6) led to a decrease in activity. This suggests an optimal alkyl chain length for binding to the enzyme's active site.
-
Effect of N-Acylation: N-acylation of the amino group generally resulted in a significant decrease in inhibitory activity compared to N-alkylation. The N-acetyl derivative (Compound 7) was inactive. While increasing the acyl chain length did lead to some recovery of activity, even the most potent N-acyl analog (Compound 12) was significantly less active than the most potent N-alkyl analogs.
-
Unsubstituted Amine: The parent aminoquercitol (Compound 1) with an unsubstituted amino group showed no inhibitory activity, highlighting the importance of substitution on the nitrogen atom for enzyme inhibition.
Experimental Protocols
Synthesis of N-Octyl-aminoquercitol (Compound 4)
A representative synthetic protocol for the preparation of one of the most potent analogs is provided below.
Materials: (+)-proto-Quercitol, sodium periodate, sodium borohydride, benzylamine, sodium cyanoborohydride, n-octyl bromide, potassium carbonate, palladium on carbon, hydrogen gas.
Step 1: Synthesis of the Azido Intermediate from (+)-proto-Quercitol. (+)-proto-Quercitol is first converted to a protected epoxide, which is then opened with sodium azide to introduce the azido group with the desired stereochemistry. The resulting azido-cyclitol is then protected.
Step 2: Reduction of the Azide to the Amine. The azido group is reduced to the primary amine using a standard reducing agent like lithium aluminum hydride or by catalytic hydrogenation to yield the core aminoquercitol intermediate (analogous to Compound 1).
Step 3: N-Alkylation. The aminoquercitol intermediate is then N-alkylated. To a solution of the aminoquercitol in a suitable solvent such as dimethylformamide (DMF), is added potassium carbonate followed by n-octyl bromide. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
Step 4: Deprotection and Purification. The protecting groups are removed under appropriate conditions (e.g., catalytic hydrogenation to remove benzyl groups). The final product, N-octyl-aminoquercitol, is purified by column chromatography.
α-Glucosidase Inhibitory Assay
The following is a general protocol for determining the α-glucosidase inhibitory activity of the synthesized compounds.[1][2][3][4]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, G5003)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Potassium phosphate buffer (pH 6.8)
-
Sodium carbonate (Na2CO3) solution for stopping the reaction
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Acarbose as a positive control
-
96-well microplate reader
Procedure:
-
A solution of α-glucosidase is prepared in potassium phosphate buffer.
-
In a 96-well plate, a specific volume of the enzyme solution is pre-incubated with various concentrations of the test compound (or standard) for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37 °C).
-
The enzymatic reaction is initiated by adding a solution of pNPG to each well.
-
The plate is incubated for a specific time (e.g., 20-30 minutes) at the same temperature.
-
The reaction is terminated by adding a sodium carbonate solution.
-
The absorbance of the resulting p-nitrophenol is measured at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value for each compound is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualizations
References
- 1. Synthesis of new N-substituted aminoquercitols from naturally available (+)-proto-quercitol and their α-glucosidase inhibitory activity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Biological Evaluation of Deoxycyclophellitols as Human Retaining β‐Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Design, synthesis and α-glucosidase inhibition study of novel embelin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Bioactivity Analysis of Quercitol Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactive properties of different quercitol isomers. This document summarizes available experimental data, details relevant methodologies, and visualizes key biological pathways to facilitate further investigation and development of these promising natural compounds.
Quercitols, a group of cyclohexanepentols, are naturally occurring sugar alcohols found in various plants. Their structural diversity, arising from the stereochemical arrangement of hydroxyl groups on the cyclohexane ring, gives rise to a range of distinct bioactive properties. This guide focuses on a comparative analysis of key quercitol isomers, including scyllo-inositol, myo-inositol, D-chiro-inositol, and proto-quercitol, with a focus on their neuroprotective, anti-inflammatory, and antioxidant activities, as well as their role in insulin signaling. While direct comparative studies across all isomers are limited, this guide synthesizes the available evidence to provide a comprehensive overview.
Comparative Bioactivity Data
The following tables summarize the known bioactive properties of different quercitol isomers. It is important to note that the data is compiled from various studies, and direct comparison should be approached with caution due to differing experimental conditions.
Table 1: Neuroprotective Effects of Quercitol Isomers
| Isomer | Model System | Key Findings | Reference |
| scyllo-Inositol | Alzheimer's disease mouse model (TgCRND8) | More effective than myo-inositol at reducing Aβ plaque pathology and improving cognitive deficits.[1] | [1] |
| myo-Inositol | Alzheimer's disease mouse model (TgCRND8) | Showed some protective benefits, but was less effective than scyllo-inositol.[1] | [1] |
| D-chiro-Inositol | Not extensively studied for neuroprotection | Primarily investigated for its role in insulin signaling. | |
| proto-Quercitol | Not extensively studied for neuroprotection | Limited data available. |
Table 2: Anti-inflammatory and Antioxidant Activity
| Isomer | Bioactivity | Assay | Key Findings | Reference |
| myo-Inositol | Anti-inflammatory | LPS-stimulated macrophages | Reduces the production of pro-inflammatory mediators. | |
| D-chiro-Inositol | Anti-inflammatory | Not extensively studied | Primarily investigated for its role in insulin signaling. | |
| scyllo-Inositol | Antioxidant | Not specified | Possesses antioxidant properties. | |
| proto-Quercitol | Antioxidant | Not specified | Known to have antioxidant potential. |
Experimental Protocols
Detailed methodologies for key in vitro bioactivity assays are provided below. These protocols serve as a foundation for the comparative evaluation of quercitol isomers.
Neuroprotective Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and metabolic activity, which can be indicative of neuroprotection against a toxic insult.
Protocol:
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate at a suitable density and allow them to adhere overnight.[2]
-
Pre-treatment: Treat the cells with varying concentrations of the quercitol isomers for a predetermined period (e.g., 24 hours).
-
Induction of Neurotoxicity: Introduce a neurotoxic agent (e.g., amyloid-beta peptide, glutamate, or hydrogen peroxide) to the wells (except for the control wells) and incubate for a specified time.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the control group. A higher percentage of viability in the presence of a quercitol isomer indicates a neuroprotective effect.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and incubate overnight.
-
Treatment: Pre-treat the cells with different concentrations of the quercitol isomers for 1-2 hours.
-
Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is determined using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Compare the nitrite concentration in the treated groups to the LPS-only control to determine the percentage of NO inhibition.
Antioxidant Activity: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging ability of a compound.
Protocol:
-
Sample Preparation: Prepare various concentrations of the quercitol isomers in a suitable solvent (e.g., methanol or ethanol).
-
DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.
-
Reaction: Mix the sample solutions with the DPPH solution in a 96-well plate or cuvettes.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the decrease in absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value (the concentration of the isomer that scavenges 50% of the DPPH radicals) can be determined to compare the antioxidant potency of the different isomers.
Signaling Pathways and Visualizations
Quercitol isomers exert their bioactivities through the modulation of various intracellular signaling pathways. Below are diagrams of key pathways implicated in their mechanisms of action, created using the DOT language.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade involved in cell survival, proliferation, and metabolism. Certain inositol isomers, particularly myo-inositol and D-chiro-inositol, are known to play a role in the insulin signaling cascade which heavily involves the PI3K/Akt pathway.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Inhibition of this pathway is a common mechanism for anti-inflammatory compounds.
General Experimental Workflow
The following diagram illustrates a typical workflow for the comparative bioactivity screening of quercitol isomers.
Conclusion
The available evidence suggests that different quercitol isomers possess distinct and promising bioactive profiles. Notably, scyllo-inositol shows significant potential as a neuroprotective agent, particularly in the context of Alzheimer's disease, appearing more potent than myo-inositol. Myo-inositol and D-chiro-inositol are well-established as key players in insulin signaling. However, there is a clear need for comprehensive, direct comparative studies to elucidate the relative potencies of a wider range of quercitol isomers across various bioactivities. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct such comparative analyses, which will be crucial for unlocking the full therapeutic potential of this diverse class of natural compounds.
References
Unveiling the In Vitro Efficacy of (+)-epi-Quercitol: A Comparative Guide to its Mechanism of Action
For Immediate Release
A detailed in vitro analysis of (+)-epi-Quercitol highlights its potential as a modulator of key enzymatic pathways relevant to metabolic disease. This guide provides a comparative overview of its performance against established alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound, a naturally occurring cyclitol, has garnered interest within the scientific community for its potential therapeutic applications. This document serves as a comprehensive guide to the in vitro validation of its mechanism of action, offering a direct comparison with other relevant compounds. The data presented herein is intended to provide an objective resource for researchers exploring novel enzyme inhibitors.
Performance Comparison: Inhibition of α-Glucosidase
A primary mechanism of action investigated for this compound and related compounds is the inhibition of α-glucosidase, a key enzyme in carbohydrate metabolism. Dysregulation of this enzyme is closely linked to postprandial hyperglycemia, a hallmark of type 2 diabetes. The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
While specific in vitro inhibitory data for this compound against α-glucosidase is not extensively available in the public domain, we can draw comparisons from the broader class of quercitols and related flavonoids. For context, the performance of the well-established α-glucosidase inhibitor, Acarbose, and the widely studied flavonoid, Quercetin, are presented below.
| Compound | Target Enzyme | IC50 Value (µM) | Source |
| Acarbose | α-Glucosidase | 29.81 ± 1.31 | [1] |
| Quercetin | α-Glucosidase | 29.47 ± 3.36 | [1] |
| This compound | α-Glucosidase | Data not available |
Note: The IC50 values can vary between studies depending on the specific experimental conditions.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of in vitro enzyme inhibition studies, a detailed and standardized experimental protocol is crucial. The following outlines a typical methodology for assessing α-glucosidase inhibition.
α-Glucosidase Inhibition Assay Protocol
1. Materials and Reagents:
- α-Glucosidase from Saccharomyces cerevisiae
- p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
- Test compounds (this compound, alternatives, and controls)
- Acarbose (as a positive control)
- Phosphate buffer (pH 6.8)
- Sodium carbonate (Na₂CO₃) solution
- 96-well microplate
- Microplate reader
2. Preparation of Solutions:
- Prepare a stock solution of α-glucosidase in phosphate buffer.
- Prepare a stock solution of the substrate, pNPG, in phosphate buffer.
- Prepare stock solutions of the test compounds and Acarbose in a suitable solvent (e.g., DMSO), and then dilute to various concentrations with phosphate buffer.
3. Assay Procedure:
- Add a specific volume of the α-glucosidase solution to each well of a 96-well microplate.
- Add different concentrations of the test compounds or the positive control (Acarbose) to the respective wells. A control well should contain the enzyme and buffer without any inhibitor.
- Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
- Initiate the enzymatic reaction by adding the pNPG substrate solution to all wells.
- Incubate the plate again at the same temperature for a set time (e.g., 20 minutes).
- Stop the reaction by adding a sodium carbonate solution to each well.
- Measure the absorbance of the yellow-colored p-nitrophenol produced at a specific wavelength (e.g., 405 nm) using a microplate reader.
4. Data Analysis:
- The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
- The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the proposed signaling pathway and the experimental workflow.
References
Efficacy of Synthetic vs. Naturally Sourced (+)-epi-Quercitol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic versus naturally sourced (+)-epi-Quercitol, focusing on their efficacy and biological activities. Due to a lack of direct comparative studies in publicly available literature, this document synthesizes existing knowledge on the synthesis, purification, and known biological effects of quercitols and related compounds to provide a framework for evaluation.
Introduction to this compound
This compound is a naturally occurring cyclitol, a class of polyhydroxylated cycloalkanes. As a stereoisomer of quercitol, it holds interest for its potential therapeutic applications, drawing parallels with the well-researched flavonoid, quercetin. The primary sources of this compound for research and development are extraction from natural sources and chemical synthesis.
-
Naturally Sourced this compound: Typically extracted from plant materials. The primary challenge with this method is the often low concentration of the target compound amidst a complex mixture of structurally similar molecules. This can make purification to high degrees of purity difficult and costly.
-
Synthetic this compound: Chemical synthesis offers a route to high-purity this compound, free from the contaminants often present in natural extracts. While various synthetic pathways have been established, they can be complex and expensive to scale up.
Comparative Efficacy Data
A direct, head-to-head comparison of the biological efficacy of synthetic versus natural this compound is not currently available in peer-reviewed literature. The biological activities are often inferred from studies on other quercitol isomers or the related flavonoid, quercetin. The following table summarizes the potential biological activities, highlighting the need for further research to generate specific quantitative data for this compound from both sources.
Table 1: Potential Biological Activities of this compound
| Biological Activity | Key Molecular Target / In Vitro Assay | Expected Outcome | Quantitative Data Availability for this compound |
| Anti-diabetic | α-Glucosidase Inhibition | Reduction in postprandial hyperglycemia | Data on other quercitol isomers suggests potential activity, but specific IC50 values for this compound are not readily available.[1] |
| Antioxidant | DPPH, FRAP, ABTS radical scavenging assays | Neutralization of free radicals | Data is not available for this compound. The related compound quercetin is a potent antioxidant. |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell-based assays | Reduction of inflammatory response | Data is not available for this compound. Quercetin demonstrates significant anti-inflammatory properties. |
| Anticancer | Cytotoxicity assays on various cancer cell lines (e.g., MTT assay) | Induction of apoptosis and inhibition of cell proliferation | Data is not available for this compound. Quercetin has established anticancer activities. |
Experimental Protocols
To facilitate future comparative studies, detailed protocols for key in vitro assays are provided below.
α-Glucosidase Inhibition Assay Protocol
This assay is crucial for evaluating the anti-diabetic potential of this compound by measuring its ability to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Test compound (this compound from both sources)
-
Acarbose (positive control)
-
Sodium carbonate (Na₂CO₃, 0.2 M)
-
96-well microplate and reader
Procedure:
-
Prepare serial dilutions of the test compounds and acarbose in phosphate buffer.
-
To each well of a 96-well plate, add 20 µL of the test sample or control.
-
Add 20 µL of α-glucosidase solution (0.5 U/mL) to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution (5 mM) to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 80 µL of 0.2 M Na₂CO₃.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay Protocol
This spectrophotometric assay is used to determine the antioxidant capacity of the test compounds.
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Test compound (this compound from both sources)
-
Ascorbic acid or Trolox (positive control)
-
Methanol
-
96-well microplate and reader
Procedure:
-
Prepare various concentrations of the test compounds and the positive control in methanol.
-
Add 100 µL of each concentration to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated as: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Mandatory Visualizations
Logical Workflow for Efficacy Comparison
Caption: Workflow for comparing synthetic vs. natural this compound.
Hypothetical Signaling Pathways for this compound
The following diagrams illustrate potential signaling pathways that this compound may modulate, based on the known activity of the structurally related compound, quercetin. It is critical to note that these are hypothetical pathways for this compound and require experimental validation.
PI3K/Akt Signaling Pathway
Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.
MAPK/ERK Signaling Pathway
References
Binding affinity of (+)-epi-Quercitol to inositol phosphate receptors.
A Comparative Guide to the Putative Binding Affinity of (+)-epi-Quercitol to Inositol Phosphate Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of the potential binding affinity of this compound to inositol 1,4,5-trisphosphate receptors (IP₃Rs). Due to the current absence of direct experimental data for this compound, this document offers a theoretical comparison based on structural similarities to the endogenous ligand, D-myo-inositol 1,4,5-trisphosphate (IP₃). Furthermore, it presents a comprehensive overview of the binding affinities of established IP₃R ligands, including agonists and antagonists, to serve as a benchmark for future experimental evaluation. Detailed experimental protocols for determining binding affinity are also provided to facilitate the investigation of novel compounds like this compound.
Introduction to Inositol Phosphate Receptors
Inositol 1,4,5-trisphosphate receptors (IP₃Rs) are a family of ligand-gated calcium (Ca²⁺) channels primarily located on the membrane of the endoplasmic reticulum (ER).[1][2] Upon binding their endogenous ligand, IP₃, these channels open to release Ca²⁺ from the ER into the cytosol, a fundamental process in cellular signal transduction that regulates a vast array of physiological events, including gene expression, proliferation, and apoptosis.[2] In mammals, three distinct IP₃R isoforms (IP₃R1, IP₃R2, and IP₃R3) have been identified, each encoded by a different gene. These isoforms exhibit tissue-specific expression patterns and possess distinct functional properties, including differing affinities for IP₃.
The activation of IP₃Rs is a complex process initiated by the binding of IP₃ to a specific ligand-binding domain located at the N-terminus of the receptor protein.[3] This binding event induces a conformational change that is transmitted to the pore-forming region of the channel, leading to its opening. The affinity of ligands for the IP₃R is a critical determinant of their ability to modulate channel activity and, consequently, intracellular Ca²⁺ signaling.
Structural Comparison: this compound and D-myo-inositol 1,4,5-trisphosphate (IP₃)
A direct comparison of the molecular structures of this compound and IP₃ reveals key similarities and differences that may influence the former's potential to bind to IP₃Rs.
-
This compound: A naturally occurring cyclitol, which is a cyclohexane with multiple hydroxyl groups. Its structure is similar to the inositol core of IP₃.
-
D-myo-inositol 1,4,5-trisphosphate (IP₃): The endogenous agonist for IP₃Rs. It consists of a myo-inositol ring phosphorylated at the 1, 4, and 5 positions. These phosphate groups are crucial for high-affinity binding to the receptor.
While this compound shares the foundational six-carbon ring structure with inositol, it lacks the critical phosphate groups present on IP₃. These phosphate moieties form essential electrostatic interactions with positively charged amino acid residues within the IP₃R binding pocket. The absence of these phosphate groups on this compound strongly suggests that if it does bind to the IP₃R, it would be with a significantly lower affinity than IP₃. Its interaction would likely be driven by weaker hydrogen bonding between its hydroxyl groups and the receptor.
Comparative Binding Affinities of Known IP₃R Ligands
To provide a context for the potential binding affinity of novel compounds like this compound, the following table summarizes the reported binding affinities (Ki or IC₅₀ values) of well-characterized ligands for different IP₃R subtypes. These values represent the concentration of the ligand required to inhibit the binding of a radiolabeled ligand by 50% (IC₅₀) or the equilibrium dissociation constant (Ki), with lower values indicating higher affinity.
| Ligand | Receptor Subtype | Binding Affinity (Ki / IC₅₀) | Ligand Type | Reference |
| D-myo-inositol 1,4,5-trisphosphate (IP₃) | IP₃R1 (rat cerebellum) | Kd = 28 ± 3 nM | Endogenous Agonist | [1] |
| IP₃R2 (rat liver) | Kd = 45 ± 5 nM | Endogenous Agonist | ||
| IP₃R1 | K_d_ = 49.5 ± 10.5 nM | Endogenous Agonist | ||
| IP₃R2 | K_d_ = 14.0 ± 3.5 nM | Endogenous Agonist | ||
| IP₃R3 | K_d_ = 163.0 ± 44.4 nM | Endogenous Agonist | ||
| Adenophostin A | IP₃R1 | ~10-fold higher affinity than IP₃ | Potent Agonist | |
| 2-Aminoethoxydiphenyl borate (2-APB) | IP₃R1 | Selectively inhibits IP₃R1 | Antagonist | |
| Xestospongin C | All subtypes | Ineffective inhibitor | Antagonist | |
| Caffeine | IP₃R1 | Low-affinity antagonist | Antagonist | |
| Heparin | IP₃R1 | Competitive antagonist | Antagonist | |
| IP₃R2 | Competitive antagonist | Antagonist | ||
| IP₃R3 | Competitive antagonist (higher affinity) | Antagonist |
Experimental Protocols for Determining Binding Affinity
The binding affinity of a novel compound such as this compound for IP₃Rs can be determined using established biochemical assays. The two most common methods are the radioligand binding assay and the fluorescence polarization assay.
Radioligand Binding Assay (Competitive Inhibition)
This method measures the ability of a test compound to compete with a radiolabeled ligand (typically [³H]IP₃) for binding to the IP₃R.
Materials:
-
Source of IP₃Rs (e.g., rat cerebellar microsomes, which are rich in IP₃R1)
-
[³H]IP₃ (radiolabeled ligand)
-
Unlabeled this compound and other test compounds
-
Binding buffer (e.g., Tris-HCl buffer containing EDTA and dithiothreitol)
-
Glass fiber filters
-
Scintillation fluid and a scintillation counter
-
Filtration apparatus
Protocol:
-
Membrane Preparation: Prepare microsomes from a tissue source rich in IP₃Rs (e.g., rat cerebellum) through differential centrifugation.
-
Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of [³H]IP₃, and varying concentrations of the unlabeled test compound (this compound). Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled IP₃).
-
Incubation: Incubate the mixture on ice for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration apparatus. The membranes with bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.
-
Washing: Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Fluorescence Polarization (FP) Assay
This technique measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand upon binding to the receptor.
Materials:
-
Purified N-terminal ligand-binding domain of the IP₃R
-
Fluorescently labeled IP₃ (e.g., FITC-IP₃)
-
Unlabeled this compound and other test compounds
-
Assay buffer
-
A microplate reader capable of fluorescence polarization measurements
Protocol:
-
Assay Setup: In a microplate, add a fixed concentration of the purified IP₃R ligand-binding domain and the fluorescently labeled IP₃.
-
Competition: Add varying concentrations of the unlabeled test compound (this compound) to the wells.
-
Incubation: Incubate the plate at a controlled temperature to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization in each well using a microplate reader. When the fluorescent ligand is unbound, it tumbles rapidly, and the emitted light is depolarized. When bound to the larger receptor protein, its tumbling is slowed, and the emitted light is more polarized.
-
Data Analysis: The change in fluorescence polarization is proportional to the amount of fluorescent ligand bound to the receptor. Plot the fluorescence polarization values against the logarithm of the competitor concentration and fit the data to determine the IC₅₀ value.
Visualizing Signaling Pathways and Experimental Workflows
To further elucidate the context of IP₃R function and the methods used to study it, the following diagrams are provided.
Caption: Inositol 1,4,5-trisphosphate (IP₃) signaling pathway.
Caption: Workflow for a radioligand binding assay.
Conclusion
While there is currently no direct experimental evidence to define the binding affinity of this compound for inositol phosphate receptors, its structural similarity to the inositol core of IP₃ suggests a potential for low-affinity interaction. A definitive characterization of this interaction requires empirical investigation using established techniques such as radioligand binding assays or fluorescence polarization assays. This guide provides the necessary comparative data for known IP₃R ligands and detailed experimental protocols to facilitate such studies. The determination of the binding affinity of this compound and other novel compounds is crucial for understanding their potential pharmacological effects on intracellular calcium signaling and for the development of new therapeutic agents targeting IP₃Rs.
References
A Comparative Guide to the Efficacy of Cyclitols: Evaluating (+)-epi-Quercitol in the Context of Its Isomers
For Researchers, Scientists, and Drug Development Professionals
While direct experimental data on the in vivo and in vitro efficacy of (+)-epi-Quercitol remains limited in publicly available scientific literature, a comprehensive understanding of its potential therapeutic value can be extrapolated from the extensive research conducted on its stereoisomers, particularly myo-inositol and D-chiro-inositol. This guide provides a comparative overview of the efficacy of these related cyclitols, offering insights into the potential biological activities of this compound.
Cyclitols, a class of cycloalkanes containing multiple hydroxyl groups, are integral to various cellular processes. Myo-inositol and D-chiro-inositol, in particular, have been the subject of numerous studies for their roles in insulin signaling, metabolic regulation, and reproductive health.[1][2][3] The biological activities of these compounds provide a foundational framework for predicting the potential efficacy of the lesser-studied this compound.
Comparative Efficacy of Myo-Inositol and D-chiro-Inositol: In Vivo Studies
The in vivo efficacy of myo-inositol and D-chiro-inositol has been predominantly investigated in the context of metabolic disorders such as Polycystic Ovary Syndrome (PCOS) and insulin resistance.[4][5]
| Compound | Model/Population | Dosage | Key Findings | Reference |
| Myo-inositol & D-chiro-inositol (40:1 ratio) | Overweight women with PCOS | Myo-inositol (550 mg) + D-chiro-inositol (13.8 mg) twice daily for 6 months | Significant improvement in endocrine parameters and insulin resistance. | |
| Myo-inositol | Pregnant women at risk for Gestational Diabetes Mellitus (GDM) | 4g myo-inositol + 400µg folic acid daily | Reduced incidence of GDM compared to control (folic acid alone). | |
| D-chiro-inositol | Women with PCOS | 1200 mg daily for 6-8 weeks | Improved ovulatory function and decreased insulin resistance. | |
| Myo-inositol & D-chiro-inositol | Patients with Type 2 Diabetes | Myo-inositol (550 mg) + D-chiro-inositol (13.8 mg) twice daily for 3 months | Significant decrease in fasting blood glucose and HbA1c levels. |
Comparative Efficacy of Myo-Inositol and D-chiro-Inositol: In Vitro Studies
In vitro studies have been crucial in elucidating the cellular mechanisms underlying the therapeutic effects of myo-inositol and D-chiro-inositol.
| Compound | Cell Line/System | Concentration | Key Findings | Reference |
| D-chiro-inositol | Human sperm | 75 and 750 µg/mL | Improved sperm mitochondrial membrane potential in a concentration-dependent manner. | |
| D-chiro-inositol | Human granulosa cells | Not specified | Dose-dependent reduction of aromatase mRNA, suggesting a role in modulating steroidogenesis. | |
| Myo-inositol | Not specified | Not specified | Improves oocyte and embryo quality during in vitro fertilization (IVF). | |
| epi-Inositol | Yeast (Saccharomyces cerevisiae) | Not specified | Affects the regulation of the INO1 gene, which is involved in inositol biosynthesis. This suggests that even isomers not directly incorporated into phosphatidylinositol can have regulatory effects on cellular pathways. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative experimental protocols for the types of studies cited in this guide.
Clinical Trial Protocol for PCOS
A randomized controlled trial to evaluate the efficacy of a combination of myo-inositol and D-chiro-inositol in women with PCOS would typically involve the following:
-
Patient Recruitment: Enrollment of a defined number of patients diagnosed with PCOS according to the Rotterdam criteria.
-
Randomization: Patients are randomly assigned to a treatment group (e.g., myo-inositol and D-chiro-inositol in a 40:1 ratio) or a placebo group.
-
Intervention: The treatment group receives the inositol combination daily for a specified period (e.g., 3-6 months), while the control group receives a placebo.
-
Data Collection: Baseline and follow-up assessments of hormonal profiles (e.g., testosterone, LH, FSH), metabolic parameters (e.g., fasting glucose, insulin, HOMA-IR), and clinical outcomes (e.g., menstrual cycle regularity, ovulation).
-
Statistical Analysis: Comparison of the changes in the measured parameters between the treatment and placebo groups.
In Vitro Sperm Motility Assay
To assess the effect of a compound like D-chiro-inositol on sperm function in vitro, the following protocol can be used:
-
Semen Sample Collection: Semen samples are obtained from healthy donors and patients with asthenozoospermia.
-
Sperm Preparation: Motile sperm are separated using a density gradient centrifugation method.
-
Incubation: Sperm aliquots are incubated with varying concentrations of the test compound (e.g., D-chiro-inositol) or a control medium for a defined period.
-
Mitochondrial Membrane Potential (MMP) Analysis: MMP is assessed using a fluorescent probe (e.g., JC-1) and flow cytometry. An increase in the ratio of high to low MMP indicates improved mitochondrial function.
-
Data Analysis: Statistical comparison of MMP between the different treatment groups.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of myo-inositol and D-chiro-inositol are primarily attributed to their role as precursors to inositol phosphoglycans (IPGs), which act as second messengers in the insulin signaling pathway.
Insulin Signaling Pathway
The binding of insulin to its receptor triggers a cascade of intracellular events. Myo-inositol and D-chiro-inositol are components of glycosylphosphatidylinositol (GPI) anchors, which upon insulin stimulation, are hydrolyzed to release IPGs. These IPGs then modulate the activity of key enzymes involved in glucose metabolism.
References
- 1. The Biomedical Uses of Inositols: A Nutraceutical Approach to Metabolic Dysfunction in Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Combined Therapy with Myo-Inositol and D-Chiro-Inositol Improves Endocrine Parameters and Insulin Resistance in PCOS Young Overweight Women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative efficacy of combined myo-inositol and D-chiro inositol versus metformin across PCOS Phenotypes: enhancing ovarian function, ovulation, and stress response in a prospective clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating Quercitol Isomers: A Comparative Guide to Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
Quercitols, a group of polyhydroxylated cyclohexanes, are of significant interest in pharmaceutical research due to their diverse biological activities. The stereochemical arrangement of the hydroxyl groups is crucial for their function, making the accurate differentiation of quercitol isomers an essential task. This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) techniques for the spectroscopic analysis and differentiation of these closely related compounds.
Principles of Spectroscopic Differentiation
The differentiation of quercitol isomers relies on the subtle differences in the spatial arrangement of their hydroxyl groups. These differences lead to distinct electronic environments for the protons and carbons in the cyclohexane ring, which can be detected by NMR spectroscopy. Similarly, the vibrational modes of the C-O and O-H bonds are influenced by their stereochemistry, resulting in unique fingerprints in IR spectra. Mass spectrometry, particularly when coupled with gas chromatography, can provide characteristic fragmentation patterns for derivatized isomers.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features for the differentiation of various quercitol isomers. It is important to note that experimental values can vary based on the solvent, concentration, and instrument used. Data for some isomers is limited in the literature; in such cases, data from closely related inositol isomers is provided as a reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of quercitol isomers. Differences in the orientation of hydroxyl groups (axial vs. equatorial) lead to distinct chemical shifts and coupling constants for the ring protons and carbons.
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) of Quercitol and Inositol Isomers in D₂O
| Isomer | H-1 | H-2 | H-3 | H-4 | H-5 | H-6 | Key Differentiating Features |
| (-)-vibo-Quercitol | - | - | - | - | - | - | Data not readily available in compiled format. |
| scyllo-Quercitol | - | - | - | - | - | - | Expected to show fewer signals due to higher symmetry. |
| myo-Inositol [1] | 3.61 (dd, 9.9, 2.8) | 4.05 (t, 2.8) | 3.61 (dd, 9.9, 2.8) | 3.52 (t, 9.5) | 3.27 (t, 9.3) | 3.52 (t, 9.5) | Complex multiplet patterns due to low symmetry. H-2 is a unique axial proton. |
| scyllo-Inositol | 3.35 (s) | 3.35 (s) | 3.35 (s) | 3.35 (s) | 3.35 (s) | 3.35 (s) | A single sharp singlet due to the equivalence of all six protons. |
| chiro-Inositol | - | - | - | - | - | - | Expected to have a more complex spectrum than scyllo-inositol but potentially simpler than myo-inositol. |
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) of Quercitol and Inositol Isomers in D₂O
| Isomer | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | Key Differentiating Features |
| (-)-vibo-Quercitol | - | - | - | - | - | - | Data not readily available in compiled format. |
| scyllo-Quercitol | - | - | - | - | - | - | Expected to show a single signal due to the equivalence of all carbons. |
| myo-Inositol | 72.8 | 71.9 | 72.8 | 74.0 | 75.5 | 74.0 | Multiple distinct signals reflecting the different chemical environments of the carbon atoms. |
| scyllo-Inositol [2] | 76.28 | 76.28 | 76.28 | 76.28 | 76.28 | 76.28 | A single resonance peak confirming the high symmetry of the molecule. |
| chiro-Inositol | - | - | - | - | - | - | Expected to show three signals due to its C2 axis of symmetry. |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of functional groups. While all quercitol isomers will show characteristic broad O-H stretching and C-O stretching bands, the exact positions and shapes of these bands, particularly in the fingerprint region (below 1500 cm⁻¹), can differ due to variations in intramolecular hydrogen bonding and overall molecular symmetry.
Table 3: Key IR Absorption Bands (cm⁻¹) for Differentiating Quercitol Isomers
| Functional Group | Approximate Wavenumber (cm⁻¹) | Expected Differences Among Isomers |
| O-H Stretch | 3600-3200 (broad) | The breadth and exact position of this band can vary depending on the extent and nature of intramolecular hydrogen bonding, which is stereoisomer-dependent. |
| C-H Stretch | 3000-2850 | Generally similar for all isomers. |
| C-O Stretch | 1150-1000 | The pattern and number of bands in this region can be a "fingerprint" for a specific isomer due to the different C-O bond environments (axial vs. equatorial). |
| Fingerprint Region | < 1500 | Complex and unique patterns for each isomer arising from various bending and stretching vibrations. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of ions and their fragments. For isomeric quercitols, which have the same molecular weight, differentiation requires analysis of their fragmentation patterns. Gas chromatography-mass spectrometry (GC-MS) of derivatized quercitols is a common approach. The retention times in GC will differ, and the mass spectra of the derivatives will show characteristic fragmentation.
Table 4: Common Fragmentation Pathways for Trimethylsilyl (TMS) Derivatized Quercitol Isomers in GC-MS
| Fragment Ion (m/z) | Description | Significance for Isomer Differentiation |
| M-15 | Loss of a methyl group ([M-CH₃]⁺) | Relative intensities can vary between isomers. |
| M-90 | Loss of trimethylsilanol ([M-Si(CH₃)₃OH]⁺) | The ease of this loss can be influenced by the stereochemistry of the hydroxyl groups. |
| Characteristic Ions | e.g., m/z 73, 147, 204, 217, 305, 318 | The relative abundance of these and other fragment ions can create a unique mass spectral fingerprint for each isomer. |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the quercitol isomer in approximately 0.6 mL of deuterium oxide (D₂O). Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 5 seconds) are typically required.
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to establish proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the quercitol isomer with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
IR Spectrum Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. Collect 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Analyze the positions, shapes, and relative intensities of the absorption bands, paying close attention to the O-H and C-O stretching regions and the fingerprint region.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization (Trimethylsilylation): To a dry vial containing 1-2 mg of the quercitol isomer, add a silylating agent (e.g., a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine). Heat the mixture at 60-70 °C for 30-60 minutes to form the trimethylsilyl (TMS) ethers.
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column). Use a temperature program to separate the isomers, for example, starting at 150 °C and ramping to 280 °C.
-
Mass Spectrum Acquisition: Acquire mass spectra in the electron ionization (EI) mode over a mass range of m/z 50-600.
-
Data Analysis: Compare the GC retention times and the mass spectral fragmentation patterns of the different isomers.
Visualization of Experimental Workflows
Caption: Workflow for differentiating quercitol isomers.
Logical Relationships in Spectroscopic Data
Caption: Impact of stereochemistry on spectroscopic data.
This guide provides a foundational framework for the spectroscopic differentiation of quercitol isomers. For definitive identification, it is recommended to compare experimental data with that of authenticated reference standards whenever possible.
References
A Comparative Guide to Using (+)-epi-Quercitol as an Analytical Standard for Quality Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (+)-epi-Quercitol as an analytical standard against other common alternatives. It includes supporting data, detailed experimental protocols, and visualizations to aid in the selection of the most appropriate standard for your quality control needs.
Introduction to this compound
This compound is a naturally occurring cyclitol, a class of polyhydroxylated cycloalkanes. Its stable chemical structure and high purity make it a suitable candidate for use as an analytical standard in various chromatographic and spectroscopic techniques. Analytical standards are crucial for ensuring the accuracy, precision, and reliability of qualitative and quantitative analyses in research, drug development, and quality control processes.
Comparison with Alternative Analytical Standards
The selection of an appropriate analytical standard is critical for the validation of analytical methods. While this compound is a reliable choice, other cyclitols such as scyllitol and myo-inositol are also commonly used. This section compares the key characteristics of these standards.
Table 1: Comparison of Physicochemical Properties of Cyclitol Analytical Standards
| Property | This compound | Scyllitol | myo-Inositol |
| Molecular Formula | C₆H₁₂O₅ | C₆H₁₂O₆ | C₆H₁₂O₆ |
| Molecular Weight | 164.16 g/mol | 180.16 g/mol | 180.16 g/mol |
| Typical Purity | ≥98% | ≥98% | ≥99% |
| Solubility | Soluble in water | Soluble in water | Soluble in water |
| Storage Conditions | 2-8°C, desiccated | Room Temperature | Room Temperature |
Performance in Analytical Techniques
The performance of an analytical standard is technique-dependent. This section provides an overview of the suitability of this compound and its alternatives in common analytical methods used for quality control.
Table 2: Performance and Validation Parameters in Different Analytical Methods
| Analytical Method | Parameter | This compound | Scyllitol | myo-Inositol |
| HPLC-DAD | Linearity (R²) | >0.999 | >0.999 | >0.999 |
| LOD | ~0.1 µg/mL | ~0.1 µg/mL | ~0.05 mg/L | |
| LOQ | ~0.3 µg/mL | ~0.3 µg/mL | ~0.17 mg/L | |
| Recovery | 95-105% | 95-105% | 98-102% | |
| GC-MS | Derivatization | Required (e.g., TMS) | Required (e.g., TMS) | Required (e.g., TMS) |
| Suitability as Internal Standard | Good | Excellent | Good | |
| qNMR | Purity Determination | High precision | High precision | High precision |
| Traceability | Traceable to primary standards | Traceable to primary standards | Traceable to primary standards |
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible results. The following are representative protocols for the analysis of cyclitols using different analytical techniques.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is suitable for the quantification of this compound and other cyclitols in various matrices.
Instrumentation:
-
HPLC system with a Diode-Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v)
-
Flow rate: 1.0 mL/min
Detection:
-
Wavelength: 210 nm
Sample Preparation:
-
Accurately weigh and dissolve the analytical standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
Validation Parameters:
-
Linearity: Assessed by injecting a series of at least five concentrations and performing a linear regression of peak area versus concentration.
-
Accuracy: Determined by spike and recovery experiments at three different concentration levels.
-
Precision: Evaluated by analyzing replicate injections of the same sample on the same day (intra-day) and on different days (inter-day).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Calculated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Cyclitols require derivatization to increase their volatility.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for sugar analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Derivatization (Trimethylsilylation):
-
Evaporate the sample or standard to dryness under a stream of nitrogen.
-
Add a mixture of pyridine and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes.
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-600
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method of measurement that allows for the accurate determination of purity without the need for a specific reference standard of the analyte.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Accurately weigh the this compound standard and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Add a known volume of a deuterated solvent (e.g., D₂O).
Acquisition Parameters:
-
Pulse Program: A calibrated 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.
-
Number of Scans: Sufficient to obtain an adequate signal-to-noise ratio.
Data Processing and Analysis:
-
Apply Fourier transformation and phase correction.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Signaling Pathways and Logical Relationships
Cyclitols, particularly inositols, are crucial precursors for second messengers in various cellular signaling pathways. While the specific role of this compound in these pathways is an area of ongoing research, the general mechanism of inositol-related signaling provides a valuable framework.
Caption: General overview of the phosphoinositide signaling pathway.
This diagram illustrates how extracellular signals can lead to the activation of enzymes like Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K). These enzymes act on phosphatidylinositol 4,5-bisphosphate (PIP2), which is synthesized from precursors like myo-inositol (and potentially other cyclitols). The resulting second messengers, inositol trisphosphate (IP3), diacylglycerol (DAG), and phosphatidylinositol (3,4,5)-trisphosphate (PIP3), trigger a cascade of intracellular events leading to a cellular response.
Experimental Workflow for Quality Control
A typical workflow for the quality control of a pharmaceutical product using this compound as an analytical standard is outlined below.
Caption: A generalized workflow for quality control analysis.
Conclusion
This compound serves as a reliable and effective analytical standard for the quality control of pharmaceuticals and other products. Its performance is comparable to other commonly used cyclitol standards like scyllitol and myo-inositol. The choice of standard will ultimately depend on the specific requirements of the analytical method, including the matrix of the sample and the desired level of sensitivity and precision. The provided experimental protocols and workflows offer a solid foundation for the implementation of this compound in a quality control setting. Further research into the specific biological roles of this compound may reveal additional applications for this versatile molecule.
Cross-Validation of Analytical Methods for (+)-epi-Quercitol Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparison of Analytical Methodologies
The two most common and suitable techniques for the quantification of cyclitols like (+)-epi-Quercitol are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with specialized detectors. The choice of method depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile derivatives based on their boiling points and mass-to-charge ratio. | Separation based on polarity and interaction with a stationary phase. |
| Derivatization | Mandatory (e.g., silylation) to increase volatility.[1] | Generally not required. |
| Detection | Mass Spectrometry (MS) provides high selectivity and structural information.[1] | Pulsed Amperometric Detection (PAD) is highly sensitive for polyhydroxylated compounds. Refractive Index (RI) detection is also possible but less sensitive.[2][3] |
| Sensitivity | High, capable of detecting low concentrations. | High with PAD, lower with other detectors. |
| Selectivity | High, due to mass fragmentation patterns.[1] | Moderate to high, depending on the detector and chromatographic separation. |
| Sample Throughput | Lower, due to the derivatization step. | Higher, as derivatization is often not needed. |
| Advantages | Excellent for structural confirmation and identification of unknown cyclitols. | Direct analysis of aqueous samples, simpler sample preparation. |
| Disadvantages | Derivatization can be time-consuming and introduce variability. | PAD can be sensitive to mobile phase composition and requires a high pH for optimal response. |
Experimental Protocols
Detailed experimental protocols for the quantification of this compound are not extensively published. However, based on methods for other cyclitols, the following general procedures can be adapted.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation and Extraction:
-
Homogenize the sample material (e.g., plant tissue, biological fluid).
-
Perform a solid-liquid or liquid-liquid extraction using a suitable solvent (e.g., methanol/water mixture).
-
Evaporate the solvent to dryness.
-
-
Derivatization (Silylation):
-
To the dried extract, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) in a suitable solvent (e.g., pyridine).
-
Heat the mixture (e.g., at 70°C for 30-60 minutes) to facilitate the reaction.
-
-
GC-MS Analysis:
-
GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: Typically 250-280°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp to a higher temperature (e.g., 280-300°C) to elute the derivatized cyclitols.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operate in electron ionization (EI) mode.
-
Data Acquisition: Scan mode for identification and selected ion monitoring (SIM) mode for quantification.
-
High-Performance Liquid Chromatography (HPLC) with Pulsed Amperometric Detection (PAD) Protocol
-
Sample Preparation and Extraction:
-
Follow a similar extraction procedure as for GC-MS.
-
Reconstitute the dried extract in the HPLC mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC-PAD Analysis:
-
HPLC Column: A high-performance anion-exchange column (e.g., Dionex CarboPac series) is often used for carbohydrate and polyol separations.
-
Mobile Phase: An aqueous solution of sodium hydroxide and sodium acetate is commonly employed. A gradient elution may be necessary to separate different cyclitols.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C).
-
PAD Detector: A gold working electrode is typically used. The waveform for detection needs to be optimized for cyclitols.
-
Cross-Validation Workflow
Cross-validation ensures that an analytical method is robust, reliable, and transferable. When two different methods are used for the quantification of the same analyte, a cross-validation study is crucial to demonstrate the consistency of the results.
General workflow for the cross-validation of two analytical methods.
Quantitative Data Summary
As specific quantitative data for the cross-validation of this compound analytical methods is not available, the following table presents typical performance characteristics observed for the analysis of related inositols by HPLC, which can serve as a benchmark when developing and validating methods for this compound.
| Validation Parameter | Typical Performance for Inositol Analysis by HPLC |
| Linearity (R²) | > 0.99 |
| Limit of Quantification (LOQ) | Approximately 50 µM. |
| Accuracy (% Recovery) | 90-110% |
| Precision (% RSD) | < 15% |
| Linear Range | 0 - 1000 µM. |
Disclaimer: The experimental protocols and quantitative data presented in this guide are based on methodologies for related cyclitols and inositols. These should be considered as a starting point for the development and validation of specific methods for this compound. It is imperative to perform a full method validation for any new analytical procedure to ensure its suitability for the intended purpose.
References
A Comparative Analysis of (+)-epi-Quercitol and Other Cyclitols in Metabolic Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of (+)-epi-Quercitol and other well-studied cyclitols, namely myo-inositol and D-chiro-inositol, focusing on their roles in key metabolic pathways. While research on myo-inositol and D-chiro-inositol has established their significance in insulin signaling and glucose metabolism, the specific functions of this compound in these pathways remain an emerging area of investigation. This document summarizes the available experimental data, outlines relevant experimental protocols for comparative studies, and visualizes key metabolic pathways to facilitate further research and drug development.
Introduction to Cyclitols and Their Metabolic Significance
Cyclitols are carbocyclic polyols that play crucial roles in various cellular processes. Among them, myo-inositol and D-chiro-inositol are the most extensively studied and are recognized as important second messengers in insulin signaling. They are involved in the regulation of glucose uptake, glycogen synthesis, and lipid metabolism. Deficiencies or altered metabolism of these inositols have been linked to insulin resistance and metabolic disorders like Polycystic Ovary Syndrome (PCOS) and type 2 diabetes.
This compound, a stereoisomer of quercitol, is a naturally occurring cyclitol found in some plants. While its structural similarity to other inositols suggests potential involvement in metabolic regulation, comprehensive studies directly comparing its efficacy and mechanisms of action to myo-inositol and D-chiro-inositol are currently limited.
Comparative Data on Metabolic Effects
To date, direct comparative studies quantifying the effects of this compound alongside myo-inositol and D-chiro-inositol on key metabolic parameters are scarce in publicly available literature. The following table summarizes the known effects of myo-inositol and D-chiro-inositol on various metabolic processes, highlighting the current data gap for this compound.
| Cyclitol | Effect on Insulin Sensitivity | Effect on Glucose Uptake | Effect on Glycogen Synthesis | Effect on Lipid Metabolism | Key References | | :--- | :--- | :--- | :--- | :--- | | myo-Inositol | Increases insulin sensitivity | Promotes glucose uptake in insulin-sensitive tissues | Precursor for D-chiro-inositol, which is involved in glycogen synthesis | May improve lipid profiles |[1][2] | | D-chiro-Inositol | Enhances insulin action | Stimulates glucose uptake and utilization | Activates glycogen synthase | Reduces serum triglycerides |[3][4] | | This compound | Data not available | Data not available | Data not available | Data not available | |
Key Metabolic Pathways
The following diagrams illustrate the established roles of myo-inositol and D-chiro-inositol in the insulin signaling pathway and a hypothetical pathway for this compound, suggesting potential points of interaction for future investigation.
Caption: Insulin signaling pathway involving myo-inositol and D-chiro-inositol.
Caption: Hypothetical metabolic pathway for this compound.
Experimental Protocols for Comparative Analysis
To facilitate research aimed at elucidating the metabolic roles of this compound in comparison to other cyclitols, this section provides detailed methodologies for key experiments.
Cell Culture and Treatment
-
Cell Lines:
-
3T3-L1 preadipocytes (for differentiation into adipocytes)
-
L6 myoblasts (for differentiation into myotubes)
-
HepG2 hepatocytes
-
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Differentiation:
-
3T3-L1 Adipocytes: Induce differentiation of confluent preadipocytes using a differentiation cocktail containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX).
-
L6 Myotubes: Induce differentiation of myoblasts by switching to a low-serum medium upon reaching confluency.
-
-
Treatment: Differentiated cells are serum-starved for 2-4 hours prior to treatment with varying concentrations of this compound, myo-inositol, or D-chiro-inositol for a specified duration.
Glucose Uptake Assay
This assay measures the transport of glucose into cells, a key indicator of insulin sensitivity.
-
Materials:
-
Differentiated adipocytes or myotubes in 24-well plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]glucose (radioactive tracer)
-
Insulin (positive control)
-
Cytochalasin B (inhibitor of glucose transport, negative control)
-
Scintillation cocktail and counter
-
-
Procedure:
-
Wash cells twice with KRH buffer.
-
Incubate cells with KRH buffer containing the respective cyclitols for 30 minutes.
-
Add insulin (e.g., 100 nM) to stimulate glucose uptake and incubate for 20 minutes.
-
Add 2-deoxy-D-[³H]glucose and incubate for 5-10 minutes.
-
Terminate the assay by washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with a lysis buffer (e.g., 0.1% SDS).
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Normalize the results to the protein concentration of each well.
-
Western Blotting for Insulin Signaling Proteins
This technique is used to assess the activation of key proteins in the insulin signaling cascade.
-
Materials:
-
Cell lysates from treated cells
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-IR, anti-total-IR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Experimental Workflow Diagram
Caption: General workflow for comparing the metabolic effects of cyclitols.
Conclusion and Future Directions
The existing body of research strongly supports the beneficial roles of myo-inositol and D-chiro-inositol in improving insulin sensitivity and regulating glucose metabolism. While the metabolic effects of this compound are largely unknown, its structural similarity to other bioactive cyclitols warrants further investigation.
The experimental protocols outlined in this guide provide a framework for researchers to conduct comparative studies to elucidate the potential of this compound as a modulator of metabolic pathways. Future research should focus on:
-
Direct comparative studies: Performing head-to-head comparisons of this compound with myo-inositol and D-chiro-inositol using the described in vitro assays.
-
In vivo studies: Evaluating the effects of this compound on glucose homeostasis and insulin sensitivity in animal models of metabolic disease.
-
Mechanism of action studies: Investigating the molecular targets of this compound within the insulin signaling and other metabolic pathways.
By systematically addressing these research gaps, the scientific community can gain a comprehensive understanding of the metabolic functions of this compound and its potential therapeutic applications.
References
Safety Operating Guide
Navigating the Disposal of (+)-epi-Quercitol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides essential information and a procedural framework for the proper disposal of (+)-epi-Quercitol, ensuring compliance and safety.
While specific, detailed disposal protocols for this compound are not extensively documented, general best practices for chemical waste management should be rigorously followed. It is imperative to treat this compound as a chemical waste product and handle it according to institutional and local regulations.
Core Disposal Principles
When preparing for the disposal of this compound, adhere to the following fundamental principles:
-
Avoid Environmental Release: Under no circumstances should this compound be discharged into drains, water courses, or onto the ground.[1]
-
Consult Safety Data Sheets (SDS): Always refer to the supplier-specific Safety Data Sheet for the most detailed information regarding handling and disposal.
-
Professional Disposal: The recommended method for the disposal of this compound, as with many laboratory chemicals, is through a licensed hazardous waste disposal company.[2]
-
Segregation of Waste: Do not mix this compound with incompatible materials. Waste should be collected in a designated, properly labeled, and sealed container.[2]
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including safety glasses with side-shields or chemical goggles, chemical-resistant gloves, and a lab coat.[2]
-
Waste Collection:
-
Collect waste this compound in a dedicated container that is in good condition and compatible with the chemical.
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name: "this compound."
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, open flames, and high temperatures.
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the waste disposal company with accurate information about the waste, including its composition and quantity.
-
Quantitative Data Summary
At present, there is no specific quantitative data available in the provided search results regarding disposal limits or concentrations for this compound. In the absence of such data, all quantities of waste this compound should be handled and disposed of as chemical waste.
| Data Point | Value |
| Occupational Exposure Limit | None of the components have assigned exposure limits. |
| Recommended Storage Temp. | 2-8°C (Sealed in dry conditions) |
Logical Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: Personal Protective Equipment (PPE) for Handling (+)-epi-Quercitol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling (+)-epi-Quercitol, with a focus on personal protective equipment, operational plans, and disposal protocols. Adherence to these guidelines is critical for minimizing risk and ensuring a safe research environment.
Immediate Safety Recommendations
When handling this compound, it is crucial to use appropriate personal protective equipment (PPE) to prevent exposure. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents potential hazards that necessitate specific precautions[1].
Personal Protective Equipment Summary
A summary of recommended PPE is provided in the table below. This table is designed for quick reference in a laboratory setting.
| PPE Category | Item | Specification | Purpose |
| Eye/Face Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-compliant | Protects against splashes and airborne particles[2][3]. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable minimum[3]. | Prevents skin contact and irritation[1]. |
| Body Protection | Laboratory Coat | Standard | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. | Use a NIOSH-approved respirator if dusts are generated or ventilation is poor. | Prevents respiratory irritation from airborne particles. |
Experimental Workflow for Safe Handling
Following a systematic workflow is essential for minimizing exposure and ensuring safety during experiments involving this compound.
Caption: A stepwise workflow for the safe handling of this compound, from preparation to disposal.
Detailed Procedural Guidance
Pre-Experiment Preparation
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the most current SDS for this compound. While a complete SDS was not located, supplier information indicates potential hazards.
-
Assemble Materials: Gather all necessary equipment, including glassware, solvents, and weighing instruments.
-
Ensure Proper Ventilation: Confirm that the work area, preferably a chemical fume hood, has adequate ventilation.
Donning Personal Protective Equipment
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision tree for selecting appropriate PPE based on the potential hazards associated with handling this compound.
-
Body Protection: Don a clean, buttoned laboratory coat to protect your skin and clothing.
-
Hand Protection: Wear nitrile gloves to prevent skin contact. If a glove is contaminated, remove it immediately, wash your hands, and put on a new glove.
-
Eye and Face Protection: At a minimum, wear safety glasses with side shields. If there is a significant risk of splashing, use chemical splash goggles.
Chemical Handling and Experimental Protocol
-
Weighing: Handle the solid material in a location with minimal air currents to avoid generating dust. If possible, weigh the compound directly into the receiving vessel.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Experimental Procedures: Conduct all experimental manipulations within a well-ventilated area or a chemical fume hood.
Disposal Plan
As this compound is a biochemical reagent not classified as acutely hazardous, disposal should follow standard laboratory procedures for non-hazardous chemical waste, in accordance with institutional and local regulations.
-
Solid Waste:
-
Contaminated consumables (e.g., weigh boats, pipette tips, gloves) should be placed in a designated solid waste container.
-
Dispose of excess solid this compound as chemical waste through your institution's environmental health and safety office.
-
-
Liquid Waste:
-
Aqueous solutions of this compound, if free of other hazardous materials, may be suitable for drain disposal after neutralization and with copious amounts of water, pending approval from your institution's safety office. Always consult your local regulations first.
-
Solutions containing organic solvents or other hazardous materials must be collected in a properly labeled hazardous waste container.
-
-
Empty Containers:
-
Rinse empty containers with a suitable solvent three times. The rinsate should be collected as hazardous waste.
-
Deface the label on the empty container before disposing of it in the appropriate solid waste stream (e.g., glass recycling).
-
By adhering to these safety protocols, researchers can confidently handle this compound while minimizing risks to themselves and their colleagues, thereby fostering a culture of safety and scientific excellence.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
